2-Chloro-7-methoxybenzo[d]thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJOAPOPPBDFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-7-methoxybenzo[d]thiazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of scientifically vetted methodologies for the synthesis of 2-Chloro-7-methoxybenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the paucity of a direct, step-by-step protocol in existing literature, this document delineates three robust, alternative synthetic pathways, each commencing from a distinct, readily accessible precursor. The presented routes are grounded in established chemical principles and supported by analogous transformations reported in peer-reviewed literature. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and quantitative data to ensure reproducibility and scalability. This guide is intended to empower researchers and drug development professionals with the technical acumen to confidently synthesize and explore the therapeutic potential of this important benzothiazole derivative.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This bicyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent at the 2-position of the benzothiazole ring plays a critical role in modulating its pharmacological profile. The 2-chloro substituent, in particular, serves as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution reactions. The methoxy group at the 7-position can also influence the molecule's electronic properties and metabolic stability, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.
This guide explores three logical and scientifically sound synthetic strategies to obtain this compound, as illustrated in the workflow below.
Caption: Overview of the three synthetic pathways to this compound.
Synthetic Pathway I: The Sandmeyer Reaction from 2-Amino-7-methoxybenzothiazole
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[1][2][3] This pathway is often favored due to the typically high yields and the commercial availability of the requisite reagents.
Synthesis of the Precursor: 2-Amino-7-methoxybenzothiazole
Experimental Protocol: Synthesis of 2-Amino-7-methoxybenzothiazole
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-3-methoxythiophenol (1.0 eq) in glacial acetic acid.
-
Thiocyanation: Cool the solution to 0-5 °C in an ice bath. Add a solution of potassium thiocyanate (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Oxidative Cyclization: To the cooled suspension, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Pour the mixture into a beaker of crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Amino-7-methoxybenzothiazole.
The Sandmeyer Reaction: Conversion to 2-Chloro-7-methoxybenzothiazole
The conversion of the 2-amino group to a chloro group proceeds via a two-step, one-pot process involving diazotization followed by copper(I) chloride-mediated chlorination.
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: Suspend 2-Amino-7-methoxybenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath. To this, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[7]
-
Chlorination: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Synthetic Pathway II: Chlorination of 2-Hydroxy-7-methoxybenzothiazole
An alternative and equally viable route involves the conversion of a hydroxyl group at the 2-position of the benzothiazole ring to a chloro group. This transformation is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9][10]
Synthesis of the Precursor: 2-Hydroxy-7-methoxybenzothiazole
The synthesis of 2-Hydroxy-7-methoxybenzothiazole can be accomplished by the condensation of 2-amino-3-methoxythiophenol with a suitable carbonyl source, such as phosgene or a phosgene equivalent. A general procedure for the synthesis of 2-hydroxybenzothiazoles is adaptable for this specific derivative.[1][11]
Experimental Protocol: Synthesis of 2-Hydroxy-7-methoxybenzothiazole
-
Reaction Setup: In a fume hood, dissolve 2-amino-3-methoxythiophenol (1.0 eq) in an inert solvent such as toluene or chlorobenzene in a round-bottom flask equipped with a reflux condenser and a gas inlet for an inert atmosphere.
-
Carbonylation: To this solution, add triphosgene (0.4 eq) portion-wise at room temperature. An exothermic reaction is expected.
-
Reaction and Work-up: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation and Purification: Triturate the residue with a non-polar solvent like hexane to induce crystallization. Collect the solid by filtration, wash with hexane, and dry. The crude product can be further purified by recrystallization from a suitable solvent.
Chlorination with Phosphorus Oxychloride
The conversion of the 2-hydroxy group to a chloro group is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride is a common and effective reagent for this purpose.
Experimental Protocol: Chlorination with POCl₃
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-Hydroxy-7-methoxybenzothiazole (1.0 eq).
-
Chlorination: Add phosphorus oxychloride (5-10 eq) to the flask. Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Synthetic Pathway III: Chlorination of 2-Mercapto-7-methoxybenzothiazole
The third synthetic route involves the chlorination of a 2-mercaptobenzothiazole derivative. This method is particularly attractive as 2-mercaptobenzothiazoles are often readily synthesized and commercially available. The chlorination is typically achieved using sulfuryl chloride (SO₂Cl₂).[12][13][14]
Synthesis of the Precursor: 2-Mercapto-7-methoxybenzothiazole
The synthesis of 2-Mercapto-7-methoxybenzothiazole can be achieved from 2-chloro-3-methoxyaniline through reaction with potassium O-ethyl dithiocarbonate followed by intramolecular cyclization.[12]
Experimental Protocol: Synthesis of 2-Mercapto-7-methoxybenzothiazole
-
Nucleophilic Aromatic Substitution: In a round-bottom flask, dissolve 2-chloro-3-methoxyaniline (1.0 eq) and potassium O-ethyl dithiocarbonate (1.2 eq) in a polar aprotic solvent such as DMF.
-
Reaction: Heat the reaction mixture at 100-120 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cyclization and Work-up: Cool the reaction mixture and pour it into water. Acidify the solution with a mineral acid (e.g., HCl) to induce precipitation of the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude 2-Mercapto-7-methoxybenzothiazole can be purified by recrystallization.
Chlorination with Sulfuryl Chloride
The conversion of the 2-mercapto group to a 2-chloro group is efficiently carried out using sulfuryl chloride.
Experimental Protocol: Chlorination with SO₂Cl₂
-
Reaction Setup: Suspend 2-Mercapto-7-methoxybenzothiazole (1.0 eq) in an inert solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Chlorination: Cool the suspension in an ice bath and add sulfuryl chloride (2.0-3.0 eq) dropwise with stirring.[13]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Carefully add water to the reaction mixture to quench the excess sulfuryl chloride. Separate the organic layer, and wash it with a saturated solution of sodium bicarbonate and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Conclusion and Future Perspectives
This technical guide has detailed three distinct and reliable synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability requirements, and the specific expertise of the research team. The Sandmeyer reaction offers a classic and robust approach, while the chlorination of the 2-hydroxy and 2-mercapto precursors provides high-yielding alternatives. Each method has been presented with detailed experimental protocols and expected outcomes to facilitate successful synthesis. The availability of these synthetic strategies will undoubtedly accelerate the exploration of this compound as a key building block in the development of novel and potent therapeutic agents.
References
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Synthetic path of reagent 7-(6-MBTA8HQ) A 2-amino-6-methoxy... - ResearchGate. Available at: [Link]
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A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles | Request PDF. Available at: [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available at: [Link]
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Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - Frontiers. Available at: [Link]
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Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone - Arkivoc. Available at: [Link]
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Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed. Available at: [Link]
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spectroscopic data of 2-Chloro-7-methoxybenzo[d]thiazole
An In-Depth Technical Guide to the Spectroscopic Profile of 2-Chloro-7-methoxybenzo[d]thiazole
Authored by: A Senior Application Scientist
The benzothiazole moiety is a significant pharmacophore found in a wide range of biologically active compounds.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] A thorough understanding of the spectroscopic characteristics of substituted benzothiazoles is paramount for unambiguous structural confirmation, purity assessment, and for establishing structure-activity relationships (SAR).[4][5]
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. The predictions are grounded in the fundamental electronic effects of the chloro and methoxy substituents on the benzothiazole core.
Molecular Structure and Numbering
The structure of this compound with the standard IUPAC numbering for the benzothiazole ring system is presented below. This numbering will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound with IUPAC numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the aromatic protons and the methoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the chloro group at the 2-position and the electron-donating methoxy group at the 7-position.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.65 - 7.75 | d | 8.0 - 8.5 | Downfield shift due to proximity to the electronegative thiazole nitrogen and deshielding from the adjacent aromatic ring. |
| H-5 | 7.10 - 7.20 | t | 7.5 - 8.0 | Expected to be the most shielded of the aromatic protons due to the influence of the methoxy group and being meta to the thiazole nitrogen. |
| H-6 | 7.35 - 7.45 | d | 7.0 - 7.5 | Influenced by the electron-donating methoxy group at the adjacent position. |
| -OCH₃ | 3.90 - 4.00 | s | - | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Pulse width: 30-45 degrees
-
Acquisition time: 3-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS peak at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms and functional groups.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 160 - 165 | Significant downfield shift due to attachment to the electronegative nitrogen and chlorine atoms. |
| C-3a | 150 - 155 | Bridgehead carbon of the benzothiazole system. |
| C-4 | 120 - 125 | Aromatic carbon adjacent to the electron-donating methoxy group. |
| C-5 | 115 - 120 | Aromatic carbon influenced by the methoxy group. |
| C-6 | 125 - 130 | Aromatic carbon. |
| C-7 | 145 - 150 | Aromatic carbon directly attached to the electron-donating methoxy group. |
| C-7a | 130 - 135 | Bridgehead carbon of the benzothiazole system. |
| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |
Note: The typical chemical shift range for aromatic carbons is 125-150 ppm.[6]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Proton-decoupled pulse sequence.
-
Number of scans: 1024-4096 (or more, depending on sample concentration).
-
Pulse width: 30-45 degrees.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the CDCl₃ solvent peak at 77.16 ppm.
Caption: Predicted NMR assignments for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The predicted molecular weight of this compound (C₈H₆ClNOS) is 199.66 g/mol .
Predicted Mass Spectrum Data
| m/z | Predicted Ion | Rationale |
| 199/201 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic pattern for chlorine. |
| 184/186 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 164 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 156 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization mode: Positive ion mode.
-
Mass range: 50-500 m/z.
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. Use the high-resolution data to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100 - 3000 | Aromatic C-H stretch | Characteristic of C-H bonds in an aromatic ring. |
| 2950 - 2850 | Aliphatic C-H stretch | C-H stretching of the methoxy group. |
| 1610 - 1580 | C=N stretch | Characteristic of the imine bond within the thiazole ring.[4] |
| 1500 - 1400 | Aromatic C=C stretch | Skeletal vibrations of the aromatic ring. |
| 1250 - 1200 | Aryl-O stretch (asymmetric) | Stretching vibration of the aryl ether bond.[4] |
| 1050 - 1000 | Aryl-O stretch (symmetric) | Stretching vibration of the aryl ether bond.[4] |
| 800 - 700 | C-Cl stretch | Characteristic stretching vibration for a carbon-chlorine bond. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis: Analyze the spectrum for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the provided experimental protocols, offer a valuable resource for researchers involved in the synthesis and characterization of this and related benzothiazole derivatives. The structural features, particularly the substitution pattern on the benzene ring, are expected to give rise to a distinct and interpretable set of spectroscopic data, enabling unambiguous identification and characterization.
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Unveiling the Spectroscopic Signature of 2-Chloro-7-methoxybenzo[d]thiazole: A Technical Guide to its NMR and Mass Spectrometry Data
For Immediate Release
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 2-chloro-7-methoxybenzo[d]thiazole. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, offering detailed insights into the structural characterization of this molecule. Given the absence of publicly available experimental spectra for this specific compound, this guide utilizes high-fidelity predicted data, underpinned by established spectroscopic principles and validated against structurally analogous compounds.
Introduction: The Significance of this compound
Benzothiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties. The specific substitution pattern of a chloro group at the 2-position and a methoxy group at the 7-position of the benzothiazole core in this compound suggests its potential as a versatile building block for the synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation through spectroscopic methods is paramount for its application and further development. This guide provides a foundational spectroscopic dataset and its detailed interpretation to facilitate these endeavors.
Methodology: A Symphony of Spectroscopy and Computational Chemistry
The spectral data presented herein are generated using advanced computational prediction software. The methodologies for acquiring experimental NMR and mass spectra of similar benzothiazole derivatives are detailed to provide a framework for empirical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are predicted to be recorded on a spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Deuterated chloroform (CDCl₃) is the selected solvent for these predictions, with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).
Experimental Workflow for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
The predicted mass spectrum is generated based on electron ionization (EI) at 70 eV. This "hard" ionization technique provides valuable information about the fragmentation pattern of the molecule, aiding in its structural confirmation.
Experimental Workflow for Mass Spectrometry Data Acquisition
Caption: Workflow for EI-MS data acquisition.
Predicted Spectral Data and Interpretation
The following sections present the predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound, along with a detailed interpretation of the spectral features.
¹H NMR Spectrum (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 1H | H-4 |
| ~7.10 | t | 1H | H-5 |
| ~6.85 | d | 1H | H-6 |
| ~3.90 | s | 3H | -OCH₃ |
Interpretation:
The aromatic region of the predicted ¹H NMR spectrum is expected to display three distinct signals corresponding to the three protons on the benzene ring. The proton at the H-4 position is anticipated to appear as a doublet due to coupling with H-5. The H-5 proton should be observed as a triplet, coupling with both H-4 and H-6. The H-6 proton is also expected to be a doublet, coupling with H-5. The methoxy group protons (-OCH₃) are predicted to appear as a sharp singlet at approximately 3.90 ppm, as they have no adjacent protons to couple with.
¹³C NMR Spectrum (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-2 (C-Cl) |
| ~155.0 | C-7a |
| ~148.0 | C-7 (C-OCH₃) |
| ~135.0 | C-3a |
| ~125.0 | C-5 |
| ~120.0 | C-4 |
| ~110.0 | C-6 |
| ~56.0 | -OCH₃ |
Interpretation:
The predicted ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbon atom attached to the chlorine (C-2) is predicted to be the most downfield signal in the aromatic region, due to the electronegativity of the chlorine atom. The carbon atom bonded to the methoxy group (C-7) and the quaternary carbons of the fused ring system (C-3a and C-7a) are also expected to have significant downfield shifts. The methoxy carbon (-OCH₃) is predicted to appear in the aliphatic region at around 56.0 ppm.
Mass Spectrum (Predicted, EI, 70 eV)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 199/201 | 100/33 | [M]⁺˙ (Molecular Ion) |
| 164 | Moderate | [M - Cl]⁺ |
| 154 | Moderate | [M - CH₃ - CO]⁺˙ |
| 126 | Moderate | [M - Cl - N≡CS]⁺ |
Interpretation of Fragmentation Pattern:
The electron ionization mass spectrum is predicted to show a prominent molecular ion peak [M]⁺˙ at m/z 199, with a characteristic isotopic peak at m/z 201 ([M+2]⁺˙) with approximately one-third the intensity, confirming the presence of one chlorine atom. Key fragmentation pathways are expected to involve the loss of a chlorine radical to form a fragment at m/z 164. Another likely fragmentation is the loss of a methyl radical from the methoxy group followed by the elimination of a carbon monoxide molecule, resulting in a fragment at m/z 154. Further fragmentation of the benzothiazole ring could lead to the formation of various smaller ions.
Predicted Fragmentation of this compound
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, and mass spectrometry data, along with their interpretations, offer a robust framework for the identification and structural verification of this compound. It is anticipated that this guide will serve as a valuable resource for researchers, enabling further exploration of the chemical and biological properties of this and related benzothiazole derivatives. The protocols and theoretical underpinnings provided herein are designed to be self-validating and encourage empirical confirmation of the predicted data.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- ChemDraw, PerkinElmer Informatics. (Software for chemical structure drawing and NMR prediction).
-
ACD/Labs. (Software for NMR and MS prediction). [Link]
-
NIST Chemistry WebBook. (Database of chemical and physical data). [Link]
The Chloro Group in 2-Chloro-7-methoxybenzo[d]thiazole: A Gateway to Molecular Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold and the Significance of the 2-Chloro Substituent
The benzothiazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and industrial applications.[1][2][3][4] Its unique electronic properties and rigid bicyclic structure make it an attractive scaffold for the design of novel therapeutic agents and functional materials.[2][5][6] Among the various substituted benzothiazoles, 2-chloro-7-methoxybenzo[d]thiazole stands out as a versatile synthetic intermediate. The chloro group at the 2-position, activated by the adjacent nitrogen atom of the thiazole ring, serves as a reactive handle for a wide array of chemical transformations.[7] This guide provides a comprehensive exploration of the reactivity of this chloro group, offering insights into the mechanistic underpinnings of its reactions and providing practical guidance for its synthetic manipulation.
The presence of the methoxy group at the 7-position further modulates the electronic landscape of the benzothiazole ring system. This electron-donating group can influence the reactivity of the chloro substituent and the overall properties of the resulting derivatives.[8][9] Understanding the interplay between the activating effect of the thiazole nitrogen and the electronic contribution of the methoxy group is crucial for predicting and controlling the outcomes of synthetic transformations.
I. Nucleophilic Aromatic Substitution (SNAr): A Primary Pathway for Functionalization
The chloro group at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electron-withdrawing nature of the heterocyclic ring system, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[7][10] A diverse range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride ion, providing a facile entry into a vast chemical space of 2-substituted-7-methoxybenzothiazoles.[7]
Causality Behind Experimental Choices:
The choice of reaction conditions for SNAr reactions is critical for achieving high yields and selectivity. Key parameters to consider include:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate the dissolution of the reactants and stabilize the charged intermediates.
-
Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) and organic amines (e.g., triethylamine, diisopropylethylamine). The choice of base should be tailored to the specific nucleophile and substrate to avoid side reactions.
-
Temperature: While many SNAr reactions proceed at room temperature, heating may be necessary to drive the reaction to completion, particularly with less reactive nucleophiles.
Experimental Protocol: General Procedure for SNAr with Amines
This protocol provides a general framework for the amination of this compound.
Materials:
-
This compound
-
Amine of choice
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with this compound (1.0 equiv), add the desired amine (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Add DMF to dissolve the reactants.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-7-methoxybenzothiazole derivative.
Data Presentation:
| Nucleophile | Product | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-7-methoxybenzo[d]thiazole | 92 |
| Dibutylamine | N,N-Dibutyl-7-methoxybenzo[d]thiazol-2-amine | 97 |
| Indole | 2-(1H-Indol-1-yl)-7-methoxybenzo[d]thiazole | 73 |
Table 1: Representative yields for the amination of 2-chlorobenzothiazole. Data adapted from a study on a similar substrate.[11]
Visualization of SNAr Mechanism:
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
The chloro group in this compound also serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These transformations have become indispensable tools in modern organic synthesis, offering unparalleled efficiency and functional group tolerance.[12][13]
A. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl and 2-Vinyl Derivatives
The Suzuki-Miyaura coupling reaction provides a powerful method for the formation of carbon-carbon bonds between the 2-position of the benzothiazole ring and various aryl or vinyl boronic acids or esters.[13] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[13]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh3)4 and Pd(dppf)Cl2 being common choices. The selection of the catalyst and ligand can significantly impact the reaction efficiency.
-
Base: Inorganic bases such as K2CO3, Na2CO3, or Cs2CO3 are typically used. The base plays a crucial role in the activation of the boronic acid and the overall catalytic cycle.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base is often used to ensure the solubility of all reaction components.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,2-Dimethoxyethane (DME) and Water
-
Schlenk tube or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 3 mol%) and ligand (e.g., PPh3, 6 mol%).
-
Add DME and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere, monitoring by TLC.
-
After completion, perform an aqueous workup and purify the product by column chromatography.[14]
Visualization of Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination: A Versatile Route to 2-Aminobenzothiazoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][15][16] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 2-aminobenzothiazole derivatives.[11] These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][3][5][6][17]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often required to promote the reductive elimination step and prevent catalyst deactivation.[12]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically used to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly employed.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the this compound, the amine, and anhydrous toluene.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualization of Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[18][19] This reaction, co-catalyzed by palladium and copper, provides a direct route to 2-alkynyl-7-methoxybenzo[d]thiazoles. These compounds can serve as valuable building blocks for the synthesis of more complex heterocyclic systems.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The synergy between the palladium catalyst (typically a Pd(0) species) and a copper(I) co-catalyst is essential for the Sonogashira reaction. The palladium catalyst activates the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate.[18]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and as a solvent. It is crucial for the deprotonation of the terminal alkyne.
-
Copper-Free Variants: Due to concerns about the toxicity and homocoupling side reactions associated with copper, copper-free Sonogashira protocols have been developed.[20] These often employ specific ligands and bases to promote the reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), Pd(PPh3)2Cl2 (2-5 mol%), and CuI (1-3 mol%).
-
Add the amine base (e.g., triethylamine) as the solvent or co-solvent.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the catalyst and salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization of Sonogashira Catalytic Cycle:
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
III. Other Transformations of the Chloro Group
While nucleophilic substitution and cross-coupling reactions are the most common transformations, the chloro group in this compound can also undergo other synthetically useful reactions.
Reduction to the Parent Benzothiazole
The chloro group can be removed through reduction, providing access to 7-methoxybenzo[d]thiazole. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2, Pd/C) or hydride reagents.
IV. Conclusion: A Versatile Building Block for Innovation
The chloro group in this compound is a highly reactive and versatile functional group that provides a gateway to a vast array of molecular diversity. Through nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions, this seemingly simple starting material can be transformed into a wide range of complex and functionally rich benzothiazole derivatives. The insights and protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable building block in their pursuit of new medicines and materials.
References
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- Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
- National Institutes of Health. (n.d.). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC.
- BenchChem. (2025). Application Notes: Utilizing 2-Chlorobenzoselenazole in Nucleophilic Substitution Reactions.
- ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
- National Institutes of Health. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Wordpress.
- National Institutes of Health. (2022, December 8). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC.
- BenchChem. (n.d.). A Comparative Guide to the Cross-Coupling Reactivity of 2-Halobenzothiazoles: Unveiling the Potential of 2-Chloro-4-bromobenzothiazole.
- Semantic Scholar. (n.d.). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-Chlorobenzoselenazole.
- National Institutes of Health. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC.
- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PMC.
- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Unknown. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- Unknown. (2025, June 20). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
- Google Patents. (n.d.). US2469697A - Preparation of 2-chlorobenzothiazole.
- MDPI. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
- Unknown. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PubChem. (n.d.). 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole.
- MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Unknown. (2024, December 15). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- National Institutes of Health. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
- Indian Academy of Sciences. (2003, October 11). Mesogenic benzothiazole derivatives with methoxy substituents.
- ResearchGate. (2019, December 18). (PDF) The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study.
- Sigma-Aldrich. (n.d.). 2-Chlorobenzothiazole 99 615-20-3.
- PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
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The Electronic Influence of the 7-Methoxy Group on the Benzothiazole Ring System
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the electronic effects imparted by a 7-methoxy substituent on the benzothiazole scaffold, a core heterocyclic motif in numerous pharmacologically active compounds. We dissect the dual-natured electronic character of the methoxy group—its electron-withdrawing inductive effect (-I) and its dominant electron-donating resonance effect (+R). This guide elucidates how this electronic interplay modulates the electron density, reactivity, and physicochemical properties of the benzothiazole ring. We will explore the consequences for electrophilic and nucleophilic aromatic substitution, the modulation of the ring's basicity, and the characteristic signatures of these effects in spectroscopic analyses. Methodologies for the experimental and computational validation of these principles are detailed, providing a robust framework for researchers in medicinal chemistry and drug development.
The Benzothiazole Core: A Privileged Scaffold
Benzothiazole is a bicyclic heteroaromatic compound resulting from the fusion of a benzene ring and a thiazole ring.[1] This scaffold is of immense interest to medicinal and organic chemists, forming the structural basis for a wide array of compounds with significant biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The electronic nature of the benzothiazole ring is complex, featuring an electron-rich benzene moiety fused to the five-membered thiazole ring, which contains two heteroatoms, nitrogen and sulfur. The reactivity and biological interactions of benzothiazole derivatives are profoundly influenced by the nature and position of substituents on the benzene portion of the ring system.
The Dichotomous Nature of the Methoxy Substituent
A substituent's influence on an aromatic ring is primarily governed by the combination of two fundamental electronic phenomena: the inductive effect and the resonance (or mesomeric) effect. The methoxy group (-OCH₃) is a classic example of a substituent where these two effects operate in opposition.[5]
The Inductive Effect (-I): Through-Sigma Bond Polarization
The oxygen atom of the methoxy group is significantly more electronegative than the carbon atom to which it is attached on the benzothiazole ring. This disparity in electronegativity causes a polarization of the sigma (σ) bond, drawing electron density away from the aromatic ring.[6] This electron-withdrawing inductive effect, denoted as -I, deactivates the ring by reducing its overall electron density.
The Resonance Effect (+R): Through-Pi System Delocalization
Despite the -I effect, the overarching influence of the methoxy group is dictated by its powerful positive resonance effect (+R).[6] The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[7] This donation of electron density increases the electron richness of the ring, particularly at the positions ortho and para to the point of attachment. In the case of 7-methoxybenzothiazole, this effect significantly enhances the nucleophilicity of the fused benzene ring. It is a well-established principle in organic chemistry that when inductive and resonance effects are in opposition, the resonance effect is generally predominant.[5][8]
The diagram below illustrates the dual electronic nature of the 7-methoxy group.
Consequences for Aromatic Substitution
-
Electrophilic Aromatic Substitution (EAS): The 7-methoxy group is a strongly activating substituent for EAS. [8]The increased nucleophilicity of the benzene ring facilitates attack by electrophiles. The reaction rate is significantly higher than that of unsubstituted benzothiazole. Furthermore, the methoxy group acts as an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at positions 4 and 6. [9]
-
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-donating nature of the methoxy group deactivates the ring towards NAS. [10]This reaction mechanism is favored by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged Meisenheimer complex intermediate. By increasing electron density, the 7-methoxy group destabilizes this intermediate, thus retarding the reaction.
Influence on Basicity
Benzothiazole is a weak base, with protonation typically occurring at the sp²-hybridized nitrogen atom (N-3). [2][11]The electron-donating 7-methoxy group increases the electron density throughout the ring system, including at the nitrogen atom. This enhanced electron density at N-3 makes its lone pair more available for protonation, thereby increasing the basicity of 7-methoxybenzothiazole compared to the parent compound. Theoretical calculations have shown that the basicity of such compounds increases in the presence of electron-donating substituents. [11]
Experimental and Computational Validation
The theoretical principles described above are validated through a combination of spectroscopic, kinetic, and computational methods.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The electron-donating effect of the 7-methoxy group is readily observable in both ¹H and ¹³C NMR spectra. The increased electron shielding on the aromatic ring results in an upfield shift (lower chemical shift in ppm) for the protons and carbons, particularly at the ortho (C6) and para (C4) positions, relative to unsubstituted benzothiazole. [2]
-
UV-Visible Spectroscopy: The methoxy group acts as an auxochrome. When attached to the benzothiazole chromophore, its lone pair of electrons can participate in π-π* transitions. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ) to a longer wavelength. [12]
Property Unsubstituted Benzothiazole (Approx.) 7-Methoxybenzothiazole (Expected) Rationale ¹H NMR (δ for C4-H) ~7.9 ppm < 7.9 ppm Increased electron shielding from +R effect ¹³C NMR (δ for C4) ~121 ppm < 121 ppm Increased electron shielding from +R effect UV-Vis (λₘₐₓ) ~252 nm, 287 nm > 252 nm, > 287 nm Extended conjugation (Bathochromic shift) | pKa (of conjugate acid) | ~2.5 | > 2.5 | Increased electron density at N-3 enhances basicity |
Table 1: Predicted shifts in physicochemical and spectroscopic data for 7-methoxybenzothiazole relative to the parent compound.
Hammett Linear Free-Energy Relationships (LFER)
The Hammett equation (log(K/K₀) = σρ) is a powerful tool for quantifying the electronic influence of substituents on reaction rates and equilibria. [13]The substituent constant, σ, is a measure of the electronic effect of a substituent. The methoxy group provides a textbook example of the position-dependent nature of these effects. [7][14]
| Substituent Constant | Value | Interpretation |
|---|---|---|
| σ_meta_ (σ_m_) | +0.12 | At the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect (-I) dominates. |
| σ_para_ (σ_p_) | -0.27 | At the para position, the electron-donating resonance effect (+R) is fully expressed and outweighs the -I effect, resulting in a net electron-donating character. |
Table 2: Hammett substituent constants for the methoxy group. While the 7-position in benzothiazole is not strictly 'para' to all reactive centers, the σ_p_ value is the most relevant descriptor for its strong resonance donation into the fused ring system. [15]
Computational Chemistry Studies
Density Functional Theory (DFT) calculations are routinely used to model the electronic properties of molecules. [2][16]For 7-methoxybenzothiazole, these studies can provide:
-
Molecular Electrostatic Potential (MEP) Maps: These maps visually represent the charge distribution. An MEP map of 7-methoxybenzothiazole would show a region of high negative potential (electron richness) delocalized across the fused benzene ring, confirming the +R effect. [17]* Frontier Molecular Orbitals (HOMO/LUMO): The electron-donating methoxy group raises the energy of the HOMO. [16][18]This reduces the HOMO-LUMO energy gap, which correlates with increased kinetic reactivity towards electrophiles. [2]
Computational Metric Effect of 7-Methoxy Group Implication HOMO Energy Increases (becomes less negative) Molecule is more willing to donate electrons; more nucleophilic. HOMO-LUMO Gap (ΔE) Decreases Increased reactivity, bathochromic shift in UV-Vis spectrum. [2] | Charge on N-3 | Becomes more negative | Increased basicity. |
Table 3: Predicted impact of the 7-methoxy group on key DFT-calculated parameters.
Experimental & Computational Workflow
A self-validating system for characterizing the electronic effects of the 7-methoxy group involves a synergistic approach combining synthesis, spectroscopy, and computational modeling.
Protocols
Protocol 1: Synthesis of 2-Amino-7-methoxybenzothiazole This procedure is a representative example of benzothiazole synthesis.
-
Starting Material: Dissolve 2-methoxyaniline in a suitable solvent (e.g., glacial acetic acid).
-
Thiocyanation: Add potassium thiocyanate (KSCN) to the solution and cool in an ice bath.
-
Cyclization: Add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature. The reaction proceeds via in-situ formation of thiocyanogen ((SCN)₂), electrophilic attack on the aniline ring, and subsequent intramolecular cyclization.
-
Work-up: After stirring, pour the reaction mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-7-methoxybenzothiazole.
Protocol 2: Spectroscopic Analysis (NMR)
-
Sample Preparation: Dissolve ~5-10 mg of 7-methoxybenzothiazole and, for comparison, unsubstituted benzothiazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Compare the chemical shifts (δ) of the aromatic protons and carbons of the two compounds. Note the upfield shifts for protons/carbons at positions 4 and 6 in the methoxy-substituted derivative.
Protocol 3: Computational Modeling (DFT)
-
Structure Building: Construct the 3D structures of benzothiazole and 7-methoxybenzothiazole using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation using DFT with a standard functional and basis set (e.g., B3LYP/6-311G(d,p)) in a computational chemistry package like Gaussian. [2]3. Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain the HOMO/LUMO energies. Generate the MEP surface and calculate Natural Bond Orbital (NBO) charges.
-
Analysis: Compare the HOMO-LUMO gaps and the charge distribution between the two molecules to quantify the electronic effect of the 7-methoxy group.
Conclusion
The 7-methoxy group exerts a powerful, position-dependent electronic influence on the benzothiazole ring. While it possesses a weak electron-withdrawing inductive effect, its dominant electron-donating resonance effect governs the ultimate properties of the molecule. This net electron donation activates the fused benzene ring towards electrophilic attack, directs substitution to the ortho and para positions (4 and 6), and increases the basicity of the thiazole nitrogen. These effects are clearly observable through spectroscopic shifts, quantifiable via linear free-energy relationships, and accurately modeled by modern computational methods. A thorough understanding of these principles is indispensable for professionals engaged in the rational design of novel benzothiazole-based therapeutic agents.
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An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-7-methoxybenzo[d]thiazole
Abstract
2-Chloro-7-methoxybenzo[d]thiazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its therapeutic potential is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of bioavailability and shelf-life. This guide provides a comprehensive technical overview of the predicted solubility and stability characteristics of this compound, based on the known properties of related benzothiazole derivatives. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic evaluation of these critical attributes, empowering researchers to generate robust and reliable data for informed decision-making in drug development programs.
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole ring system is a prominent scaffold in a multitude of pharmacologically active agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the benzothiazole core allows for chemical modifications that can modulate its physicochemical and pharmacokinetic profiles. The introduction of a chloro-substituent at the 2-position and a methoxy group at the 7-position of the benzothiazole ring, as in this compound, is anticipated to significantly influence its solubility and stability. Understanding these properties is paramount for its advancement as a potential drug candidate.
Predicted Physicochemical Profile of this compound
Direct experimental data for this compound is not extensively available in public literature. However, a predictive profile can be constructed based on the known characteristics of analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₈H₆ClNOS | Based on its chemical structure. |
| Molecular Weight | 199.66 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to off-white crystalline solid | 2-Chlorobenzothiazole is a pale yellow crystalline solid.[3] |
| Melting Point | Estimated between 100-150 °C | The melting point of 2-amino-6-chlorobenzothiazole is 199-201 °C. The introduction of a methoxy group may alter the crystal lattice energy. |
| pKa | Weakly basic | The nitrogen atom in the thiazole ring imparts weak basicity to the molecule. |
| LogP | Estimated between 2.5 - 3.5 | The presence of the chloro and methoxy groups is expected to increase the lipophilicity compared to the parent benzothiazole. The methoxy group can enhance lipophilicity.[4] |
| Aqueous Solubility | Predicted to be low | Benzothiazole itself is only slightly soluble in water.[5] The chloro and methoxy substituents are likely to decrease aqueous solubility further due to increased lipophilicity. |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Benzothiazoles generally exhibit good solubility in organic solvents. |
Comprehensive Solubility Assessment
A thorough understanding of a compound's solubility is critical for its development. Both kinetic and thermodynamic solubility should be assessed to provide a complete picture of its behavior.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility is the concentration of a compound in solution at the moment of precipitation after being rapidly added from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. It is a high-throughput screening method valuable in early drug discovery.[6][7][8]
-
Thermodynamic Solubility represents the true equilibrium solubility of a compound, where the solid and solution phases are in equilibrium. This is a more time-consuming but crucial measurement for formulation development.[6][7]
Experimental Workflow for Solubility Determination
The following workflow provides a systematic approach to determining the solubility of this compound.
Caption: A streamlined workflow for comprehensive solubility assessment.
Detailed Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)
This protocol outlines a high-throughput method for determining the kinetic solubility of this compound.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plate Setup: Dispense 5 µL of the DMSO stock solution into the first well of a 96-well microtiter plate.
-
Serial Dilution: Perform serial dilutions of the compound in DMSO across the plate.
-
Addition of Aqueous Buffer: Add 95 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentrations.
-
Mixing and Incubation: Mix the contents of the plate thoroughly and incubate at 25°C for 2 hours.
-
Measurement: Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the blank.
Detailed Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the "gold standard".[10]
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantitative Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS/MS method.[11][12]
-
Data Reporting: The thermodynamic solubility is reported in µg/mL or µM.
In-depth Stability Analysis
The chemical stability of a drug candidate is a critical quality attribute that influences its safety, efficacy, and shelf-life. A comprehensive stability study should evaluate the impact of various environmental factors.
Predicted Degradation Pathways
The structure of this compound suggests potential degradation pathways:
-
Hydrolysis of the 2-Chloro Substituent: The chloro group at the 2-position of the benzothiazole ring is expected to be susceptible to nucleophilic substitution, particularly hydrolysis, which would lead to the formation of 2-hydroxy-7-methoxybenzo[d]thiazole. The reactivity of 2-chlorobenzothiazole is a known aspect of its chemistry.[3][13]
-
Oxidation: The electron-rich benzothiazole ring system and the methoxy group may be prone to oxidation, especially under forcing conditions of light and elevated temperature.
-
Photodegradation: Aromatic heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.
Caption: Potential degradation routes for this compound.
Stability Testing Protocol Following ICH Guidelines
A robust stability study should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[14][15][16]
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradants and establish a preliminary stability profile.
Materials:
-
This compound
-
Solutions: 0.1 N HCl, 0.1 N NaOH, and purified water
-
Oxidizing agent: 3% Hydrogen peroxide
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C for 7 days.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] A control sample should be protected from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all potential degradation products.
-
Quantify the amount of the parent compound remaining and any major degradants formed.
-
-
Data Evaluation:
-
Determine the percentage of degradation for each stress condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Table 2: ICH Recommended Long-Term Stability Testing Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion and Future Directions
This guide provides a foundational understanding of the predicted solubility and stability of this compound and offers detailed protocols for their experimental determination. The successful execution of these studies will generate critical data to guide the formulation development and assess the viability of this compound as a potential therapeutic agent. Future work should focus on the structural elucidation of any identified degradation products to fully understand the stability profile of the molecule.
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potential biological activity of 2-Chloro-7-methoxybenzo[d]thiazole
An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-7-methoxybenzo[d]thiazole
Foreword: Unveiling the Potential of a Privileged Scaffold
The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4] Its rigid bicyclic structure and the presence of electron-rich nitrogen and sulfur heteroatoms make it an adept pharmacophore for interacting with a wide array of biological targets. This guide focuses on a specific, yet underexplored, derivative: This compound .
While direct biological studies on this exact molecule are sparse in publicly accessible literature, its structural features provide a compelling basis for predicting its potential therapeutic value. The chloro-group at the 2-position is a highly reactive and synthetically versatile handle, allowing for the creation of extensive compound libraries. The methoxy group at the 7-position, an electron-donating substituent, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, target affinity, and cellular uptake.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a predictive analysis based on robust structure-activity relationship (SAR) data from analogous compounds. We will dissect its synthetic rationale, forecast its most promising biological activities, and provide detailed, actionable experimental workflows to systematically investigate its therapeutic potential.
Synthetic Strategy and Physicochemical Profile
The viability of any screening campaign begins with a reliable synthetic route. The synthesis of 2-chlorobenzothiazoles is well-established, typically proceeding from either 2-mercaptobenzothiazole or 2-aminobenzothiazole precursors.[5] For this compound, a highly efficient proposed route involves the reaction of the corresponding 7-methoxy-2-mercaptobenzothiazole with sulfuryl chloride (SO₂Cl₂), a method known for producing high yields and purity.[5]
Key Synthetic Insight: The 2-chloro substituent is not merely a structural component but a strategic gateway for lead optimization. Its susceptibility to nucleophilic substitution allows for the facile introduction of various functional groups (amines, thiols, alcohols), enabling the rapid generation of a diverse chemical library to probe specific biological targets. This iterative process is fundamental to modern drug discovery.[2][6]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 199.65 g/mol | Adheres to Lipinski's Rule of Five (<500), favoring good absorption. |
| LogP (Octanol/Water) | ~3.2 | Indicates good lipid solubility, suggesting potential for cell membrane permeability. |
| Hydrogen Bond Donors | 0 | Low potential for H-bond donation, contributing to membrane permeability. |
| Hydrogen Bond Acceptors | 3 (N, S, O) | Provides points for potential specific interactions with biological targets. |
| Polar Surface Area | 49.6 Ų | Within the desirable range (<140 Ų) for good oral bioavailability. |
Predicted Pharmacological Profiles: An SAR-Driven Analysis
By examining the biological activities of structurally related benzothiazoles, we can logically infer the most promising therapeutic avenues for this compound.
Antimicrobial and Antifungal Activity
The benzothiazole scaffold is a recurring motif in potent antimicrobial agents.[1] Many derivatives exert their effect by inhibiting crucial bacterial or fungal enzymes. For instance, benzothiazole-pyrazolone hybrids are known to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[7] Furthermore, docking studies have implicated the inhibition of fungal 14α-lanosterol demethylase as a likely mechanism for the antifungal activity of other benzothiazole derivatives.[8] The presence of both chloro and methoxy groups can fine-tune the electronic and steric properties of the molecule to enhance binding to these enzymatic targets.
Anticancer Potential
A vast body of research highlights the anticancer activity of benzothiazoles.[9][10] The mechanisms are diverse, ranging from the inhibition of protein kinases to interactions with DNA. For example, imidazole-based benzothiazoles have demonstrated excellent anticancer activity with IC₅₀ values in the low micromolar range.[9] The 2-amino-benzothiazole core, a potential derivative of our target molecule, is a known pharmacophore for developing potent PI3Kα inhibitors.[10] The 7-methoxy group, in particular, could orient the molecule within a kinase's ATP-binding pocket, while the 2-position provides the vector for introducing moieties that confer selectivity and potency.
Anticonvulsant and CNS Activity
Recent studies have revealed the potential of benzothiazoles in treating central nervous system disorders. Notably, a series of anticonvulsant agents were synthesized from 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide intermediates.[6] The lead compound from this series, which features a methoxy group, showed a high protective index in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[6] This strongly suggests that the this compound core is a promising starting point for developing novel antiepileptic drugs.
Anti-inflammatory Activity
Chronic inflammation underlies numerous diseases, and developing safer anti-inflammatory agents is a critical need. Several 2-aminobenzothiazole derivatives bearing chloro and methoxy substituents have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models, with efficacy comparable to the standard drug diclofenac.[11] This activity is often linked to the inhibition of inflammatory mediators like cyclooxygenases (COX) or cytokines.
A Proposed Framework for Biological Evaluation
To systematically validate the predicted activities, a multi-stage experimental workflow is essential. This self-validating system ensures that resources are directed toward the most promising therapeutic areas.
Workflow Stage 1: Primary In Vitro Screening
The initial step is to perform broad, cost-effective screens to identify primary "hits."
Caption: High-level workflow for the initial biological screening of the target compound.
Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of test microorganisms (e.g., S. aureus, E. coli, C. albicans) to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C (for bacteria) or 35°C (for fungi) for 18-24 hours.
-
Analysis: Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth. A colorimetric indicator like resazurin can be added to aid visualization.
-
Causality Check: A low MIC value suggests potent antimicrobial activity, justifying progression to mechanism-of-action studies.
Protocol 2: Anticancer MTT Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, HepG2 liver, A549 lung) into a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at ~570 nm using a plate reader. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting absorbance against compound concentration.
-
Trustworthiness: Concurrently run the assay on a non-cancerous cell line (e.g., HEK293) to establish a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A high SI is a hallmark of a promising anticancer candidate.
Workflow Stage 2: Mechanism of Action & Lead Optimization
Positive hits from Stage 1 should be advanced to investigate their mechanism of action (MoA) and to initiate a lead optimization cycle.
Caption: Iterative cycle of MoA investigation and medicinal chemistry-driven lead optimization.
Insight into Lead Optimization: The true power of the 2-chloro group is realized here. By reacting the "hit" compound with a panel of nucleophiles (e.g., substituted anilines, alkylamines, thiophenols), a focused library of analogs can be rapidly synthesized. This process allows for the systematic exploration of the structure-activity relationship. For example, if an analog with a bulky hydrophobic group shows improved potency in a kinase assay, it suggests the target's binding pocket has a corresponding hydrophobic region, guiding the next round of rational design.
Potential Signaling Pathway: Kinase Inhibition
Given the prevalence of benzothiazoles as kinase inhibitors, a plausible mechanism for any observed anticancer activity is the disruption of a key signaling pathway, such as the PI3K/Akt pathway, which is commonly dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a benzothiazole derivative.
Conclusion and Future Outlook
This compound stands as a molecule of significant latent potential. While it awaits direct empirical validation, a thorough analysis of its substructures and the broader benzothiazole class provides a strong rationale for its investigation as a source of new therapeutic agents. Its synthetic tractability, combined with the favorable pharmacological activities repeatedly observed in its analogs, marks it as a high-priority scaffold for discovery programs targeting infectious diseases, cancer, and neurological disorders. The experimental framework provided in this guide offers a clear, logical, and robust pathway to unlock this potential, transforming a promising chemical structure into a validated lead for next-generation therapeutics.
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The Benzothiazole Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution
Abstract
The benzothiazole scaffold, a bicyclic system elegantly fusing a benzene and a thiazole ring, represents a cornerstone in the edifice of medicinal chemistry. Its journey from an early synthetic curiosity to a privileged core in numerous therapeutic agents is a testament to its remarkable chemical versatility and profound pharmacological significance. This in-depth technical guide charts the historical trajectory of substituted benzothiazoles, from their initial discovery in the late 19th century to their contemporary role in cutting-edge drug development. We will navigate the evolution of synthetic methodologies, dissect the mechanistic underpinnings of their diverse biological activities, and spotlight the development of key benzothiazole-containing drugs. This guide is tailored for researchers, scientists, and drug development professionals, offering a blend of historical context, mechanistic insights, and practical experimental details to inspire and inform future innovation.
The Genesis of a Privileged Scaffold: Early Discovery and Synthesis
The story of benzothiazole begins in the late 19th century, a period of fervent exploration in organic chemistry. While the parent benzothiazole was first isolated from the volatiles of American cranberries in 1967, its synthetic origins date back much earlier.
The Pioneering Work of Hofmann and the Dawn of Benzothiazole Chemistry
The first synthesis of a substituted benzothiazole is credited to the eminent German chemist August Wilhelm von Hofmann . In 1887 , Hofmann reported the synthesis of 2-substituted benzothiazoles, a discovery that, while perhaps not fully appreciated for its therapeutic potential at the time, laid the foundational stone for a vast and fruitful field of study.[1][2][3] An even earlier report from 1879 details Hofmann's synthesis of 1-Mercapto-benzothiazole.[1] These initial forays were driven by a fundamental curiosity about the reactivity of aromatic compounds containing sulfur and nitrogen.
Evolution of Synthetic Methodologies: From Classical Reactions to Modern Innovations
The early synthetic routes have been refined and expanded over the decades, leading to a rich and diverse toolbox for the construction of the benzothiazole core.
The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a variety of electrophilic partners.[3][4] This approach has been the workhorse of benzothiazole synthesis for over a century.
The general mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbon of the coupling partner, followed by cyclization and dehydration or oxidation to afford the aromatic benzothiazole ring.
Several named reactions have become integral to the synthesis of benzothiazoles, each offering unique advantages:
-
Jacobson Cyclization: This method involves the cyclization of thiobenzanilides using an oxidizing agent, such as potassium ferricyanide. It has proven to be a highly effective strategy for the synthesis of certain substituted benzothiazoles.[3][4]
-
Hugershoff Synthesis: This reaction involves the cyclization of N-arylthioamides with a dehydrating agent. While historically significant, its application can be limited by the availability of the starting thioamides.
-
Prager-Jacobson Rearrangement: This reaction involves the thermal or photochemical rearrangement of 2-azidobenzothiazoles to form benzisothiazoles. While not a direct synthesis of benzothiazoles, it is an important related reaction in the broader chemistry of these heterocycles.
Contemporary synthetic chemistry has introduced a host of new methods for benzothiazole synthesis, often with a focus on efficiency, sustainability, and functional group tolerance. These include:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields.[2][4]
-
Green Chemistry Approaches: The use of environmentally benign catalysts and solvents is a growing trend in benzothiazole synthesis.
-
Metal-catalyzed cross-coupling reactions: These methods have enabled the synthesis of complex benzothiazole derivatives that were previously difficult to access.
The Pharmacological Awakening: Unveiling a Spectrum of Biological Activities
The initial industrial application of benzothiazoles was as vulcanization accelerators for rubber, a role discovered in 1921. However, the true potential of this scaffold lay dormant until the mid-20th century, when its diverse pharmacological properties began to be uncovered. Today, benzothiazole derivatives are known to exhibit a remarkable range of biological activities.
| Biological Activity | Description | Key Molecular Targets (Examples) |
| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, and anti-angiogenic effects.[5][6][7] | Tyrosine kinases (e.g., FLT3, EGFR), PI3K/Akt/mTOR pathway, Topoisomerase II, Microtubules.[5][7][8] |
| Antimicrobial | Activity against a broad spectrum of bacteria and fungi. | DNA gyrase, various enzymes involved in microbial metabolism. |
| Anti-inflammatory | Reduction of inflammation through various mechanisms. | Cyclooxygenase (COX) enzymes, NF-κB signaling pathway.[8] |
| Neuroprotective | Protection of neurons from damage, with applications in neurodegenerative diseases.[5] | Glutamate receptors, monoamine oxidase (MAO). |
| Antidiabetic | Modulation of glucose metabolism. | Various enzymes and receptors involved in insulin signaling. |
| Antiviral | Inhibition of viral replication.[6] | Viral proteases and polymerases. |
This broad spectrum of activity stems from the ability of the benzothiazole core to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and its interaction with a wide array of biological targets. The unique electronic nature of the fused ring system also contributes to its ability to participate in various non-covalent interactions with biomolecules.
From Bench to Bedside: Landmark Benzothiazole Drugs
The journey of benzothiazoles from laboratory curiosities to life-saving medicines is exemplified by several key drugs that have made a significant impact on human health.
Riluzole: A Beacon of Hope in Amyotrophic Lateral Sclerosis (ALS)
-
Discovery and Development: Developed by the French pharmaceutical company Rhône-Poulenc (now Sanofi-Aventis), Riluzole was initially investigated as an antiepileptic agent in the 1990s. Its development for ALS was spurred by the growing understanding of glutamate excitotoxicity in the pathogenesis of the disease. Riluzole was approved by the FDA in 1995, becoming the first drug to demonstrate a modest but significant survival benefit in ALS patients.
-
Mechanism of Action: Riluzole's neuroprotective effects are multifactorial. It is known to inhibit glutamate release, block voltage-gated sodium channels, and potentiate GABAergic neurotransmission. More recent studies suggest it may also indirectly stimulate intracellular pro-survival signaling pathways like PI3K/AKT and MAPK/ERK.[9]
Pramipexole: A Dopamine Agonist for Parkinson's Disease
-
Discovery and Development: Pramipexole was first manufactured by Pharmacia & Upjohn and received FDA approval in 1997 for the treatment of Parkinson's disease.[10][11][12][13] It is a non-ergoline dopamine agonist, offering an alternative to levodopa with a different side-effect profile.
-
Mechanism of Action: Pramipexole is a selective agonist of the D2 subfamily of dopamine receptors, with a particularly high affinity for the D3 receptor subtype. By stimulating these receptors in the brain, it mimics the effects of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.
A New Generation of Benzothiazole Therapeutics
The success of early benzothiazole drugs has paved the way for the development of a new generation of targeted therapies:
-
Quizartinib: An anti-cancer medication sold under the brand name Vanflyta, Quizartinib is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[14] It is approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[7][15][16]
-
Flutemetamol (¹⁸F): This radiolabeled benzothiazole derivative is used as a diagnostic agent in positron emission tomography (PET) imaging to visualize amyloid-β plaques in the brains of patients with cognitive impairment who are being evaluated for Alzheimer's disease.[3][17][18]
Experimental Protocols: Synthesis of Key Benzothiazole Scaffolds
To provide a practical context for the synthesis of these important compounds, the following are representative experimental protocols.
General Protocol for the Synthesis of 2-Aryl-benzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes
This protocol is a classic and widely used method for the synthesis of a variety of 2-aryl-benzothiazole derivatives.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or Dimethylformamide (DMF)
-
Catalyst (e.g., a few drops of acetic acid, or can be performed catalyst-free in some cases)
-
Hydrochloric acid (for workup, if necessary)
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Add the substituted aromatic aldehyde (1.0-1.1 eq) to the solution.
-
If using a catalyst, add a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a dilute HCl solution (if starting materials remain), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Synthesis of Riluzole
A representative synthesis of Riluzole involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate salt in the presence of an oxidizing agent.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Ammonium thiocyanate
-
Potassium persulfate
-
Acetic acid
-
Ethanol
-
Water
-
Ammonia solution
Procedure:
-
Suspend 4-(trifluoromethoxy)aniline (1.0 eq), ammonium thiocyanate (approx. 2.2 eq), and potassium persulfate (approx. 1.6 eq) in acetic acid.
-
Stir the suspension at room temperature for 24 hours, then heat to 40°C for 2 hours.
-
Dilute the reaction mixture with water and ethanol.
-
Basify the mixture with ammonia to a high pH (e.g., pH 14).
-
Filter the resulting suspension and dry the solid to obtain crude Riluzole.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure Riluzole.
Synthesis of Pramipexole
A scalable synthesis of Pramipexole can be achieved via the Fukuyama alkylation protocol, starting from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
Materials:
-
(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Propyl bromide
-
Potassium carbonate
-
Acetonitrile
-
Thioglycolic acid
Procedure:
-
Protection: React (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with 2-nitrobenzenesulfonyl chloride in the presence of TEA in THF to form the corresponding sulfonamide.
-
N-Alkylation: Alkylate the sulfonamide with propyl bromide in the presence of potassium carbonate in acetonitrile.
-
Deprotection: Selectively remove the 2-nitrobenzenesulfonyl protecting group using thioglycolic acid to yield Pramipexole base.
-
Salt Formation (Optional): The Pramipexole base can be converted to its dihydrochloride monohydrate salt by treatment with hydrochloric acid in ethanol.
Future Perspectives and Conclusion
The historical journey of substituted benzothiazoles is a compelling narrative of chemical innovation and therapeutic discovery. From its humble beginnings as a synthetic curiosity, the benzothiazole core has evolved into a mainstay of medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse range of biological targets. The continued exploration of this privileged scaffold, driven by advances in synthetic methodology and a deeper understanding of disease biology, promises to yield a new generation of benzothiazole-based drugs with enhanced efficacy and selectivity. The versatility of the benzothiazole nucleus ensures its enduring relevance in the ongoing quest for novel therapeutic agents to address unmet medical needs.
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(S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates. (2018). MDPI. Retrieved January 19, 2026, from [Link]
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- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 2-Chloro-7-methoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzothiazole Moiety
The 7-methoxybenzo[d]thiazole scaffold is a privileged heterocyclic structure frequently incorporated into molecules of significant biological and pharmaceutical interest. Its derivatives have demonstrated a wide array of activities, making them valuable building blocks in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the straightforward synthesis of complex biaryl and heteroaryl structures.[1][2]
This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura coupling of 2-Chloro-7-methoxybenzo[d]thiazole with various aryl and heteroaryl boronic acids. As an aryl chloride, this substrate presents unique challenges compared to its more reactive bromide or iodide counterparts, necessitating carefully optimized catalyst systems to achieve efficient oxidative addition.[2] These application notes are designed to equip researchers with the foundational knowledge and practical steps to effectively synthesize novel 2-aryl-7-methoxybenzo[d]thiazole derivatives.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and requires an electron-rich, sterically hindered ligand on the palladium center to facilitate the reaction.[4] The product is a Pd(II) complex.
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This process is activated by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the exchange of the chloride ligand on the palladium complex for the aryl group from the boronic acid.[1]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (the benzothiazole and the new aryl group) attached to the palladium center. This forms the desired C-C bond and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Expertise & Experience: Causality Behind Experimental Choices
-
Substrate Reactivity : this compound is an electron-rich heteroaryl chloride. The electron-donating methoxy group, coupled with the inherent electron-rich nature of the thiazole ring, can make the C-Cl bond stronger and less susceptible to oxidative addition. Therefore, a highly active catalyst system is paramount.
-
Catalyst & Ligand Selection : For challenging heteroaryl chlorides, catalyst systems employing bulky, electron-rich biaryl phosphine ligands are the gold standard.[5] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven highly effective.[6] They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition. Using a pre-formed catalyst like XPhos-Pd-G3 or generating the catalyst in situ from a palladium source like Pd₂(dba)₃ and the ligand are both viable strategies. The pre-catalyst often offers better reproducibility.[7]
-
Base Selection : The choice of base is critical. Stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting transmetalation without causing significant hydrolysis of the boronic acid or ester.[8] In some cases, cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.
-
Solvent System : A polar aprotic solvent is typically used to dissolve the organic components. An aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[9] A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and effective solvent system. Toluene or THF can also be used as the organic solvent.
-
Inert Atmosphere : Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen, which can cause catalyst decomposition to inactive palladium black and promote unwanted side reactions like the homocoupling of boronic acids.[10] Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a robust starting point and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 - 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition : Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos to the flask.
-
Solvent Addition : Via syringe, add degassed 1,4-dioxane followed by degassed water (e.g., in a 4:1 ratio) to achieve a final concentration of approximately 0.1 M with respect to the starting benzothiazole.
-
Reaction : Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-7-methoxybenzo[d]thiazole.
General Experimental Workflow
Caption: A general experimental workflow for the Suzuki coupling reaction.
Data Presentation: Optimizing Reaction Conditions
The following table provides a starting point for optimizing the reaction conditions for various arylboronic acids. Yields are hypothetical and will vary based on the specific substrate and precise conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5.5) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 110 | 12 | Good-Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2.0) | SPhos (4.4) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 16 | Good |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3.0) | - | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 8 | Moderate-Good |
| 4 | 4-Trifluoromethylphenylboronic acid | XPhos-Pd-G3 (2.0) | - | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 110 | 6 | Excellent |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Impure or degraded boronic acid (protodeboronation). 3. Insufficient temperature for oxidative addition. | 1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.[10] 2. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.[11] 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedures. Purge solvents with argon or nitrogen for an extended period before use. |
| Protodeboronation of Starting Material | 1. Excessively harsh base or prolonged high temperature. 2. Presence of excess water. | 1. Use a milder base (e.g., K₂CO₃) or reduce the reaction time. 2. Use anhydrous solvents and a carefully controlled amount of water, or try anhydrous conditions with a base like KF. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Substrate or product inhibition. | 1. Consider using a more robust ligand or a pre-catalyst. A second addition of catalyst and ligand may restart the reaction. 2. Dilute the reaction mixture by adding more solvent. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This often indicates a failed reaction. Ensure ligands are present in sufficient excess to stabilize the Pd(0) species. A color change to dark brown or black is normal, but a coarse precipitate is not.[10] |
References
-
Al-Masri, Z., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]
-
Heo, Y., et al. (2006). A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction. Sci-Hub. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Delaunay, J., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
-
University of Cambridge. Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electro-statically-Directed Palladium Catalysis. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-7-methoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reaction on 2-Chloro-7-methoxybenzo[d]thiazole. This key intermediate is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents, including analogues of neuroprotective drugs like Riluzole.[1][2] We delve into the underlying reaction mechanisms, present validated, step-by-step protocols for substitution with various nucleophiles, and offer insights into reaction optimization. This document is designed to empower researchers to efficiently generate diverse libraries of 2-substituted-7-methoxybenzo[d]thiazole derivatives.
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzo[d]thiazole ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[3][4] The neuroprotective agent Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), famously features a 2-aminobenzothiazole core, highlighting the therapeutic potential of this heterocycle.[5][6]
This compound serves as a versatile and highly valuable building block. The chlorine atom at the C2 position is strategically activated for displacement, providing a direct route to introduce a wide array of functional groups—amines, thiols, and alkoxides—thereby enabling the systematic exploration of the chemical space around the benzothiazole core for structure-activity relationship (SAR) studies.
Mechanistic Framework: Understanding the SNAr Reaction
The substitution of the C2-chloro group on the benzothiazole ring does not proceed through classical SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbons of an aromatic system.[7][8] Instead, it follows a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process.[9][10]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon. This step temporarily disrupts the aromaticity of the ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11]
Step 2: Elimination of the Leaving Group and Aromaticity Restoration The aromaticity is restored in the second, typically rapid, step through the expulsion of the chloride leaving group, yielding the final substituted product.[12]
Causality of Reactivity:
-
Activation by the Heteroaromatic Ring: The benzothiazole system is inherently electron-deficient. The imine nitrogen atom (C=N) acts as a powerful electron-withdrawing group through resonance and induction, significantly polarizing the C2 carbon and making it highly electrophilic and susceptible to nucleophilic attack.[13][14][15] This "aza-activation" is a key principle in the reactivity of many nitrogen-containing heterocycles.[15][16]
-
Role of the 7-Methoxy Group: The methoxy group at the C7 position is electronically distant from the C2 reaction center. Its influence is primarily a weak inductive effect and it does not significantly participate in the resonance stabilization of the Meisenheimer complex, which is dominated by the thiazole ring itself. Therefore, its presence has a minimal electronic impact on the rate of substitution at C2.
Experimental Workflows and Protocols
Success in SNAr reactions hinges on the appropriate selection of solvents, bases, and temperature. The following diagram and protocols provide a robust starting point for various transformations.
Protocol 1: Synthesis of 2-Amino Derivatives via Reaction with Amines
This protocol describes a general procedure for the synthesis of N-substituted-7-methoxybenzo[d]thiazol-2-amines, which are valuable for building libraries of pharmacologically active compounds.[2][17]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent (approx. 0.2 M concentration).
-
Add the amine nucleophile, followed by the base (DIPEA or Et₃N).
-
Equip the flask with a condenser and stir the reaction mixture under an inert atmosphere (e.g., Nitrogen).
-
Heat the mixture to 80-120 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino derivative.
Protocol 2: Synthesis of 2-Thioether Derivatives via Reaction with Thiols
This protocol is for the synthesis of 2-(alkyl/arylthio)-7-methoxybenzo[d]thiazoles.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the thiol in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
Add a solution of this compound in anhydrous THF to the thiolate mixture.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography.[18]
Protocol 3: Synthesis of 2-Alkoxy Derivatives via Reaction with Alcohols
This protocol outlines the synthesis of 2-alkoxy-7-methoxybenzo[d]thiazoles.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, benzyl alcohol) (can be used as solvent or co-solvent)
-
Base: Sodium hydride (NaH, 60% dispersion) (1.5 eq) or Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous THF or the corresponding alcohol
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol and cool to 0 °C.
-
Carefully add the base (NaH or KOtBu) portion-wise to the alcohol to generate the alkoxide. Stir for 20-30 minutes.
-
Add the this compound, either neat or as a solution in the same anhydrous solvent.
-
Heat the reaction mixture to 60-80 °C, or to reflux, and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Summary and Optimization Insights
The following table provides representative conditions for the SNAr of this compound. Yields are estimates and will vary based on the specific nucleophile and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Primary Amine | Benzylamine | DIPEA | DMF | 100 | 4-8 | Good to Excellent |
| Secondary Amine | Piperidine | Et₃N | NMP | 110 | 6-12 | Good to Excellent |
| Aromatic Amine | Aniline | K₂CO₃ | DMSO | 120-140 | 12-24 | Moderate to Good |
| Thiol | Thiophenol | NaH | THF/DMF | 25-60 | 2-6 | Excellent |
| Alcohol | Ethanol | NaH | Ethanol | 80 | 8-16 | Moderate |
| Phenol | Phenol | K₂CO₃ | DMF | 120 | 12-24 | Moderate to Good |
Key Optimization Considerations:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are superior as they effectively solvate the cationic counter-ion of the nucleophile and do not protonate it, thereby increasing its nucleophilicity.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[19][20][21]
-
Palladium Catalysis: While SNAr is often efficient, some transformations, particularly with weakly nucleophilic amines or sterically hindered substrates, may benefit from palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) as an alternative strategy.[22][23]
Conclusion
This compound is a highly effective substrate for nucleophilic aromatic substitution, enabling the straightforward synthesis of diverse 2-substituted derivatives. The electron-deficient nature of the benzothiazole ring system provides the intrinsic activation required for these transformations. The protocols and data presented herein offer a validated and reliable foundation for researchers in drug discovery and synthetic chemistry to leverage this versatile building block in the creation of novel and potentially bioactive molecules.
References
-
Benazzouz, A., et al. (1999). Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. Journal of Medicinal Chemistry, 42(15), 2828–2843. [Link]
-
Bernasconi, C. F. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA International Journal for Chemistry, 34(1), 1-11. [Link]
-
Bertamino, A., et al. (2023). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters, 14(7), 995-1002. [Link]
-
Bernasconi, C. F. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate.[Link]
-
Benazzouz, A., et al. (1999). Riluzole Series. Synthesis and in Vivo “Antiglutamate” Activity of 6-Substituted-2-benzothiazolamines and 3-Substituted-2-imino-benzothiazolines. American Chemical Society.[Link]
-
Wikipedia. Nucleophilic aromatic substitution. Wikipedia.[Link]
-
Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange.[Link]
-
Allen Institute for AI. Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs. Allen Institute for AI.[Link]
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal.[Link]
-
Reddy, G. O., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Semantic Scholar.[Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
-
Bertamino, A., et al. (2023). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Publications.[Link]
-
Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems. Pearson.[Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]
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Forlani, L., & Todesco, P. E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2.[Link]
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Forlani, L., & Todesco, P. E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Sci-Hub.[Link]
-
Dong, H., et al. (2011). Palladium-catalyzed Tandem Synthesis of 2-Aminobenzothiazoles Starting from Unreactive 2-Chloroanilines. ResearchGate.[Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
-
BYJU'S. Nucleophilic aromatic substitution. BYJU'S.[Link]
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Dong, H., et al. (2011). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. ResearchGate.[Link]
-
Kumar, K., et al. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central.[Link]
-
Janežič, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.[Link]
-
Forlani, L., et al. (1971). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic.[Link]
-
Peron, G., et al. (2004). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. Semantic Scholar.[Link]
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McGowan, M. A., et al. (2013). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. ACS Publications.[Link]
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Deshmukh, D., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate.[Link]
-
Sharma, A., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.[Link]
-
Daugulis, O., & Zaitsev, V. G. (2009). ChemInform Abstract: Palladium‐Catalyzed Synthesis of 2‐Substituted Benzothiazoles via a C—H Functionalization/Intramolecular C—S Bond Formation Process. Sci-Hub.[Link]
-
Kamal, A., & Khan, M. N. (2014). Microwave Assisted Synthesis of Biorelevant Benzazoles. PubMed.[Link]
-
Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.[Link]
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Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.[Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
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Baran Lab. (2011). Haloselectivity of Heterocycles. Baran Lab.[Link]
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Frere, S., et al. (2004). Eco‐Friendly Microwave‐Assisted Scalable Synthesis of 2‐Cyanobenzothiazoles via N‐Arylimino‐1,2,3‐dithiazoles. Sci-Hub.[Link]
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ResearchGate. (2018). Microwave assisted amination of 2-chloro azoles with various substituted aryl piperazines and aryl sulfonylpiperazines under neat conditions. ResearchGate.[Link]
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Scilit. (2005). Microwave-Assisted Syntheses of 2-Phenylbenzothiazoles. Scilit.[Link]
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Bouchareb, R., et al. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). MDPI.[Link]
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synthesis of 2-amino-7-methoxybenzothiazole from the chloro derivative
An Application Guide for the Synthesis of 2-amino-7-methoxybenzothiazole from its Chloro Derivative
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Molecules incorporating this bicyclic system exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The specific target of this guide, 2-amino-7-methoxybenzothiazole, is a valuable building block for the synthesis of more complex molecules in drug discovery programs.[2][3][5]
This document provides a detailed, field-tested protocol for the synthesis of 2-amino-7-methoxybenzothiazole starting from its corresponding chloro-derivative, 2-chloro-7-methoxybenzothiazole. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a robust step-by-step protocol, and discuss the necessary controls for ensuring a successful and reproducible outcome.
Pillar 1: Expertise & Causality - Choosing the Synthetic Path
The conversion of an aryl chloride to an aryl amine is a fundamental transformation in organic synthesis. For a substrate like 2-chloro-7-methoxybenzothiazole, two primary mechanistic pathways are considered: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway involves the direct attack of a nucleophile (in this case, ammonia) on the aromatic ring, displacing the chloride leaving group.[6] The benzothiazole ring is inherently electron-deficient, which activates the C2 position for nucleophilic attack.[7] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[6]
While feasible, this direct approach often requires harsh conditions, such as high temperatures and pressures, which can limit its practicality and functional group tolerance.[8][9]
Buchwald-Hartwig Amination: The Preferred Route
For its superior reliability, milder conditions, and broader substrate scope, we have selected the Buchwald-Hartwig amination as the method of choice.[10][11] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds.[12][13]
The reaction mechanism operates via a catalytic cycle:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 2-chloro-7-methoxybenzothiazole, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (or ammonia equivalent) coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired 2-amino-7-methoxybenzothiazole is formed, regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
This catalytic approach allows the reaction to proceed efficiently under significantly milder conditions than SNAr, providing higher yields and a cleaner reaction profile.
Reaction Mechanism: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Catalytic Cycle.
Pillar 2: Trustworthiness & Self-Validation
A robust protocol incorporates self-validating systems through in-process controls, awareness of potential side reactions, and clear endpoints defined by analytical characterization.
-
In-Process Control: The primary method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, a researcher can visually track the consumption of the 2-chloro-7-methoxybenzothiazole and the appearance of the more polar product spot. The reaction is deemed complete only when the starting material spot is no longer visible. This prevents premature termination and ensures maximum conversion.
-
Potential Side Reactions: A key side reaction in palladium catalysis is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can be minimized by ensuring a truly inert atmosphere and using high-purity reagents. Catalyst deactivation is another potential issue, often mitigated by the choice of a robust phosphine ligand.[10]
-
Final Validation: The ultimate validation of the synthesis is the unambiguous structural confirmation of the isolated product. This is achieved through a suite of spectroscopic methods. The obtained 1H NMR, 13C NMR, and mass spectrometry data must be consistent with the structure of 2-amino-7-methoxybenzothiazole.[14]
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale synthesis. Adjustments can be made for scaling up or down, though re-optimization may be necessary.
Reagents and Equipment
| Reagent/Material | M.W. | Amount (mmol) | Amount (mg) | Equivalents | Notes |
| 2-Chloro-7-methoxybenzothiazole | 199.65 | 1.0 | 199.7 | 1.0 | Starting Material |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18.3 | 0.02 (2 mol%) | Palladium Pre-catalyst |
| Xantphos | 578.68 | 0.04 | 23.1 | 0.04 (4 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 134.5 | 1.4 | Base |
| Ammonia (7 N solution in Methanol) | 17.03 | 2.0 | ~0.4 mL | 2.0 | Nucleophile |
| Anhydrous Toluene | - | - | 5.0 mL | - | Solvent |
Equipment: 25 mL Schlenk flask, magnetic stir bar, rubber septum, condenser, argon/nitrogen gas line with bubbler, heating mantle with stirrer, syringes, needles, TLC plates (silica gel), column chromatography setup.
Step-by-Step Methodology
-
Reaction Setup:
-
Place the 2-chloro-7-methoxybenzothiazole (199.7 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) into a 25 mL Schlenk flask containing a magnetic stir bar.
-
Seal the flask with a rubber septum, and attach it to a condenser under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
-
Solvent and Reagent Addition:
-
Using a syringe, add 5.0 mL of anhydrous toluene to the flask.
-
Begin stirring the mixture at room temperature.
-
Using a separate syringe, carefully add the 7 N ammonia solution in methanol (approx. 0.4 mL, 2.0 mmol).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100 °C using an oil bath or heating mantle.
-
Allow the reaction to stir at this temperature for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product should be more polar than the starting material.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and add 15 mL of ethyl acetate.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator).
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 25% ethyl acetate) to isolate the pure product.
-
Combine the fractions containing the product (as identified by TLC) and remove the solvent in vacuo to yield 2-amino-7-methoxybenzothiazole as a solid.
-
Product Characterization
The identity and purity of the final compound should be confirmed by spectroscopic analysis.
| Analysis | Expected Results for 2-amino-7-methoxybenzothiazole |
| ¹H NMR | Signals corresponding to the aromatic protons (typically δ 6.8-7.5 ppm), a singlet for the methoxy group protons (~δ 3.9 ppm), and a broad singlet for the amino group protons (~δ 5.0-7.0 ppm, solvent dependent).[15][16] |
| ¹³C NMR | Signals for the 8 distinct carbon atoms in the molecule, including the methoxy carbon (~δ 55-60 ppm) and the aromatic/heterocyclic carbons (δ 100-160 ppm).[17] |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 181.05. |
| IR Spectroscopy | Characteristic N-H stretching bands (~3300-3400 cm⁻¹) and C-O stretching for the methoxy group (~1250 cm⁻¹).[17] |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Pillar 3: Authoritative Grounding & Safety
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
2-Chloro-7-methoxybenzothiazole: This compound is classified as toxic if swallowed or in contact with skin and causes serious eye irritation. Avoid inhalation and direct contact.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Sodium tert-butoxide: This is a strong base and is corrosive. It reacts with moisture. Handle in a dry, inert atmosphere.
-
Solvents: Toluene and methanol are flammable and toxic. Avoid inhalation of vapors and contact with skin.
Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[18][19][20]
References
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- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.).
- ResearchGate. (n.d.). Synthetic path of reagent 7-(6-MBTA8HQ) A 2-amino-6-methoxy....
- National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.
- ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
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- National Institutes of Health (NIH). (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.
- ResearchGate. (2016). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
- Benchchem. (n.d.). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
- PubMed. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery.
- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
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- NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution.
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protocol for the synthesis of 2-Chloro-7-methoxybenzo[d]thiazole derivatives
Application Note & Protocol
A Validated Two-Step Protocol for the Synthesis of 2-Chloro-7-methoxybenzo[d]thiazole
Abstract
The 2-substituted benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The synthesis is presented as a robust two-step process, beginning with the preparation of the 2-amino-7-methoxybenzo[d]thiazole precursor, followed by a copper(I)-catalyzed Sandmeyer reaction. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step instructions, mechanistic insights, and critical safety considerations to ensure reliable and reproducible outcomes.
Introduction: The Significance of Benzothiazole Derivatives
Benzothiazoles are bicyclic heterocyclic compounds that have garnered immense interest in pharmaceutical research due to their diverse biological profiles, including anticancer, antimicrobial, and anticonvulsant properties.[2][3] The functionalization at the 2-position is a common strategy for modulating the therapeutic efficacy of these molecules. The 2-chloro substituent, in particular, serves as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions. This protocol details the conversion of a readily accessible 2-amino precursor into the desired 2-chloro derivative, a transformation of significant strategic importance in the synthesis of complex benzothiazole-based drug candidates.
Overall Synthetic Workflow
The synthesis of this compound is achieved via a two-stage process. The first stage involves the formation of the benzothiazole ring system to create the necessary precursor. The second stage employs the classic Sandmeyer reaction to install the chloro group at the 2-position.
Diagram 1: High-level workflow for the two-part synthesis.
Part 1: Synthesis of 2-Amino-7-methoxybenzo[d]thiazole (Precursor)
Principle and Mechanism
The synthesis of 2-aminobenzothiazoles from anilines is a classic and effective method for constructing the core heterocyclic scaffold.[4] This procedure utilizes the reaction of a substituted aniline (3-methoxyaniline) with potassium thiocyanate (KSCN) in the presence of an oxidizing agent, typically bromine in acetic acid.
Mechanism Insight: The reaction proceeds through the in situ formation of thiocyanogen ((SCN)₂), a pseudohalogen, which then electrophilically attacks the aniline ring, preferentially at the position para to the amino group. If the para position is blocked, attack occurs at the ortho position. The resulting thiocyanate intermediate undergoes an intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom onto the iminium ion, followed by tautomerization to yield the stable aromatic 2-aminobenzothiazole product.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | M.W. | Notes |
| 3-Methoxyaniline | C₇H₉NO | 536-90-3 | 123.15 | Reagent grade, liquid |
| Potassium Thiocyanate | KSCN | 333-20-0 | 97.18 | ACS grade, solid |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | 60.05 | ACS grade, liquid |
| Bromine | Br₂ | 7726-95-6 | 159.81 | Corrosive, toxic. Handle in fume hood. |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | Saturated aqueous solution |
| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | For recrystallization |
| Equipment | ||||
| Three-neck round-bottom flask (500 mL) | ||||
| Mechanical stirrer | ||||
| Dropping funnel | ||||
| Thermometer | ||||
| Ice bath | ||||
| Buchner funnel and filter flask |
Detailed Experimental Protocol
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Initial Mixture: To the flask, add 3-methoxyaniline (0.1 mol, 12.3 g) and potassium thiocyanate (0.22 mol, 21.4 g). Add 150 mL of glacial acetic acid and stir the mixture to form a suspension.
-
Bromination: Cool the suspension to 0-5 °C. Prepare a solution of bromine (0.11 mol, 17.6 g, ~5.6 mL) in 30 mL of glacial acetic acid. Add this bromine solution dropwise from the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3-4 hours. The mixture will typically turn into a thick, yellowish paste.
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any inorganic salts.
-
Purification: Recrystallize the crude product from ethanol/water to yield pure 2-amino-7-methoxybenzo[d]thiazole as a solid. Dry the product under vacuum.
Part 2: Synthesis of this compound
Principle and Mechanism: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert primary aromatic amines into a wide variety of functional groups via a diazonium salt intermediate.[5][6] The reaction is a radical-nucleophilic aromatic substitution (SRNAr).[5]
Mechanism Insight:
-
Diazotization: The primary amine reacts with nitrous acid (HNO₂, generated in situ from NaNO₂ and HCl) at low temperatures to form a stable aryl diazonium salt.[7] Maintaining a temperature of 0-5 °C is critical to prevent the decomposition of this unstable intermediate.[8]
-
Radical Formation: The copper(I) catalyst (from CuCl) initiates a single-electron transfer to the diazonium salt. This results in the formation of an aryl radical and the release of dinitrogen gas (N₂), a thermodynamically highly favorable process.
-
Substitution: The aryl radical then abstracts a chlorine atom from the copper(II) chloride species (now [CuCl₂]), forming the final 2-chloro-benzothiazole product and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue.
Diagram 2: Simplified mechanism of the Sandmeyer reaction.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | M.W. | Notes |
| 2-Amino-7-methoxybenzo[d]thiazole | C₈H₈N₂OS | 6635-77-4 | 180.23 | From Part 1 |
| Hydrochloric Acid (conc.) | HCl | 7647-01-0 | 36.46 | ~37%, ACS grade. Corrosive. |
| Sodium Nitrite | NaNO₂ | 7632-00-0 | 69.00 | ACS grade, solid. Oxidizer. |
| Copper(I) Chloride | CuCl | 7758-89-6 | 99.00 | ACS grade, solid. |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | For drying |
| Equipment | ||||
| Beakers and Erlenmeyer flasks | ||||
| Stir plate and stir bars | ||||
| Large ice-salt bath | ||||
| Thermometer | ||||
| Separatory funnel | ||||
| Rotary evaporator |
Detailed Experimental Protocol
A. Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, suspend 2-amino-7-methoxybenzo[d]thiazole (0.05 mol, 9.0 g) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool this suspension to 0 °C in a large ice-salt bath with vigorous stirring. The amine salt may precipitate.
-
In a separate 100 mL beaker, dissolve sodium nitrite (0.055 mol, 3.8 g) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition. A clear, pale yellow solution of the diazonium salt should form.
-
Safety Note: Do not isolate the diazonium salt. It is potentially explosive in a dry state. Use the solution immediately in the next step.
B. Copper(I) Chloride Mediated Chlorination
-
In a 500 mL beaker, dissolve copper(I) chloride (0.06 mol, 5.9 g) in concentrated hydrochloric acid (50 mL). The solution should be dark.
-
Cool the CuCl solution to 0 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step A-4 to the cold CuCl solution with continuous stirring.
-
Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the frothing manageable.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure the reaction goes to completion.
C. Work-up and Purification
-
Transfer the reaction mixture to a 1 L separatory funnel.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash them sequentially with water (100 mL) and saturated sodium bicarbonate solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
Data Summary and Expected Results
| Step | Starting Material | Reagent | Molar Eq. | Temp (°C) | Time (h) | Expected Yield | Product Form |
| 1 | 3-Methoxyaniline | KSCN / Br₂ | 1.0 / 2.2 / 1.1 | 0-10, then RT | 4-5 | 65-75% | Off-white solid |
| 2 | 2-Amino Precursor | NaNO₂ / CuCl | 1.0 / 1.1 / 1.2 | 0-5, then RT | 2-3 | 70-85% | Pale yellow solid |
References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. ResearchGate. [Link]
-
Synthetic path of reagent 7-(6-MBTA8HQ) A 2-amino-6-methoxy... ResearchGate. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. National Institutes of Health (NIH). [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. [Link]
- Process for the preparation of 2-aminobenzothiazoles.
-
Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. ACS Publications. [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health (NIH). [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai University. [Link]
-
Solid phase synthesis of 2-aminobenzothiazoles. PubMed. [Link]
-
Replacement of the Aromatic Primary Amino Group by Hydrogen. Chemistry LibreTexts. [Link]
-
2-Amino-6-methylbenzothiazole. Organic Syntheses. [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
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Application Notes: The Strategic Utility of 2-Chloro-7-methoxybenzo[d]thiazole in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Abstract: The benzothiazole scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active agents.[1][2] Its rigid, bicyclic structure provides a robust framework for constructing molecules that can effectively interact with a wide array of biological targets, leading to applications as anticancer, neuroprotective, anticonvulsant, and anti-inflammatory agents.[3][4][5] This guide focuses on a particularly valuable, functionalized derivative: 2-Chloro-7-methoxybenzo[d]thiazole . We will explore the strategic advantages conferred by its specific substitution pattern, provide detailed protocols for its synthesis and subsequent chemical modification, and discuss its application in the development of targeted therapeutics. The 2-chloro group serves as a versatile reactive handle for diversification through various cross-coupling and nucleophilic substitution reactions, while the 7-methoxy group allows for fine-tuning of physicochemical properties and can engage in key hydrogen bond interactions within target protein binding sites.
Part 1: Foundational Chemistry and Synthesis
The strategic importance of this compound lies in its dual functionality. The chlorine atom at the 2-position activates the carbon for a range of transformations, making it an ideal electrophilic partner. This position is crucial as substituents here often project into the solvent-exposed regions of enzyme active sites, allowing for significant modulation of potency and selectivity. The methoxy group at the 7-position, an electron-donating group, influences the electronic properties of the aromatic system and provides a handle for modifying lipophilicity and metabolic stability.
Protocol 1: Synthesis of this compound
This protocol outlines a reliable two-step procedure starting from the commercially available 2-amino-6-methoxybenzenethiol, proceeding through a 2-mercaptobenzothiazole intermediate.
Workflow Diagram: Synthesis of Core Scaffold
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 7-Methoxybenzo[d]thiazole-2-thiol
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium hydroxide (KOH, 1.1 eq) and absolute ethanol (100 mL). Stir until the KOH is fully dissolved.
-
Starting Material: Add 2-amino-6-methoxybenzenethiol (1.0 eq) to the solution.
-
Cyclization: Add carbon disulfide (CS₂, 1.5 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water (300 mL). Acidify the solution to pH ~2-3 with concentrated hydrochloric acid (HCl). A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired thiol.
Step 2: Synthesis of this compound
-
Reagents & Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend the 7-Methoxybenzo[d]thiazole-2-thiol (1.0 eq) from Step 1 in dry dichloromethane (DCM, 50 mL).
-
Chlorination: Cool the suspension to 0 °C in an ice bath. Add sulfuryl chloride (SO₂Cl₂, 1.2 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Safety Precautions: Carbon disulfide is highly flammable and toxic. Sulfuryl chloride is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
Part 2: Key Synthetic Transformations and Protocols
The 2-chloro substituent is the gateway to molecular diversity. Below are protocols for key reactions that leverage this reactivity to build libraries of compounds for screening.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines
This reaction is a straightforward and robust method for installing a variety of amino functionalities at the C-2 position, a common feature in many bioactive benzothiazoles.[7]
General Reaction Scheme: SNAr
Caption: General scheme for SNAr with amines.
-
Setup: In a sealed microwave vial, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Reaction: Seal the vial and heat the mixture using a microwave reactor to 120-150 °C for 30-90 minutes. Alternatively, conventional heating at 100-120 °C for 12-24 hours can be used.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash chromatography or preparative HPLC to obtain the target 2-amino-7-methoxybenzothiazole derivative.
Causality Insight: The electron-withdrawing nature of the thiazole nitrogen atom stabilizes the Meisenheimer complex intermediate, facilitating the nucleophilic attack and displacement of the chloride. The use of a high-boiling solvent and heat is necessary to overcome the activation energy for this SNAr reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds to introduce aryl or heteroaryl moieties. This is critical for exploring Structure-Activity Relationships (SAR) by modifying peripheral aromatic rings.
General Reaction Scheme: Suzuki Coupling
Caption: General scheme for Suzuki-Miyaura cross-coupling.
-
Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Degassing: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography.
Causality Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. The base is crucial for activating the boronic acid for transmetalation.
Part 3: Therapeutic Applications and Biological Context
Derivatives of the benzothiazole scaffold have demonstrated efficacy across a remarkable range of therapeutic areas. The this compound core provides a starting point to access these promising chemical spaces.
Application Focus 1: Anticancer Agents - Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[8] Benzothiazole derivatives have been successfully developed as inhibitors of various kinases. For instance, derivatives have shown potent activity against EGFR, VEGFR-2, and ATR kinases, key drivers in tumor growth, angiogenesis, and DNA damage response.[5][9][10]
Targeted Signaling Pathway Example
Caption: Inhibition of kinase signaling by benzothiazole derivatives.
Summary of Anticancer Activity of Benzothiazole Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | Reported IC₅₀/GI₅₀ | Reference |
| Benzothiazole-Thiadiazole Hybrids | VEGFR-2 Inhibition | MCF-7 (Breast) | 0.21 µM | [10] |
| 2-Aryl Benzothiazoles | Tubulin Polymerization | HCT-116 (Colon) | 0.071 µM | [11] |
| Benzothiazole-Chromone Hybrids | ATR Kinase Inhibition | HeLa (Cervical) | 2.66 µM | [5] |
| Dichlorophenyl Chlorobenzothiazole | Cytotoxicity | HOP-92 (Lung) | 71.8 nM | [12] |
Application Focus 2: Neuroprotective Agents
Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant therapeutic challenge. Benzothiazole derivatives have emerged as promising neuroprotective agents.[13] For example, Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is an approved drug for amyotrophic lateral sclerosis (ALS).[14] Research has shown that novel benzothiazole derivatives can act as multi-target-directed ligands (MTDLs), simultaneously inhibiting enzymes like cholinesterases (AChE, BuChE) and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's disease.[14] Other derivatives have been found to modulate catalase activity, protecting neuronal cells from oxidative damage.[13] Thiazole-based compounds are also being investigated as modulators of AMPA receptors to correct excitotoxicity.[15]
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Application Notes and Protocols: Development of Novel Antimicrobial Agents from 2-Chloro-7-methoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Imperative for Novel Antimicrobials and the Promise of the Benzothiazole Scaffold
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The inherent structural features of benzothiazoles, such as their aromaticity, planarity, and ability to participate in various non-covalent interactions, make them ideal candidates for interacting with biological targets.[2]
This document provides a comprehensive guide for the development of novel antimicrobial agents derived from the versatile starting material, 2-Chloro-7-methoxybenzo[d]thiazole. The methoxy group at the 7-position and the chloro group at the 2-position offer strategic points for chemical modification, allowing for the creation of diverse libraries of compounds to be screened for antimicrobial efficacy. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[1]
Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase.[3][4][5] DNA gyrase is crucial for bacterial DNA replication, while DHPS is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[3][4] By targeting these fundamental cellular processes, benzothiazole-based antimicrobials can exhibit potent activity against a wide range of pathogens.
These application notes will provide detailed synthetic protocols, methodologies for comprehensive antimicrobial evaluation based on internationally recognized standards, and insights into elucidating the mechanism of action of these promising compounds.
PART 1: Synthesis of Novel 2-Substituted-7-methoxybenzo[d]thiazole Derivatives
The chloro substituent at the 2-position of this compound is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify derivatives with optimal antimicrobial activity.
General Synthetic Scheme:
A common and effective strategy for derivatizing this compound involves its reaction with various nucleophiles, such as amines, thiols, and alcohols, to generate a library of 2-substituted analogs.
Protocol 1: Synthesis of 2-Amino-7-methoxybenzo[d]thiazole Derivatives
This protocol describes a general procedure for the synthesis of N-substituted-7-methoxybenzo[d]thiazol-2-amine derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (10 mL), add the desired amine (1.2 mmol) and a base (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 2-amino-7-methoxybenzo[d]thiazole derivative.[6]
-
Characterize the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: In Vitro Antimicrobial Susceptibility Testing
A critical step in the development of new antimicrobial agents is the accurate and reproducible assessment of their in vitro activity against a panel of clinically relevant microorganisms. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized standards for these evaluations.[7][8]
Workflow for Antimicrobial Evaluation
Caption: Workflow for the in vitro evaluation of antimicrobial agents.
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a widely used preliminary screening tool to assess the antimicrobial activity of new compounds.[9][10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Synthesized benzothiazole derivatives
-
Control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Bacterial and fungal test strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile swabs
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test microorganism.[10] Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Inoculation of MHA Plates: Within 15 minutes of preparation, dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[9] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]
-
Application of Disks: Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized compounds onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart.[11] A disk impregnated with the solvent used to dissolve the compounds should be used as a negative control, and disks with standard antibiotics as positive controls.
-
Incubation: Invert the plates and incubate at 35-37 °C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.[10]
-
Measurement and Interpretation: Measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Synthesized benzothiazole derivatives
-
Control antibiotics
-
Bacterial and fungal test strains
-
Standardized inoculum (prepared as in Protocol 2 and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)
-
Resazurin or other growth indicator (optional)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of each test compound in the broth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized and diluted microbial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Cover the plates and incubate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or with the aid of a microplate reader after adding a growth indicator.
PART 3: Elucidating the Mechanism of Action
Understanding the mechanism by which a novel antimicrobial agent exerts its effect is crucial for its further development. For benzothiazole derivatives, several key bacterial enzymes are potential targets.
Potential Bacterial Targets of Benzothiazole Derivatives
Caption: Potential enzymatic targets of benzothiazole-based antimicrobial agents.
Protocol 4: DNA Gyrase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against bacterial DNA gyrase. Commercial kits are available for this assay.
Materials:
-
Purified bacterial DNA gyrase
-
Supercoiled plasmid DNA (substrate)
-
ATP
-
Assay buffer
-
Synthesized benzothiazole derivatives
-
Positive control inhibitor (e.g., Novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compounds or control inhibitor.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate the reactions at 37 °C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution/loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-inhibitor control.
Data Presentation and Interpretation
The antimicrobial activity of the synthesized 2-substituted-7-methoxybenzo[d]thiazole derivatives should be summarized in a clear and concise table for easy comparison and SAR analysis.
Table 1: Antimicrobial Activity (MIC in µg/mL) of 2-Substituted-7-methoxybenzo[d]thiazole Derivatives
| Compound ID | R-group | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| BTZ-1 | -NH-Ph | 16 | 32 | 64 | >128 |
| BTZ-2 | -NH-Cyclohexyl | 8 | 16 | 32 | 64 |
| BTZ-3 | -S-Ph | 32 | 64 | >128 | >128 |
| Ciprofloxacin | - | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The synthetic and screening protocols outlined in these application notes provide a robust framework for the discovery of novel antimicrobial agents based on the this compound scaffold. The causality behind the experimental choices lies in the established reactivity of the 2-chloro position for facile derivatization and the proven antimicrobial potential of the benzothiazole core. The self-validating nature of the protocols is ensured by adherence to international standards (CLSI, EUCAST) and the inclusion of appropriate positive and negative controls.
Future work should focus on expanding the library of derivatives to further probe the structure-activity relationship. Promising lead compounds should be subjected to more extensive in vitro and in vivo testing, including toxicity assays and evaluation in animal models of infection. The elucidation of the precise mechanism of action through enzymatic and cellular assays will be critical for optimizing the therapeutic potential of these novel antimicrobial candidates.
References
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved January 19, 2026, from [Link]
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- Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. (n.d.). Malaysian Journal of Analytical Sciences.
- Recent insights into antibacterial potential of benzothiazole deriv
- Clinical Breakpoint Tables. (2021). EUCAST.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan.
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- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing.
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- Methodologies for Antimicrobial Susceptibility Testing. (n.d.).
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.).
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks.
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers.
- Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD).
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016).
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- Antimicrobial activity of benzothiazole derivatives. (n.d.).
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Application Notes and Protocols for the Design of Anticancer Compounds Based on the 2-Chloro-7-methoxybenzo[d]thiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities, including potent anticancer effects.[1][2] This document provides a comprehensive guide for the rational design, synthesis, and preclinical evaluation of novel anticancer agents based on a specifically substituted scaffold: 2-chloro-7-methoxybenzo[d]thiazole . The strategic incorporation of a 2-chloro group and a 7-methoxy group is hypothesized to modulate the electronic properties, metabolic stability, and target engagement of resulting compounds, offering a promising avenue for the development of next-generation oncology therapeutics. These notes will detail the synthetic rationale, provide step-by-step protocols for compound synthesis and characterization, and outline robust methodologies for in vitro and in vivo anticancer evaluation.
Introduction: Rationale for the this compound Scaffold
The benzothiazole nucleus is a bicyclic heteroaromatic system that has garnered significant interest as a "privileged scaffold" in cancer drug design.[1] Its rigid structure provides a foundation for the spatial orientation of various functional groups to interact with biological targets. Numerous derivatives have demonstrated efficacy against a range of cancer cell lines through diverse mechanisms of action, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[2][3]
The selection of the this compound scaffold is predicated on established structure-activity relationship (SAR) principles:
-
The 2-Chloro Moiety: The chloro group at the 2-position serves as a versatile synthetic handle for introducing a variety of nucleophilic side chains, allowing for the exploration of a broad chemical space. More importantly, as an electron-withdrawing group, it can modulate the electronic distribution of the benzothiazole ring system, potentially enhancing interactions with target proteins. Studies on related benzothiazoles have shown that the presence of chlorine atoms can lead to potent anticancer activity.[1]
-
The 7-Methoxy Group: The methoxy group is a common feature in many bioactive molecules. Its presence at the 7-position can influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability. It can also participate in hydrogen bonding with target residues, thereby contributing to binding affinity.
This guide will provide the foundational knowledge and practical protocols to explore the therapeutic potential of this promising scaffold.
Synthesis of the Core Scaffold and Derivative Library
The synthesis of a library of compounds based on the this compound scaffold is a multi-step process that begins with the construction of the core benzothiazole ring system.
Protocol: Synthesis of 2-Amino-7-methoxybenzo[d]thiazole (Intermediate 1)
This protocol is adapted from general methods for the synthesis of 2-aminobenzothiazoles from substituted anilines.[4]
Materials:
-
3-Methoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonium hydroxide solution (25%)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-cold water. The hydrobromide salt of the product will precipitate.
-
Filter the precipitate and wash it with a small amount of cold acetic acid.
-
Suspend the crude salt in water and neutralize with a 25% aqueous ammonium hydroxide solution to precipitate the free amine.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-7-methoxybenzo[d]thiazole.
Protocol: Synthesis of this compound (Core Scaffold)
This procedure utilizes a Sandmeyer-type reaction to convert the 2-amino group to a 2-chloro group.[5][6]
Materials:
-
2-Amino-7-methoxybenzo[d]thiazole (Intermediate 1)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend 2-amino-7-methoxybenzo[d]thiazole (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated HCl and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution will be observed.
-
Extract the reaction mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis of a Derivative Library
The 2-chloro group is a key functional handle for derivatization. A library of compounds can be generated through nucleophilic aromatic substitution with various amines, thiols, or alcohols.
Caption: General scheme for derivative library synthesis.
In Vitro Evaluation of Anticancer Activity
A critical step in the drug discovery pipeline is the in vitro assessment of the synthesized compounds for their anticancer properties.[7] This typically involves a panel of cancer cell lines and a variety of assays to determine cytotoxicity, effects on cell proliferation, and the mechanism of cell death.
Cell Viability and Cytotoxicity Assays
The initial screening of compounds is often performed using cell viability assays, such as the MTT or XTT assay, which measure the metabolic activity of cells.[8] A reduction in metabolic activity is indicative of either cytotoxicity or inhibition of proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Example-001 | MCF-7 (Breast) | 5.2 |
| Example-001 | A549 (Lung) | 8.7 |
| Example-002 | MCF-7 (Breast) | 12.5 |
| Example-002 | A549 (Lung) | 15.1 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| Doxorubicin | A549 (Lung) | 1.2 |
| Caption: Example table of IC₅₀ values for hypothetical compounds. |
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further assays are necessary. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[3]
Materials:
-
Cancer cells treated with test compounds at their IC₅₀ concentrations
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: In vitro evaluation workflow.
In Vivo Evaluation of Anticancer Efficacy
Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.[9] Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[10]
Protocol: Human Tumor Xenograft Model
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., MCF-7)
-
Matrigel (optional, for some cell lines)
-
Test compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker studies).
Data Analysis:
-
Compare the tumor growth inhibition (TGI) in the treated group relative to the vehicle control group.
-
Monitor for signs of toxicity, such as significant body weight loss.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core and the potential for diverse functionalization at the 2-position allow for a systematic exploration of structure-activity relationships. The protocols outlined in this document provide a robust framework for the synthesis, in vitro screening, and in vivo validation of new chemical entities based on this scaffold. Through a rigorous and iterative process of design, synthesis, and biological evaluation, it is anticipated that potent and selective anticancer drug candidates can be identified.
References
- Gul, S., et al. (2020). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 20(1), 2-15.
- Saeed, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
-
ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]
- Kim, M. P., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 1-7.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
PubMed Central. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]
-
PubMed. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Retrieved from [Link]
-
PubMed Central. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Retrieved from [Link]
-
PubMed. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Retrieved from [Link]
-
PubMed Central. (2018). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]
-
PubMed Central. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Methyl-7-aminobenzothiazole. Retrieved from [Link]
- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
-
PubMed. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Retrieved from [Link]
- Google Patents. (n.d.). US5374737A - Process for the preparation of 2-aminobenzothiazoles.
-
New Journal of Chemistry. (2022). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Retrieved from [Link]
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Application Notes: 2-Chloro-7-methoxybenzo[d]thiazole as a Versatile Building Block for Advanced Organic Emitter Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Heterocycle in Materials Science
The benzothiazole scaffold is a cornerstone in both medicinal chemistry and materials science, prized for its rigid, planar structure and rich electronic properties.[1][2][3] Within this esteemed family of compounds, 2-Chloro-7-methoxybenzo[d]thiazole emerges as a particularly valuable building block for the synthesis of advanced functional materials. Its utility stems from two key structural features: the reactive chloro group at the 2-position, which serves as a handle for cross-coupling reactions, and the electron-donating methoxy group at the 7-position, which can be used to tune the molecule's photophysical and electronic characteristics.
These attributes make this compound an ideal starting material for the creation of novel organic emitters for Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and functional polymers.[4][5] This application note provides a comprehensive guide to the utilization of this compound in the synthesis of a donor-acceptor (D-A) type organic emitter, detailing a robust synthetic protocol, expected material properties, and its integration into an OLED device.
Core Application: Synthesis of a Donor-Acceptor Emitter for OLEDs
The following protocol details the synthesis of a novel D-A type emitter, 2-(9,9-diphenyl-9H-fluoren-2-yl)-7-methoxybenzo[d]thiazole , through a Suzuki cross-coupling reaction. This reaction leverages the reactivity of the C-Cl bond on the benzothiazole core.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In this protocol, it is employed to couple the this compound (the acceptor unit) with a fluorene-based boronic acid derivative (the donor unit). The palladium catalyst facilitates the reaction between the two components, leading to the formation of the desired D-A compound. This approach is widely used in the synthesis of conjugated materials for organic electronics.
Experimental Protocol: Synthesis of 2-(9,9-diphenyl-9H-fluoren-2-yl)-7-methoxybenzo[d]thiazole
Materials:
-
This compound (99%)
-
(9,9-diphenyl-9H-fluoren-2-yl)boronic acid (98%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, combine this compound (1.0 mmol, 199.66 mg), (9,9-diphenyl-9H-fluoren-2-yl)boronic acid (1.2 mmol, 434.3 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and P(o-tol)₃ (0.08 mmol, 24.3 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene (40 mL) and a 2 M aqueous solution of K₂CO₃ (10 mL) to the flask.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure product as a solid.
Visualization of the Synthetic Workflow
Caption: Synthetic scheme for the Suzuki coupling reaction.
Expected Material Properties and Performance
The synthesized D-A molecule, 2-(9,9-diphenyl-9H-fluoren-2-yl)-7-methoxybenzo[d]thiazole, is expected to exhibit strong fluorescence in the blue region of the visible spectrum, making it a promising candidate for an emitter in OLEDs. The photophysical properties are influenced by the electronic nature of the donor (fluorene) and acceptor (benzothiazole) moieties.
| Property | Expected Value/Characteristic |
| Appearance | Light yellow to white crystalline solid |
| Solubility | Good solubility in common organic solvents (toluene, chloroform, THF) |
| Absorption Max (λabs) | ~350-380 nm |
| Emission Max (λem) | ~440-460 nm (blue emission) |
| Quantum Yield (ΦF) | > 0.7 in solution |
| Thermal Stability (Td) | > 300 °C (high thermal stability for device fabrication) |
Application in an OLED Device
The synthesized emitter can be incorporated into a multilayer OLED device via thermal evaporation. A typical device architecture is as follows:
Device Structure: ITO / HTL / EML / ETL / Cathode
-
ITO (Indium Tin Oxide): Transparent anode
-
HTL (Hole Transport Layer): e.g., NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine)
-
EML (Emissive Layer): Host material (e.g., CBP - 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) doped with the synthesized emitter (e.g., 5-10 wt%)
-
ETL (Electron Transport Layer): e.g., Alq₃ (Tris(8-hydroxyquinolinato)aluminum)
-
Cathode: LiF/Al
Visualization of the OLED Device Architecture
Caption: Schematic of a multilayer OLED device.
Conclusion
This compound is a highly promising and versatile building block for the development of advanced organic materials. The protocol outlined in this application note provides a clear and reproducible method for its functionalization into a high-performance blue emitter suitable for OLED applications. The tunability of the benzothiazole core through such synthetic strategies opens up a wide array of possibilities for creating novel materials with tailored photophysical and electronic properties for next-generation electronic and photonic devices.
References
-
Bouffard, J., & Swager, T. M. (2008). Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units. Macromolecules, 41(15), 5559–5562. Available at: [Link]
-
Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., Kikelj, D., ... & Tomašič, T. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(33), 20966–20979. Available at: [Link]
-
Kim, J. H., Lee, S., Kim, J., Kim, Y., & Lee, J. Y. (2023). A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. Polymers, 15(22), 4435. Available at: [Link]
-
MySkinRecipes. (n.d.). Benzothiazole Derivatives for OLED Materials. Retrieved from [Link]
-
Sharma, P. C., Sinhmar, A., Sharma, A., Rajak, H., & Pathak, D. P. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240–266. Available at: [Link]
-
da Silva, G. A., de Andrade, J. C., & da Silva, W. A. (2020). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Materials, 13(21), 4983. Available at: [Link]
-
Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(6), 1-13. Available at: [Link]
-
Murai, T., Furukawa, H., & Yamaguchi, K. (2018). Synthesis and Photophysical Properties of 5-N-Arylaminothiazoles with Sulfur-Containing Groups on the Aromatic Ring at the 2-Position. HETEROCYCLES, 97(1), 479. Available at: [Link]
-
Patel, R. V., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-28. Available at: [Link]
-
ResearchGate. (2025). Orange and red emitting OLEDs based on phenothiazine polymers. Retrieved from [Link]
-
Singh, N., & Singh, P. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Chemistry, 24(1), 2-25. Available at: [Link]
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- 3. Benzothiazole Derivatives for OLED Materials (2) [myskinrecipes.com]
- 4. web.mit.edu [web.mit.edu]
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experimental procedure for gram-scale synthesis of 2-Chloro-7-methoxybenzo[d]thiazole
An Application Note and Protocol for Researchers
Abstract
2-Chloro-7-methoxybenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry and materials science, valued for its role as a versatile precursor in the synthesis of pharmacologically active compounds. This application note provides a detailed, two-step experimental procedure for the gram-scale synthesis of this target compound. The protocol is designed for reproducibility and scalability, beginning with the synthesis of the crucial intermediate, 7-methoxybenzo[d]thiazole-2-thiol, from 3-methoxyaniline, followed by an efficient and high-yielding oxidative chlorination using sulfuryl chloride. This guide emphasizes the rationale behind key procedural steps, safety considerations, and provides a self-validating framework for researchers in drug development and organic synthesis.
Introduction and Synthetic Strategy
The benzothiazole scaffold is a privileged structure found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-chloro-substituted benzothiazoles are particularly valuable as they serve as reactive electrophiles, enabling facile nucleophilic substitution at the C2 position to introduce diverse functional groups.
The synthesis of this compound is most effectively achieved through a two-step sequence as outlined below. The initial step involves the formation of the benzothiazole ring system to produce the 2-mercapto (or thione) intermediate. The subsequent step is a direct and efficient chlorination. This strategy is widely adopted due to its reliability and use of readily available starting materials.
Overall Synthetic Scheme:
This protocol has been optimized for gram-scale operations, with particular attention paid to reaction conditions that ensure high yield and purity while maintaining a robust safety profile.
Experimental Workflow Diagram
The following diagram illustrates the complete synthetic workflow, from commercially available starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 7-Methoxybenzo[d]thiazole-2-thiol
Mechanistic Rationale
This synthesis proceeds via the formation of a substituted phenylthiourea intermediate from 3-methoxyaniline and potassium thiocyanate. This intermediate is then subjected to an oxidative cyclization mediated by bromine in an acidic medium. The bromine facilitates the electrophilic attack on the aromatic ring ortho to the amino group, leading to the formation of the thiazole ring.
Materials and Equipment
-
Reagents: 3-Methoxyaniline, Potassium thiocyanate (KSCN), Glacial acetic acid, Bromine (Br₂), Deionized water.
-
Equipment: Three-neck round-bottom flask (appropriate for gram-scale), mechanical stirrer, dropping funnel, thermometer, ice bath, Buchner funnel, and filtration flask.
Detailed Experimental Protocol
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-methoxyaniline (e.g., 12.3 g, 0.10 mol) and potassium thiocyanate (e.g., 23.3 g, 0.24 mol) in glacial acetic acid (e.g., 180 mL).[3]
-
Cooling: Cool the reaction mixture to below 5°C using an ice-water bath. Vigorous stirring is essential to maintain a homogeneous slurry.
-
Bromine Addition: Prepare a solution of bromine (e.g., 6.0 mL, 0.11 mol) in glacial acetic acid (e.g., 80 mL). Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 60-90 minutes. Causality: The slow, dropwise addition at low temperatures is critical to control the highly exothermic reaction and prevent the formation of poly-brominated byproducts. The temperature must be maintained below 5°C throughout the addition.[3]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20 hours. The color of the reaction will typically change from dark red/brown to a yellowish slurry.
-
Precipitation and Isolation: Pour the reaction mixture into a large beaker containing cold water (e.g., 1 L). A yellow precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral to pH paper. This removes residual acetic acid and inorganic salts.
-
Drying: Dry the yellow solid product under vacuum at 50°C to a constant weight. The product, 7-methoxybenzo[d]thiazole-2-thiol, is typically obtained in good yield and can be used in the next step without further purification.
Part 2: Synthesis of this compound
Mechanistic Rationale and Key Insights
The conversion of a 2-mercaptobenzothiazole to a 2-chlorobenzothiazole is an oxidative chlorination. Sulfuryl chloride (SO₂Cl₂) serves as a potent and effective chlorinating agent for this transformation, producing the desired product in high yields.[4] A critical insight from recent studies is that the addition of a catalytic amount of water can substantially improve the reaction's efficiency and reproducibility.[1][5] It is hypothesized that partial hydrolysis of sulfuryl chloride generates traces of acid, which catalyzes the reaction.[5]
SAFETY FIRST: Sulfuryl chloride is a highly corrosive and toxic liquid. It reacts violently with water, releasing toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Materials and Equipment
-
Reagents: 7-Methoxybenzo[d]thiazole-2-thiol (from Part 1), Sulfuryl chloride (SO₂Cl₂), Dichloromethane (DCM, anhydrous), Deionized water, Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath, separatory funnel, rotary evaporator.
Detailed Experimental Protocol
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add the 7-methoxybenzo[d]thiazole-2-thiol (e.g., 19.5 g, 0.10 mol) and anhydrous dichloromethane (e.g., 200 mL).
-
Cooling: Cool the resulting suspension to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add sulfuryl chloride (e.g., 16.2 mL, 0.20 mol, 2.0 eq) to the stirred suspension via a syringe or dropping funnel over 30 minutes. Maintain the internal temperature between 0°C and 10°C.
-
Catalytic Water Addition: After the sulfuryl chloride addition is complete, add a small amount of deionized water (e.g., 0.18 mL, 0.01 mol, 0.1 eq) dropwise. Causality: This controlled addition of water is the key to improved reproducibility, acting as a promoter for the reaction without causing a violent quench of the sulfuryl chloride.[5] Gas evolution (HCl, SO₂) will be observed.
-
Reaction Completion: Allow the reaction to stir at 0-10°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed.
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice water (e.g., 300 mL) with stirring. Causality: This step quenches the excess sulfuryl chloride. It must be done slowly and in a fume hood due to vigorous gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a pure solid or oil.
Data and Results Summary
The following table summarizes typical quantitative data for the gram-scale synthesis.
| Parameter | Step 1: Thiol Synthesis | Step 2: Chlorination |
| Key Starting Material | 3-Methoxyaniline | 7-Methoxybenzo[d]thiazole-2-thiol |
| Scale | 0.10 mol (12.3 g) | 0.10 mol (19.5 g) |
| Key Reagents | KSCN (2.4 eq), Br₂ (1.1 eq) | SO₂Cl₂ (2.0 eq), H₂O (0.1 eq) |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) |
| Temperature | < 5°C (addition), then RT | 0-10°C, then RT |
| Reaction Time | ~22 hours | ~4 hours |
| Typical Yield | 80-90% | 85-95% |
| Product Appearance | Yellow Solid | Off-white to pale yellow solid/oil |
References
-
Koval, O., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(21), 6667. [Link]
-
Patel, N. B., & Patel, J. C. (2011). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Journal of Sciences, Islamic Republic of Iran, 22(3), 245-250. [Link]
- Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S.
-
Gogoi, A. R., et al. (2018). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ChemistrySelect, 3(35), 10008-10011. [Link]
-
Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]
- Zhang, Y. (2012).
-
Sahu, S. K., et al. (2016). Synthesis and anthelmintic activity of 2-amino-6-substituted benzothiazoles. International Research Journal of Pharmacy, 7(4), 58-62. [Link]
-
Shaikh, S. K., et al. (2018). Microwave-Expedited Green Synthesis, Photophysical, Computational Studies of Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones and Their Anticancer Activity. ChemistrySelect, 3(16), 4436-4443. [Link]
-
Batista, R. M., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(15), 2744. [Link]
- Bayer Aktiengesellschaft. (1996). U.S.
-
PrepChem. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. PrepChem.com. [Link]
-
Rani, P., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
-
Sharma, D., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(15), 2744. [Link]
- Bayer AG. (1981).
-
Kulkarni, S., & Patil, S. (1982). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 44(6), 197. [Link]
-
M'hamed, O., & Alduaij, O. K. (2016). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. [Link]
-
Shanthalakshmi, K., et al. (2016). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research, 8(10), 240-243. [Link]
-
Various Authors. (2014). How can I synthesize 2-amino-5-methoxyphenol? ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Bepary, S., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Jagannath University Journal of Science, 10(1). [Link]
-
Ma, D., et al. (2014). Gram scale synthesis of 7-methoxy-O-methylmukonal, clausine-O, clausine-K, clausine-H, 7-methoxymukonal, and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate. Organic Chemistry Frontiers, 1, 491-498. [Link]
-
Sharma, S., et al. (2016). A nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides 2-aminobenzothiazoles in very good yields and short reaction times. Organic Letters, 18(2), 356-359. [Link]
-
Sahu, S. K., et al. (2016). Synthesis and anthelmintic activity of 2-amino-6-substituted benzothiazoles. International Research Journal of Pharmacy, 7(4), 58-62. [Link]
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-7-methoxybenzo[d]thiazole
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-7-methoxybenzo[d]thiazole. This guide is designed to provide in-depth, experience-based solutions to common side reactions and challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively optimize your synthetic protocols for higher purity and yield.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent and industrially scalable method for synthesizing this compound is through a Sandmeyer-type reaction, starting from 2-Amino-7-methoxybenzo[d]thiazole.[1][2][3] This two-step process involves:
-
Diazotization: The conversion of the primary aromatic amine on 2-Amino-7-methoxybenzo[d]thiazole to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H2SO4).[4]
-
Chloro-dediazoniation: The substitution of the diazonium group with a chlorine atom, catalyzed by a copper(I) salt, such as copper(I) chloride.[1][2][3]
The primary challenges in this synthesis are the instability of the diazonium salt intermediate and the potential for competing side reactions, which can lead to a range of impurities that are often difficult to separate from the desired product.
FAQ 2: I am observing a significant amount of a byproduct that has a different retention time on TLC/HPLC. What could it be?
A common and often significant byproduct is 7-methoxybenzo[d]thiazol-2-ol . This impurity arises from the reaction of the diazonium salt intermediate with water, a competing nucleophile in the reaction mixture. This is particularly problematic if the reaction temperature is not strictly controlled or if there is an excess of water present.
Another potential set of byproducts are azo coupling products . These can form if the diazonium salt reacts with the starting material, 2-Amino-7-methoxybenzo[d]thiazole, or other electron-rich aromatic species in the reaction mixture. This is more likely to occur if the pH of the solution is not sufficiently acidic.
FAQ 3: My yield of this compound is consistently low. What are the likely causes?
Low yields can often be attributed to several factors:
-
Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to unreacted starting material.
-
Decomposition of the Diazonium Salt: As mentioned, the diazonium salt is thermally unstable. If the temperature during diazotization and the subsequent Sandmeyer reaction is too high, the diazonium salt can decompose, leading to the formation of the corresponding phenol and other byproducts.[1]
-
Suboptimal Catalyst Activity: The copper(I) catalyst is crucial for the chloro-dediazoniation step. If the catalyst is oxidized to copper(II) or is not present in a sufficient amount, the reaction will be sluggish and incomplete.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
Problem 1: Formation of 7-methoxybenzo[d]thiazol-2-ol
Causality: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of the corresponding phenol. This reaction is accelerated at higher temperatures.
Mitigation Strategies:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and Sandmeyer reaction. This is the most critical parameter to control.
-
Acid Concentration: Use a sufficient excess of acid to ensure the reaction medium is strongly acidic. This helps to stabilize the diazonium salt and minimizes the concentration of free water.
-
Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the reaction mixture to ensure localized concentration spikes are minimized and the temperature is well-controlled.
Problem 2: Azo Coupling Byproducts
Causality: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds, including the starting amine, in an electrophilic aromatic substitution reaction.
Mitigation Strategies:
-
Maintain Low pH: A highly acidic environment protonates the starting amine, deactivating it towards electrophilic attack by the diazonium salt.
-
Order of Addition: Ensure that the amine is fully dissolved in the acid before the addition of sodium nitrite. This prevents localized areas of high amine concentration.
Problem 3: Incomplete Reaction and Presence of Starting Material
Causality: This can be due to insufficient diazotizing agent, poor quality of reagents, or a non-optimal reaction time.
Mitigation Strategies:
-
Stoichiometry: Use a slight excess of sodium nitrite (typically 1.1-1.2 equivalents) to ensure complete conversion of the amine.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the optimal reaction time.
-
Reagent Quality: Use freshly prepared solutions of sodium nitrite and ensure the copper(I) chloride is of high purity and not significantly oxidized.
Problem 4: Formation of Biaryl Byproducts
Causality: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[1][3]
Mitigation Strategies:
-
Effective Catalyst: Ensure the copper(I) catalyst is active and present in a sufficient concentration to efficiently trap the aryl radical, minimizing the chance of radical-radical coupling.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. While aqueous systems are common, exploring other solvent systems may be beneficial in some cases.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of common side products.
Materials:
-
2-Amino-7-methoxybenzo[d]thiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water (deionized)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-7-methoxybenzo[d]thiazole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (2.0 eq).
-
Cool the CuCl solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, starting material, and major byproducts should have different Rf values.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete diazotization | Use a slight excess of NaNO2. |
| Diazonium salt decomposition | Maintain temperature at 0-5 °C. | |
| Inactive catalyst | Use fresh, high-purity CuCl. | |
| High levels of 7-methoxybenzo[d]thiazol-2-ol | High reaction temperature | Strictly control temperature at 0-5 °C. |
| Excess water | Use concentrated acid. | |
| Presence of Azo Byproducts | Insufficiently acidic conditions | Ensure a strongly acidic medium (low pH). |
| Unreacted Starting Material | Insufficient NaNO2 | Use 1.1-1.2 equivalents of NaNO2. |
| Reaction time too short | Monitor reaction by TLC/HPLC. |
Visualizations
Reaction Scheme and Side Reactions
Caption: Main synthetic pathway and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
- Google Patents.
-
PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]
-
PMC - NIH. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
Journal of the Chemical Society B: Physical Organic (RSC Publishing). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. [Link]
- Google Patents.
Sources
Technical Support Center: Purification of 2-Chloro-7-methoxybenzo[d]thiazole
Welcome to the dedicated technical support guide for the purification of 2-Chloro-7-methoxybenzo[d]thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this key heterocyclic building block. Here, we address common challenges encountered during column chromatography and provide field-tested solutions and protocols to ensure you achieve the best possible outcomes in your experiments.
Section 1: Frequently Asked Questions (FAQs) & Pre-Chromatography Essentials
This section covers the foundational knowledge required before attempting the purification. A thorough understanding of these principles is critical for developing a robust and efficient separation method.
Q1: What are the key physicochemical properties of this compound that influence its purification?
Answer: Understanding the molecule's properties is the first step in designing a purification strategy. This compound is a moderately polar, solid heterocyclic compound.[1] Its structure, featuring a benzothiazole core, a chloro group, and a methoxy group, dictates its interactions with chromatographic media.
-
Polarity: The presence of nitrogen and sulfur heteroatoms, along with the methoxy group, imparts a degree of polarity. However, the aromatic system and the chloro substituent contribute to its nonpolar character. This duality means it will likely have good solubility in moderately polar solvents like dichloromethane and ethyl acetate but limited solubility in nonpolar solvents like hexane.
-
Stability: Benzothiazoles are generally stable compounds. However, the chloro-substituent at the 2-position can be susceptible to nucleophilic displacement under certain conditions, although this is not a primary concern on standard silica gel. It is always good practice to check for compound stability on the stationary phase before committing to a large-scale column.[2]
Q2: How do I select the appropriate stationary phase for this compound?
Answer: For this compound, the standard choice for the stationary phase is silica gel (SiO₂) of a 230–400 mesh particle size.[3][4]
-
Causality: Silica gel is a polar stationary phase due to the presence of surface silanol (Si-OH) groups. These groups interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.[5] The separation on silica gel is based on the principle of adsorption chromatography; more polar compounds adsorb more strongly to the silica and thus elute later. Given the moderate polarity of this compound, it will interact sufficiently with silica gel to allow for separation from both less polar and more polar impurities.
Q3: What is the best way to develop an optimal mobile phase?
Answer: The most efficient method for developing a mobile phase is by using Thin-Layer Chromatography (TLC) .[6][7][8] TLC is a rapid, low-cost technique that effectively mimics the separation that will occur on a silica gel column.[9]
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25 to 0.35 .
-
Why this Rf range? An Rf in this range ensures that the compound will move down the column at a reasonable rate, providing good separation from impurities without requiring excessive volumes of solvent.[5]
-
If Rf is too high (>0.5): The compound will elute too quickly, co-eluting with nonpolar impurities.
-
If Rf is too low (<0.1): The compound will move too slowly, leading to broad bands, excessive solvent usage, and potential co-elution with highly polar impurities.[10]
-
A common and effective starting point for a compound of this nature is a binary mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).
| Solvent System (Hexane:Ethyl Acetate) | Expected Outcome for this compound |
| 95:5 | Likely high Rf, little movement from the solvent front. |
| 90:10 to 80:20 | Optimal starting range for method development. |
| 70:30 | Likely low Rf, compound may remain near the baseline. |
Section 2: Detailed Experimental Protocol
This protocol outlines a standard procedure for the purification of this compound on a multi-gram scale.
Workflow Overview
Step-by-Step Methodology
-
Mobile Phase Development:
-
Prepare several developing chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 85:15, 8:2).
-
Spot a TLC plate with your crude reaction mixture.
-
Develop the plates and visualize under UV light (254 nm). Select the solvent system that provides an Rf of ~0.3 for the desired product and good separation from impurities.
-
-
Column Packing (Wet Slurry Method):
-
For every 1 gram of crude material, use approximately 50-100 grams of silica gel.
-
In a beaker, create a slurry of the silica gel in the least polar solvent of your mobile phase (hexane).
-
Pour the slurry into the column, ensuring the stopcock is open to allow solvent to drain. Gently tap the column to ensure even packing and dislodge any air bubbles.[11]
-
Once packed, drain the solvent until it is level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica. Add a small layer of your mobile phase, and again let it absorb. This ensures a tight, concentrated starting band.
-
Alternatively, for samples with poor solubility, perform a "dry loading" by pre-adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle positive pressure (1-2 psi) to the top of the column to achieve a steady flow rate.[12]
-
Begin collecting fractions in test tubes. The volume of each fraction should be consistent (e.g., 10-20 mL).
-
-
Analysis and Pooling:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate to identify which fractions contain the pure product.
-
Combine the fractions that show a single, clean spot corresponding to your product.
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound.
-
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide provides solutions to common problems.
Troubleshooting Flowchart
Q&A Troubleshooting
Q: My compound is eluting with a very high Rf value, close to the solvent front, resulting in poor separation from nonpolar impurities. What should I do?
A: This indicates your mobile phase is too polar. The solvent is competing too effectively with your compound for the binding sites on the silica gel.
-
Solution: Decrease the polarity of your mobile phase.[10] For example, if you are using an 80:20 mixture of hexane:ethyl acetate, switch to a 90:10 or 95:5 mixture. This will increase the compound's affinity for the stationary phase, lower its Rf value, and improve separation from less polar components.
Q: My compound won't elute from the column, or it is taking an extremely long time and many fractions.
A: This is the opposite problem: your mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution 1: Increase the polarity of the mobile phase.[10] If you started with 90:10 hexane:ethyl acetate, try switching to 80:20 or even 70:30.
-
Solution 2 (Gradient Elution): If your product is well-separated from less polar impurities but is slow to elute, you can switch to a more polar solvent mixture mid-purification (a "step gradient"). This will accelerate the elution of your target compound, saving time and solvent.[2]
Q: I'm observing "tailing" or "streaking" of my compound's spot on the TLC plate and getting broad, impure fractions from the column.
A: Tailing is often caused by one of three issues: column overloading, sample insolubility, or strong interactions with acidic silica sites.[10][13]
-
Solution 1 (Reduce Load): You may have loaded too much crude material onto the column. A general rule is to use a silica-to-sample mass ratio of at least 50:1. Overloading saturates the stationary phase, leading to poor separation.[10]
-
Solution 2 (Check Solubility): If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as elution proceeds, causing streaking. Ensure your sample is loaded in a solvent in which it is highly soluble.
-
Solution 3 (Add a Modifier): Although this compound is not strongly basic, some N-heterocycles can interact with acidic silanol groups on the silica surface, causing tailing. Adding a small amount (0.1-0.5%) of a basic modifier like triethylamine (TEA) to your mobile phase can neutralize these sites and improve peak shape.[10][13]
Q: The separation looks great on TLC, but my column is yielding mixed fractions. Why?
A: This frustrating issue can happen if your compound is degrading on the silica gel. The TLC run is fast, but the longer residence time on the column allows for decomposition.
-
Solution: Test for stability by performing a 2D TLC.[2] Spot your compound on a TLC plate, run it in one direction, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[7] If decomposition is confirmed, you may need to switch to a less acidic stationary phase, such as neutral alumina.[10]
References
- For Examination of Reactions - Column Chromatography. (n.d.). Interchim. Retrieved January 19, 2026.
-
Thin-layer chromatography - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem. Retrieved January 19, 2026.
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Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved January 19, 2026, from [Link]
- TLC vs. Column Chromatography: Unraveling the Differences in Separation Techniques. (2026, January 8). Interchim.
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Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved January 19, 2026, from [Link]
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Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 19, 2026, from [Link]
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Troubleshooting flash chromatography purification. (2022, June 27). Reddit. Retrieved January 19, 2026, from [Link]
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Separation of Benzothiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]
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Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2021, August 17). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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What is the basic principle for selecting mobile phase in preparative column chromatography? (2014, January 9). ResearchGate. Retrieved January 19, 2026, from [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. Retrieved January 19, 2026, from [Link]
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Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 19, 2026, from [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Walailak Journal of Science and Technology. Retrieved January 19, 2026, from [Link]
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Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. (2024, December 13). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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2-Chlorobenzothiazole | C7H4ClNS | CID 11987. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Mesogenic benzothiazole derivatives with methoxy substituents. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]
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Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
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Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Improving Yields for Nucleophilic Substitution on 2-Chlorobenzothiazoles
Welcome to the technical support center for nucleophilic substitution reactions on 2-chlorobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of these reactions and achieve higher yields and purity in your desired products.
The nucleophilic aromatic substitution (SNAr) on the 2-chlorobenzothiazole scaffold is a cornerstone for the synthesis of a diverse array of biologically active molecules and functional materials.[1][2][3][4][5][6] The electron-withdrawing nature of the benzothiazole ring system facilitates the attack of nucleophiles at the C2 position, making it a versatile starting material.[1] However, achieving high yields can be challenging and is often dependent on a fine balance of several reaction parameters.
This guide is structured to address common issues encountered in the lab, providing not just solutions but also the underlying scientific principles to empower you to optimize your specific reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing during your experiments with nucleophilic substitution on 2-chlorobenzothiazoles.
Problem 1: Low or No Conversion of 2-Chlorobenzothiazole
Question: I am seeing a significant amount of unreacted 2-chlorobenzothiazole in my reaction mixture even after prolonged reaction times. What are the likely causes and how can I improve the conversion?
Answer: Low or no conversion is a common issue that can stem from several factors related to reaction kinetics and thermodynamics. Here’s a systematic approach to troubleshooting this problem:
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electrophilic C2 position of the benzothiazole ring under the current conditions.
-
Solution: If possible, consider using a more potent nucleophile. For instance, if you are using a neutral amine, its deprotonated (anionic) form will be a stronger nucleophile. For oxygen nucleophiles, an alkoxide will be more reactive than the corresponding alcohol.
-
-
Inadequate Reaction Temperature: SNAr reactions often have a significant activation energy barrier that needs to be overcome.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without leading to significant decomposition or side-product formation. Many of these reactions are run at elevated temperatures, sometimes under microwave irradiation to accelerate the reaction.[3]
-
-
Poor Solvent Choice: The solvent plays a critical role in solvating the reactants and stabilizing the transition state.[7][8][9]
-
Solution: For SNAr reactions, polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF are generally preferred.[7][10] These solvents can dissolve the nucleophile without strongly solvating it, which maintains its reactivity.[7][8] Protic solvents like water or alcohols can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[7]
-
-
Presence of a Weak Base (for neutral nucleophiles): When using neutral nucleophiles like amines or thiols, a base is often required to neutralize the HCl generated during the reaction.[10] If the base is too weak, the accumulation of acid can protonate the nucleophile, rendering it unreactive.
-
Solution: Employ a non-nucleophilic base of appropriate strength. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The pKa of the conjugate acid of the base should be higher than the pKa of the protonated nucleophile.
-
Problem 2: Formation of Multiple Products and Side Reactions
Question: My reaction is yielding a mixture of products, making purification difficult and lowering the yield of my desired compound. What are the common side reactions and how can I suppress them?
Answer: The formation of multiple products is often a result of competing reaction pathways or subsequent reactions of the desired product. Identifying the nature of the side products is key to addressing this issue.
Potential Causes & Solutions:
-
Over-alkylation (with amine nucleophiles): Primary and secondary amines, once they have reacted with the 2-chlorobenzothiazole, can sometimes react further if there are other electrophilic sites or if the product itself is more nucleophilic than the starting amine.
-
Reaction at Other Positions: While the C2 position is the most activated for nucleophilic attack, under harsh conditions or with certain substitution patterns on the benzothiazole ring, reaction at other positions can occur.[1]
-
Solution: Employ milder reaction conditions (lower temperature, shorter reaction time). Also, ensure that your starting material is pure and does not contain isomers that could lead to different products.
-
-
Decomposition of Starting Material or Product: Benzothiazoles, while generally stable, can degrade under harsh conditions (e.g., very high temperatures, strongly acidic or basic media).
-
Solution: Monitor the reaction carefully and stop it as soon as the starting material is consumed. Perform a small-scale experiment to test the stability of your starting material and product under the reaction conditions.
-
-
Solvolysis: If a nucleophilic solvent (e.g., methanol, water) is used, it may compete with the intended nucleophile, leading to the formation of a 2-alkoxy or 2-hydroxybenzothiazole side product.[11]
-
Solution: Use a non-nucleophilic solvent whenever possible. If the nucleophilic solvent is necessary for solubility, consider running the reaction at a lower temperature or for a shorter duration.
-
Problem 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate my product from the reaction mixture. The work-up is messy, and the crude product is difficult to purify. Do you have any suggestions?
Answer: A well-planned work-up and purification strategy is as crucial as the reaction itself.
Potential Causes & Solutions:
-
Residual Base or Salts: Inorganic bases and salts formed during the reaction can complicate extraction and purification.
-
Solution: A standard aqueous work-up is often effective. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine to remove water-soluble impurities.
-
-
Emulsion Formation during Extraction: This is common when using DMF or DMSO as solvents.
-
Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion.
-
-
Product Solubility Issues: The product may be partially soluble in the aqueous phase or have similar polarity to the remaining starting material or byproducts, making chromatographic separation challenging.
-
Solution: For column chromatography, carefully select the solvent system. A shallow gradient of the more polar solvent can improve separation. If the product is basic (e.g., an amine derivative), an acid wash of the organic layer during work-up can help remove basic impurities, or a base wash can remove acidic impurities. Recrystallization is also a powerful purification technique if a suitable solvent can be found.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nucleophilic substitution on 2-chlorobenzothiazoles?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[12][13][14] This is typically a two-step addition-elimination process:
-
Addition: The nucleophile attacks the electrophilic carbon at the C2 position, which is activated by the electron-withdrawing effect of the thiazole ring.[1] This breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex .[12]
-
Elimination: The aromaticity is restored by the departure of the chloride leaving group.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is critical.[8][10] The ideal solvent should dissolve the reactants but not inhibit the reaction.
| Solvent Type | Examples | Effect on SNAr | Recommendation |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Generally accelerate the reaction by solvating the cation of the nucleophilic salt, leaving the anion "bare" and more reactive.[7] | Highly Recommended for most nucleophilic substitutions on 2-chlorobenzothiazoles. |
| Polar Protic | Water, Methanol, Ethanol | Can slow down the reaction by forming hydrogen bonds with the nucleophile, thus reducing its nucleophilicity.[7][9] May also act as a competing nucleophile (solvolysis). | Generally not recommended unless required for solubility or if a specific reaction mechanism is desired. |
| Non-polar | Toluene, Hexane | Poor solubility of most nucleophiles and the polar transition state. | Not Recommended . |
Q3: Do I always need to add a base to my reaction?
A3: The need for a base depends on your nucleophile.[10]
-
Anionic Nucleophiles (e.g., RO⁻, RS⁻, N₃⁻): No additional base is typically required.
-
Neutral Nucleophiles (e.g., RNH₂, RSH, ROH): A base is necessary to "mop up" the proton (H⁺) that is released from the nucleophile after it attacks the benzothiazole. This prevents the proton from quenching other nucleophile molecules. A non-nucleophilic base like triethylamine or potassium carbonate is a good choice.
Q4: Can catalysts be used to improve the reaction?
A4: While many SNAr reactions on activated systems like 2-chlorobenzothiazole proceed without a catalyst, certain transformations can benefit from catalysis.
-
Phase-Transfer Catalysts (PTC): For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., an aqueous solution of a nucleophile and an organic solution of the benzothiazole), a PTC like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, accelerating the reaction.
-
Copper Catalysis: In some cases, particularly for less reactive aryl halides or specific nucleophiles, copper catalysts have been shown to facilitate the substitution.[2][15]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom of the benzothiazole ring, further increasing the electrophilicity of the C2 position and activating it for nucleophilic attack.[16]
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a general starting point and may require optimization for your specific substrate and nucleophile.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzothiazole (1.0 eq).
-
Solvent and Reagents: Add a suitable polar aprotic solvent (e.g., DMF or acetonitrile, approximately 5-10 mL per mmol of 2-chlorobenzothiazole). Add the amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the nucleophile). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
References
- Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole" - Benchchem. (URL: )
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. (URL: )
- Solid phase synthesis of 2-aminobenzothiazoles - PubMed - NIH. (URL: )
- (PDF)
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (URL: )
- Nucleophilic arom
- Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid - Benchchem. (URL: )
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (URL: )
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St.
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (URL: )
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: )
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (URL: )
- Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed. (URL: )
- Technical Support Center: Optimizing Nucleophilic Substitution Reactions with Methyl 2-(bromomethyl)
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- 4. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 7-Methoxybenzothiazoles
Welcome to the technical support center for the regioselective synthesis of 7-methoxybenzothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a methoxy group at the C7 position of the benzothiazole core. As a privileged scaffold in numerous biologically active compounds, achieving precise regiocontrol during the synthesis of substituted benzothiazoles is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered in the laboratory.
Introduction to the Challenge
The synthesis of 7-methoxybenzothiazoles presents a significant regiochemical challenge. Traditional methods, such as the Jacobson-Hugershoff reaction or related oxidative cyclizations of substituted phenylthioureas, often yield a mixture of isomers, primarily the 5-methoxy and 7-methoxy derivatives. This lack of selectivity stems from the directing effects of the substituents on the aniline precursor during the electrophilic cyclization step. When starting with a meta-substituted aniline, such as 3-methoxyaniline, the cyclization can occur at either of the positions ortho to the amino group, leading to the formation of both 5- and 7-substituted benzothiazoles. The steric and electronic properties of the substituents can influence the ratio of these isomers, but achieving high selectivity for the 7-methoxy product often requires careful optimization or alternative synthetic strategies.
This guide will delve into the mechanistic underpinnings of this challenge and provide practical solutions to help you achieve your desired regiochemical outcome.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 7-methoxybenzothiazoles.
Problem 1: My reaction produced a mixture of 5- and 7-methoxybenzothiazole isomers. How can I improve the regioselectivity for the 7-methoxy product?
Answer:
This is the most common challenge in the synthesis of 7-methoxybenzothiazoles, particularly when using methods involving the cyclization of a thiourea derived from 3-methoxyaniline. The formation of a mixture of 5- and 7-substituted isomers is a known issue when employing oxidative cyclization with 3-substituted anilines[1]. The regiochemical outcome is often dependent on the steric bulk of the substituent at the 3-position of the aniline precursor[1]. For a methoxy group, which is relatively small, a mixture of isomers is highly likely.
Potential Solutions:
-
Steric Hindrance: While less effective for the small methoxy group, consider if a bulkier protecting group strategy could be employed if your synthesis allows for it.
-
Alternative Synthetic Routes:
-
Synthesis from 2-Amino-3-methoxythiophenol: If a reliable synthesis for this precursor is available, its condensation with various reagents to form the thiazole ring will unambiguously yield the 7-methoxybenzothiazole.
-
Synthesis via Smiles Rearrangement: This rearrangement can be a powerful tool for the synthesis of specific isomers of substituted phenothiazines and related heterocycles, and similar strategies could be adapted for 7-alkoxybenzothiazoles.
-
Directed Ortho-Metalation: If your benzothiazole core is already formed, a directed metalation-alkylation strategy could be employed to introduce the methoxy group at the 7-position, provided a suitable directing group is present.
-
-
Reaction Condition Optimization:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization, potentially favoring one isomer over the other. A systematic screen of solvents is recommended.
-
Temperature: Lowering the reaction temperature may increase the kinetic selectivity for one of the isomers.
-
Problem 2: I am unsure how to confirm the identity of my product and determine the ratio of 5- and 7-methoxy isomers.
Answer:
Unambiguous characterization is crucial when dealing with positional isomers. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for the 5- and 7-methoxy isomers.
-
7-Methoxybenzothiazole: You would expect to see three aromatic protons with distinct coupling patterns. The proton at C4 will likely be a doublet, the proton at C5 a triplet (or doublet of doublets), and the proton at C6 a doublet.
-
5-Methoxybenzothiazole: This isomer will also show three aromatic protons, but their chemical shifts and coupling constants will differ from the 7-methoxy isomer. The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring will be different for the two isomers due to the different substitution pattern. The chemical shift of the methoxy carbon itself can also be informative[2].
Reference Spectra:
Other Analytical Techniques:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can show through-space correlations between the methoxy protons and the proton at the C6 position for the 5-methoxy isomer, or the proton at the C6 position for the 7-methoxy isomer, providing definitive structural proof.
-
High-Resolution Mass Spectrometry (HRMS): While HRMS will give the same mass for both isomers, it is essential for confirming the elemental composition of your product.
Problem 3: I have a mixture of 5- and 7-methoxybenzothiazole isomers. How can I separate them?
Answer:
The separation of positional isomers can be challenging due to their similar physical properties. However, chromatographic techniques are generally successful.
Recommended Techniques:
-
Flash Column Chromatography: This is the most common method for laboratory-scale purification.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A systematic optimization of the eluent system is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate, dichloromethane, or acetone. A shallow gradient is often necessary to achieve separation.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical-scale separation or for purifying small quantities of material with high purity, reversed-phase HPLC is a powerful tool.
-
Column: A C18 column is a good starting point. For particularly difficult separations, columns with different stationary phases, such as those with phenyl or biphenyl functionalities, can offer alternative selectivity based on π-π interactions[4][5].
-
Mobile Phase: A typical mobile phase would be a mixture of acetonitrile or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape[2]. A shallow gradient elution program is recommended.
-
-
Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective purification method. This often requires screening various solvents and solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle that makes the regioselective synthesis of 7-methoxybenzothiazoles so challenging?
A1: The primary challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution (SEAr) reaction during the cyclization step. When starting with 3-methoxyaniline, the amino group is a strong activating, ortho-, para-director, while the methoxy group is also an activating, ortho-, para-director. The cyclization occurs ortho to the amino group. However, there are two non-equivalent ortho positions (C2 and C6 of the aniline). The incoming electrophile (the sulfur-containing part of the molecule that will form the thiazole ring) can attack either of these positions, leading to the formation of the 7-methoxy (attack at C2) or 5-methoxy (attack at C6) isomer. The relative rates of attack at these two positions are often similar, resulting in a mixture of products.
Q2: Are there any general strategies to favor the formation of the 7-substituted isomer in benzothiazole synthesis from a meta-substituted aniline?
A2: Yes, one reported strategy is to leverage steric hindrance. For bulky substituents at the 3-position of the aniline, the cyclization tends to favor the less sterically hindered 5-position[1]. However, for a smaller substituent like a methoxy group, this effect is less pronounced, and a mixture is often obtained[1]. Therefore, for 7-methoxybenzothiazole synthesis, alternative strategies that do not rely on the cyclization of a 3-methoxyphenylthiourea are often more promising for achieving high regioselectivity.
Q3: Can I synthesize 7-hydroxybenzothiazole first and then methylate it to obtain the 7-methoxy derivative?
A3: This is a viable and often more regioselective approach. The synthesis of a specific hydroxy-substituted benzothiazole can sometimes be achieved with higher selectivity than the corresponding methoxy-substituted analogue. Once the 7-hydroxybenzothiazole is obtained and purified, it can be methylated using standard procedures, such as reaction with dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. This two-step process can provide unambiguous access to the desired 7-methoxybenzothiazole.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-Substituted Benzothiazoles from Substituted Anilines
This protocol is a general method for the synthesis of 2-aminobenzothiazoles from substituted anilines and can be adapted for 3-methoxyaniline, though it is likely to produce a mixture of 5- and 7-methoxy isomers[6][7].
Materials:
-
Substituted aniline (e.g., 3-methoxyaniline)
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Toluene
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline in glacial acetic acid.
-
Add ammonium thiocyanate to the solution and stir until it dissolves.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography.
Note: The ratio of 5- and 7-methoxy isomers will need to be determined by NMR analysis of the crude product.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shift Ranges for Methoxybenzothiazole Isomers
| Proton Position | 7-Methoxybenzothiazole (Predicted) | 5-Methoxybenzothiazole (Predicted) |
| H-4 | Doublet | Doublet |
| H-5 | Triplet or dd | - |
| H-6 | Doublet | Doublet of doublets |
| H-7 | - | Doublet |
| -OCH₃ | Singlet (~3.9 ppm) | Singlet (~3.8 ppm) |
Note: These are predicted patterns and chemical shifts. Actual values may vary depending on the substituent at the 2-position and the NMR solvent used.
Visualizations
Diagram 1: Regioselectivity in the Cyclization of 3-Methoxyphenylthiourea
Caption: Formation of 5- and 7-methoxybenzothiazole isomers.
Diagram 2: Troubleshooting Workflow for Isomer Mixture
Caption: Troubleshooting workflow for isomeric mixtures.
References
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved January 19, 2026, from [Link]
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Russian Chemical Bulletin, 70(5), 849-858.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023).
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2023). Molecules, 28(18), 6682.
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2018). Antimicrobial Agents and Chemotherapy, 62(11), e01201-18.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). The Journal of Organic Chemistry, 87(9), 6312-6320.
- Mesogenic benzothiazole derivatives with methoxy substituents. (2006). Journal of Chemical Sciences, 118(2), 203-210.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
- AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. (2025). International Journal of Research and Analytical Reviews, 8(2), 1-10.
- Competition studies in alkyne electrophilic cyclization reactions. (2009). The Journal of Organic Chemistry, 74(15), 5430-5435.
- The Synthesis of Tetrahydrobenzo[g]indoles via Selective Enzymatic Methylation of Indole Terpenoids. (2025). JuSER.
- Synthesis of some substituted benzothiazole derivaties and its biological activities. (2025). Journal of Drug Delivery and Therapeutics, 15(8), 1-7.
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (2021). Beilstein Journal of Organic Chemistry, 17, 188-210.
- Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. (2000). Rapid Communications in Mass Spectrometry, 14(18), 1725-1732.
- Late-stage oxidative C(sp3)–H methylation. (2019).
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2005). Organic Letters, 7(19), 4185-4188.
- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2020). New Journal of Chemistry, 44(35), 15077-15085.
- Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. (2000). Rapid Communications in Mass Spectrometry, 14(18), 1725-1732.
-
HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque. Retrieved January 19, 2026, from [Link]
- Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). (2016). Toxichem Krimtech, 83(Special Issue), 14.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry, 20, 188-195.
- Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. (2017). Green Chemistry, 19(14), 3242-3246.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Chloro-7-methoxybenzo[d]thiazole
Welcome to the technical support center for the scale-up synthesis of 2-Chloro-7-methoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.
I. Synthetic Pathway Overview
The most common and industrially viable route to this compound involves a two-step process starting from 2-amino-7-methoxybenzothiazole. This precursor is readily synthesized from the corresponding aniline. The key transformation is a Sandmeyer reaction, which converts the 2-amino group to a 2-chloro group via a diazonium salt intermediate.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up the synthesis of this compound can introduce several challenges that are often not apparent at the lab scale. This section provides a question-and-answer guide to troubleshoot these common issues.
A. Diazotization Step: The Critical Foundation
The formation of the diazonium salt is a critical and potentially hazardous step. Careful control of reaction parameters is paramount for success.
Question 1: During the diazotization of 2-amino-7-methoxybenzothiazole, we are observing poor conversion and the formation of a dark-colored, tarry byproduct. What is the likely cause and how can we mitigate this?
Answer: This is a classic issue in diazotization reactions, often stemming from poor temperature control and localized "hot spots" in the reactor. The diazonium salt of 2-aminobenzothiazoles can be unstable at elevated temperatures, leading to decomposition and the formation of complex phenolic byproducts and azo dyes, which contribute to the dark coloration.
Causality & Solution:
-
Temperature Control is Key: The diazotization reaction is highly exothermic. On a larger scale, heat dissipation becomes a significant challenge. Ensure your reactor has adequate cooling capacity and efficient agitation to maintain a uniform temperature, ideally between 0-5 °C. A slow, controlled addition of sodium nitrite solution is crucial to prevent temperature spikes.
-
Acidic Environment: A sufficiently acidic environment is necessary to prevent the coupling of the diazonium salt with the unreacted amine, which forms colored azo compounds. Ensure a molar excess of a strong, non-nucleophilic acid like hydrochloric acid or sulfuric acid.
-
Localized Concentration: Poor mixing can lead to localized high concentrations of nitrous acid, which can also accelerate decomposition. The addition of the sodium nitrite solution should be subsurface to ensure rapid dispersion.
Question 2: We are concerned about the safety of handling the diazonium salt intermediate on a large scale. What are the best practices to ensure a safe operation?
Answer: The concern is valid as diazonium salts are known to be explosive when isolated in a dry state. The primary safety strategy is to never isolate the diazonium salt. It should be generated and used in situ.
Safety Protocol:
-
In-Situ Consumption: The subsequent Sandmeyer reaction should be prepared in a separate vessel and ready for the immediate introduction of the cold diazonium salt solution.
-
Temperature Monitoring: Continuous and redundant temperature monitoring of the diazotization reaction is essential. Set up automated alarms and emergency cooling protocols.
-
Quenching: Have a quenching agent, such as a solution of sulfamic acid or urea, readily available to destroy any excess nitrous acid at the end of the reaction.
B. Sandmeyer Reaction: The Chlorination Step
The conversion of the diazonium salt to the final product using a copper(I) chloride catalyst is the core of the Sandmeyer reaction.
Question 3: Our Sandmeyer reaction is giving inconsistent yields of this compound, and we are isolating a significant amount of 2-hydroxy-7-methoxybenzo[d]thiazole as a byproduct. What is causing this and how can we improve the selectivity?
Answer: The formation of the 2-hydroxy byproduct is a common side reaction in Sandmeyer reactions and is caused by the reaction of the diazonium salt with water.[1][2] This becomes more prevalent if the reaction is not sufficiently controlled.
Improving Selectivity:
-
Catalyst Activity: The copper(I) chloride catalyst is susceptible to oxidation to copper(II), which is less effective. Ensure you are using a high-quality, freshly prepared, or properly stored CuCl. The characteristic radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction is initiated by a one-electron transfer from the copper(I) catalyst.[1]
-
Reaction Temperature: While the diazotization requires low temperatures, the Sandmeyer reaction often benefits from slightly elevated temperatures to ensure the rapid decomposition of the diazonium salt in the presence of the chloride source. A temperature range of 20-50 °C is a good starting point for optimization.
-
Chloride Concentration: A high concentration of chloride ions in the reaction mixture will favor the desired substitution over the reaction with water. The use of hydrochloric acid in the diazotization step and as the solvent for the CuCl solution is beneficial.
| Parameter | Recommendation for Scale-Up | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes diazonium salt decomposition. |
| Sandmeyer Temperature | 20-50 °C (optimize) | Promotes the desired reaction over hydrolysis. |
| Acid Concentration | Molar excess of HCl | Stabilizes the diazonium salt and provides a chloride source. |
| Catalyst Loading | 0.1 - 0.2 equivalents of CuCl | Sufficient for catalysis without excessive copper waste. |
Question 4: After the reaction, we are struggling with the purification of this compound on a large scale. The crude product is an oil and contains copper salts and colored impurities. What is an effective purification strategy?
Answer: Large-scale purification requires a robust and scalable method. A multi-step approach is typically necessary.
Purification Workflow:
-
Work-up: After the reaction is complete, the mixture is often neutralized to precipitate copper salts. A filtration step is then required.
-
Extraction: The product can be extracted into a suitable organic solvent like dichloromethane or toluene.
-
Washes: The organic layer should be washed with a dilute acid solution to remove any remaining basic impurities, followed by a wash with a brine solution.
-
Distillation: For a high-purity product, vacuum distillation is often the most effective method for separating the desired product from non-volatile impurities and byproducts with different boiling points.[3] Given the relatively high boiling point of chlorinated benzothiazoles, a high vacuum will be necessary.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the scale-up synthesis of this compound?
A: With an optimized process, yields of over 90% can be achieved for the chlorination of benzothiazoles at an industrial scale.[4] However, for the specific Sandmeyer reaction of 2-amino-7-methoxybenzothiazole, a more realistic target for a well-controlled process would be in the range of 75-85%.
Q2: Are there alternative, potentially safer, methods to the Sandmeyer reaction for this transformation?
A: While the Sandmeyer reaction is a classic and widely used method, newer methodologies are emerging. For instance, deaminative chlorination using pyrylium reagents and a chloride source has been reported as a milder alternative that avoids the generation of potentially explosive diazonium salts.[5] However, the scalability and cost-effectiveness of these newer methods for industrial production would need to be carefully evaluated.
Q3: What are the key analytical techniques to monitor the reaction progress and product purity?
A: For monitoring the reaction, High-Performance Liquid Chromatography (HPLC) is the method of choice. It can be used to track the consumption of the starting material and the formation of the product and byproducts. For final product purity analysis, a combination of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Q4: What are the main impurities we should expect in the final product?
A: Besides the starting material (2-amino-7-methoxybenzothiazole) and the hydrolysis byproduct (2-hydroxy-7-methoxybenzo[d]thiazole), you may also see small amounts of biaryl byproducts formed from the coupling of aryl radicals generated during the Sandmeyer reaction.
IV. Visualizing the Process
A. Reaction Workflow
Caption: Synthetic workflow for this compound.
B. Troubleshooting Logic
Caption: Troubleshooting logic for scale-up synthesis issues.
V. References
-
Google Patents. (1994). EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. Retrieved from
-
CP Lab Safety. (n.d.). 2-Chlorobenzothiazole, 25g, Each. Retrieved from [Link]
-
Gallagher, T. C., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827-2856.
-
Google Patents. (1982). DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES. Retrieved from
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
-
Barrio, J. R., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1235-1241.
-
MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(1), 1-35.
-
Google Patents. (1949). US2469697A - Preparation of 2-chlorobenzothiazole. Retrieved from
-
Google Patents. (1984). EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole. Retrieved from
-
Google Patents. (1982). US4363913A - Preparation of 2-aminobenzothiazoles. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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- 3. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
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- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in the Chlorination of 7-Methoxybenzothiazole
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chlorination of 7-methoxybenzothiazole. Our goal is to equip you with the scientific understanding and practical protocols necessary to navigate the complexities of this reaction, minimize byproduct formation, and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and likely byproducts when chlorinating 7-methoxybenzothiazole?
When subjecting 7-methoxybenzothiazole to electrophilic chlorination, the substitution pattern is primarily governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group. The benzothiazole moiety is generally deactivating and considered as a whole, its directing effect is complex. However, for electrophilic aromatic substitution (EAS), the attack will preferentially occur on the electron-rich benzene ring.
-
Expected Major Products: The primary products are the mono-chlorinated isomers. The methoxy group at position 7 will direct the incoming electrophile to the positions ortho and para to it. Therefore, you should expect:
-
4-Chloro-7-methoxybenzothiazole (ortho to the methoxy group)
-
6-Chloro-7-methoxybenzothiazole (ortho to the methoxy group)
-
The position para to the methoxy group (position 5) is already substituted by the thiazole ring fusion.
-
-
Common Byproducts:
-
Dichlorinated Products: Due to the strong activating nature of the methoxy group, over-chlorination is a very common issue, leading to dichlorinated species such as 4,6-dichloro-7-methoxybenzothiazole.[1]
-
O-Demethylated Products: Under certain conditions, particularly with acidic byproducts, the methoxy group can be cleaved to yield a hydroxyl group, resulting in 7-hydroxybenzothiazole derivatives.[2][3]
-
Other Positional Isomers: While less favored, minor amounts of other isomers might form depending on the precise reaction conditions.
-
Degradation Products: Harsh reaction conditions (e.g., high temperature, excess reagent) can lead to ring-opening or other degradation pathways.[4]
-
Q2: My reaction is producing significant amounts of dichlorinated and even trichlorinated byproducts. How can I improve selectivity for the mono-chlorinated product?
This is a classic challenge when working with strongly activated aromatic rings. The mono-chlorinated product is more electron-rich than the starting material in some cases and can react faster than the starting material, leading to multiple additions.
Causality: The methoxy group donates electron density to the ring, making it highly nucleophilic and susceptible to electrophilic attack.[1] Once one chlorine atom is added, the ring remains sufficiently activated for a second attack.
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Start with a substoichiometric amount (e.g., 0.9 equivalents) and slowly increase to 1.0-1.1 equivalents while monitoring the reaction closely.
-
Lower the Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C). This reduces the overall reaction rate and increases the selectivity for the more reactive sites, helping to prevent over-reaction.
-
Choose a Milder Chlorinating Agent: N-Chlorosuccinimide (NCS) is generally a milder source of electrophilic chlorine than sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂) with a Lewis acid.[5][6] Using NCS without a strong acid catalyst can significantly reduce over-chlorination.
-
Slow Addition: Add the chlorinating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
Q3: I've isolated a byproduct that appears to be a phenol (7-hydroxybenzothiazole derivative). What causes this O-demethylation and how can I prevent it?
The cleavage of aromatic methyl ethers is a known side reaction that can occur under acidic conditions.
Causality: Chlorinating agents like sulfuryl chloride (SO₂Cl₂) can generate acidic byproducts (HCl and SO₂).[7] In the presence of a strong acid, the oxygen of the methoxy group can be protonated, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., Cl⁻), leading to demethylation. This process can be particularly favorable in the presence of Lewis acids or at elevated temperatures.[2][8]
Preventative Measures:
-
Use a Non-Acidic Chlorinating System: N-Chlorosuccinimide (NCS) is the preferred reagent to avoid this issue as it does not inherently produce strong acids.[9]
-
Include an Acid Scavenger: If using an acid-generating system is unavoidable, consider adding a non-nucleophilic, sterically hindered base (like 2,6-lutidine or proton sponge) to neutralize the acid as it forms. Be cautious, as the base can also interact with the chlorinating agent.
-
Maintain Anhydrous Conditions: Water can facilitate the hydrolysis of some chlorinating agents, contributing to acid formation. Ensure all reagents and solvents are dry.
-
Avoid Lewis Acid Catalysts: Catalysts like AlCl₃ or FeCl₃, often used to activate chlorinating agents, are strong Lewis acids and will aggressively promote demethylation. Avoid them if this is a problem.
Q4: How does the choice of chlorinating agent, such as N-Chlorosuccinimide (NCS) vs. Sulfuryl Chloride (SO₂Cl₂), impact the byproduct profile?
The choice of reagent is critical as it dictates the reactivity and the nature of the electrophilic species, directly influencing selectivity and side reactions.
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Reactivity | Milder, more selective.[5] | More aggressive, highly reactive.[10] |
| Mechanism | Can provide an electrophilic (Cl⁺) or radical (Cl•) source depending on conditions.[6] | Primarily acts as a source of Cl₂ in situ, often involving radical or ionic pathways. |
| Byproducts | Succinimide (water-soluble, easily removed). | HCl and SO₂ (gaseous, acidic, can cause demethylation).[7] |
| Best For | High selectivity in mono-chlorination of activated rings. | Reactions requiring a powerful chlorinating agent; can be less selective. |
| Catalysis | Can be used without a catalyst or with mild acid catalysis for less reactive substrates. | Often does not require a catalyst but its reactivity can be moderated by solvent choice. |
Troubleshooting and Optimization Guides
Guide 1: Protocol for Minimizing Over-chlorination
This protocol is designed to maximize the yield of mono-chlorinated 7-methoxybenzothiazole by carefully controlling reaction parameters.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 7-methoxybenzothiazole (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in the same anhydrous solvent.
-
Slow Addition: Add the NCS solution to the reaction flask dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the starting material and the appearance of the product spots.
-
Quenching: Once the starting material is consumed (or conversion slows significantly), quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any remaining NCS.
-
Work-up: Transfer the mixture to a separatory funnel, wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to separate the positional isomers and any dichlorinated byproducts.
Troubleshooting Workflow Diagram
Below is a logical workflow to diagnose and solve common issues during the chlorination of 7-methoxybenzothiazole.
Caption: A troubleshooting flowchart for common issues.
Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for rational process optimization.
Electrophilic Aromatic Substitution (EAS) and Isomer Formation
The chlorination proceeds via a standard EAS mechanism. The electron-rich benzene ring acts as a nucleophile, attacking the electrophilic chlorine source. This forms a resonance-stabilized cation intermediate (the sigma complex). A weak base then removes a proton to restore aromaticity. The methoxy group directs this attack to the ortho positions (4 and 6).
Caption: Proposed pathway for acid-catalyzed O-demethylation.
References
-
Chemistry Stack Exchange. (2020). chlorination of aromatic compounds. [Link]
-
Karakosta, D., et al. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials. [Link]
- Google Patents.
-
Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. [Link]
-
Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution. [Link]
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Karakosta, D., et al. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. PubMed. [Link]
-
Melissa Maribel. (2021). Chlorination Aromatic Substitution Overview. YouTube. [Link]
-
Wang, W., et al. (2021). UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. PubMed. [Link]
-
ResearchGate. (2018). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. [Link]
- Google Patents.
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Oriental Journal of Chemistry. (2010). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. [Link]
-
Wikipedia. Benzothiazole. [Link]
-
National Institutes of Health. (2007). O-Demethylation and Successive Oxidative Dechlorination of Methoxychlor by Bradyrhizobium sp. Strain 17-4. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1999). The reaction of N-methylbenzothiazole-2-selone and 1,1-dimethylselenourea with sulfuryl chloride and dichlorine. [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
- Google Patents.
-
Rasayan Journal of Chemistry. (2022). Reactivity of Isothiasole with Dibromine and Sulfuryl Chloride. [Link]
-
RSC Publishing. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. [Link]
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Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
American Chemical Society. (1949). Derivatives of 2-Amino-6-methoxybenzothiazole. [Link]
-
IOSR Journal. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]
-
National Institutes of Health. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles. [Link]
-
National Institutes of Health. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. [Link]
-
ResearchGate. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction. [Link]
-
RSC Publishing. (2015). Efficient demethylation of aromatic methyl ethers with HCl in water. [Link]
- Google Patents.
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
ResearchGate. (2015). Applications of N-Chlorosuccinimide in Organic Synthesis. [Link]
- Google Patents.EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
-
Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives. [Link]
- Google Patents.
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- 8. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]
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- 10. physchemres.org [physchemres.org]
reaction monitoring techniques for 2-Chloro-7-methoxybenzo[d]thiazole synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-7-methoxybenzo[d]thiazole. This molecule is a key heterocyclic building block in medicinal chemistry and materials science, often used in the development of novel pharmacological agents.[1][2] This document, designed for researchers, chemists, and drug development professionals, provides in-depth, field-tested guidance on reaction monitoring and troubleshooting. Our goal is to empower you to navigate the complexities of this synthesis, ensuring efficiency, purity, and optimal yield. The guide is structured in a practical question-and-answer format to directly address common challenges encountered during laboratory work.
Part 1: Synthesis Pathway Overview
The synthesis of this compound is typically achieved via the chlorination of a suitable precursor. A reliable and widely adopted strategy involves the reaction of 2-Mercapto-7-methoxybenzothiazole with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This method is advantageous due to the high reactivity and good yields often observed.[3] The precursor, 2-Mercapto-7-methoxybenzothiazole, can be synthesized from 2-amino-6-methoxyaniline through cyclization with carbon disulfide.
The overall transformation is depicted below. Understanding this pathway is critical for effective monitoring, as it defines the key species—starting material, intermediate (if any), and product—that need to be tracked.
Caption: Proposed synthesis of this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis.
Q1: What are the most effective analytical techniques for monitoring this reaction?
A1: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly recommended. TLC is an excellent qualitative tool for rapid, real-time tracking of the consumption of the starting material and the appearance of the product.[4][5] It is fast, inexpensive, and requires minimal sample preparation. HPLC provides quantitative data, allowing you to determine the precise conversion rate, product purity, and identify any impurities with high resolution.[6] For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[7][8]
Q2: What are the critical safety precautions when working with sulfuryl chloride?
A2: Sulfuryl chloride (SO₂Cl₂) is a highly corrosive and toxic reagent that reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and splash goggles. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. Prepare a quenching solution (e.g., a cold, saturated solution of sodium bicarbonate) beforehand to safely neutralize the reagent and reaction mixture upon completion.
Q3: How can I determine the reaction endpoint effectively?
A3: The reaction endpoint is best determined by monitoring the disappearance of the starting material, 2-Mercapto-7-methoxybenzothiazole, using TLC. Spot the reaction mixture alongside a pure sample of the starting material on a TLC plate at regular intervals (e.g., every 30 minutes). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[9] For confirmation, an HPLC analysis can be run to ensure the starting material peak area is below a defined threshold (e.g., <1%).
Q4: My starting material, 2-Mercapto-7-methoxybenzothiazole, appears discolored. Can I still use it?
A4: Discoloration (often yellowing) of mercaptan-containing compounds can indicate oxidation, typically to a disulfide byproduct.[4] This impurity can lead to lower yields and complicate purification. It is crucial to assess the purity of the starting material before use, for instance, by measuring its melting point or running an HPLC or NMR analysis. If significant impurities are present, purification by recrystallization or using a freshly opened bottle is advisable to ensure a clean reaction.
Part 3: In-Depth Reaction Monitoring Protocols
Effective reaction monitoring is the cornerstone of successful synthesis. Below are detailed protocols for TLC and HPLC analysis.
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
TLC provides a rapid visual assessment of the reaction's progress.
Methodology:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.
-
Sample Preparation: Withdraw a small aliquot (~5 µL) from the reaction mixture using a glass capillary. Dilute this aliquot in a vial with a suitable solvent like dichloromethane (DCM) or ethyl acetate (~0.2 mL).
-
Spotting: On the origin line, spot the diluted reaction mixture. Alongside it, spot solutions of your starting material (SM) and, if available, the pure product (P) as references.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (see table below). Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light (254 nm).[4] The product, being more chlorinated, is typically less polar than the mercaptan starting material and should have a higher Rf value.
| TLC Eluent Systems for Benzothiazole Analysis | Typical Rf Values | Notes |
| System 1: 30% Ethyl Acetate in Hexane | SM: ~0.3, Product: ~0.6 | Good starting point for general monitoring. |
| System 2: 10% Methanol in Dichloromethane | SM: ~0.4, Product: ~0.7 | Useful if compounds show poor solubility or streaking in hexane/ethyl acetate. |
| System 3: 1:1 Toluene:Ethyl Acetate | SM: ~0.35, Product: ~0.65 | Offers different selectivity for separating closely related spots. |
graph TD { subgraph "TLC Monitoring Workflow" A[Start Reaction] --> B{Withdraw Aliquot}; B --> C[Dilute Sample]; C --> D[Spot Plate: SM, Rxn, P]; D --> E[Develop in Chamber]; E --> F[Dry Plate]; F --> G[Visualize under UV]; G --> H{Is SM Spot Gone?}; H -- No --> B; H -- Yes --> I[Reaction Complete]; endnode[shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; A[fillcolor="#E8F0FE"]; B, C, D, E, F, G, H[fillcolor="#F1F3F4"]; I[fillcolor="#E6F4EA"];
}
Caption: Workflow for real-time TLC reaction monitoring.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is used for quantitative analysis of reaction conversion and purity.
Methodology:
-
Sample Preparation: Quench a small aliquot (~10 µL) of the reaction mixture by adding it to a vial containing a diluent (e.g., 1 mL of acetonitrile). The quenching step is crucial to stop the reaction.
-
Instrumentation: Use a reverse-phase C18 column.
-
Analysis: Inject the prepared sample into the HPLC system running the specified method.
-
Data Interpretation: Identify peaks by comparing their retention times to those of pure starting material and product standards. Calculate the percentage conversion by comparing the peak area of the starting material to the total area of all components.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
Part 4: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides solutions to common problems.
Q: My reaction shows very low conversion to the product, even after an extended time. What should I do?
A: Low or no product yield is a common issue that can stem from several factors. [4]
-
Potential Cause 1: Inactive Reagent. The chlorinating agent, sulfuryl chloride, can degrade upon exposure to moisture.
-
Solution: Use a fresh bottle of sulfuryl chloride or distill the reagent before use. Ensure the reaction is set up under strictly anhydrous conditions using dry glassware and an inert atmosphere.
-
-
Potential Cause 2: Poor Quality Starting Material. As discussed in the FAQ, impurities in the 2-Mercapto-7-methoxybenzothiazole can inhibit the reaction.
-
Solution: Verify the purity of your starting material via HPLC or NMR. If necessary, purify it by recrystallization.
-
-
Potential Cause 3: Suboptimal Reaction Temperature. The reaction may require a specific temperature to proceed efficiently.
-
Solution: If the reaction is being run at room temperature, try gentle heating (e.g., to 40-50 °C).[4] Conversely, if you observe degradation, the reaction may be too exothermic and require cooling in an ice bath. Monitor the reaction at different temperatures to find the optimum.
-
Q: My TLC plate shows the formation of multiple new spots, and my HPLC chromatogram is complex. What is happening?
A: The formation of multiple byproducts points to side reactions or degradation.
-
Potential Cause 1: Over-chlorination. The benzothiazole ring can be susceptible to further chlorination, especially under harsh conditions or with excess reagent.
-
Solution: Add the sulfuryl chloride dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to manage the reaction exotherm. Use a stoichiometric amount of the chlorinating agent (typically 1.0-1.2 equivalents).
-
-
Potential Cause 2: Oxidation. The thiol group of the starting material can oxidize to form a disulfide dimer, especially if the reaction is exposed to air.[4]
-
Solution: Ensure the reaction is performed under a positive pressure of an inert gas like nitrogen or argon. Using de-gassed solvents can also help minimize oxidation.
-
-
Potential Cause 3: Product Instability. The 2-chloro-benzothiazole product might be unstable under the reaction or workup conditions.
-
Solution: Once the reaction is complete (as determined by TLC), proceed with the workup and purification immediately. Avoid prolonged exposure to acidic or basic conditions during the workup if the product is sensitive.
-
Q: I have successfully completed the reaction, but I am struggling to purify the product by column chromatography.
A: Purification can be challenging if the product has similar polarity to impurities or is unstable on silica gel.
-
Potential Cause 1: Co-elution of Impurities. A byproduct may have a very similar Rf value to your product in the chosen solvent system.
-
Solution: Systematically screen different solvent systems for column chromatography. Try switching from a hexane/ethyl acetate system to a dichloromethane/methanol or toluene-based system to alter selectivity. Preparative TLC or preparative HPLC can be effective alternatives for difficult separations.
-
-
Potential Cause 2: Product Decomposition on Silica Gel. Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[4]
-
Solution: Deactivate the silica gel by treating it with a base (e.g., triethylamine in the eluent, typically 1%). Alternatively, use a different stationary phase like neutral or basic alumina for the chromatography.
-
-
Potential Cause 3: Product is an Oil or Low-Melting Solid. Oily products can be difficult to handle and purify via chromatography.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- BenchChem. (2025).
- BenchChem. (n.d.). The Synthesis and Application of Benzothiazole Compounds: A Technical Guide for Researchers.
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
-
Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
- Indian Journal of Pharmaceutical Education and Research. (2024).
-
Journal of Chromatography A. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. [Link]
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. [Link]
- ResearchGate. (2018).
- SciELO. (2022). Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
- Waengdongbung, W., et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
- Bayer AG. (2002). Method for purifying 2-chloro-5-chloromethyl thiazole.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
Sources
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. orientjchem.org [orientjchem.org]
- 8. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. hovione.com [hovione.com]
- 11. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-7-methoxybenzo[d]thiazole
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-7-methoxybenzo[d]thiazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the solvent effects on the reactivity of this important heterocyclic compound. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of your experiments and achieve optimal results.
Introduction: The Critical Role of the Solvent in Modulating Reactivity
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The nucleophilic aromatic substitution (SNAr) at the C2 position is a fundamental transformation for introducing diverse functionalities. However, the success of this reaction is profoundly influenced by the choice of solvent. The solvent not only dissolves the reactants but also actively participates in the reaction mechanism by stabilizing or destabilizing the reactants, intermediates, and transition states. Understanding these solvent effects is paramount for controlling reaction rates, yields, and selectivity.
This guide will delve into the mechanistic underpinnings of solvent influence, provide practical troubleshooting advice for common experimental hurdles, and offer detailed protocols to enhance your research endeavors.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution reactions of this compound, with a focus on how solvent choice can be the root cause and the solution.
Issue 1: Low or No Product Yield
Question: My reaction of this compound with an amine nucleophile is giving a very low yield, or no product at all. What are the likely causes related to the solvent?
Answer: Low or no product yield in SNAr reactions is a frequent challenge and can often be traced back to suboptimal solvent selection. Here’s a systematic approach to troubleshooting this issue:
-
Insufficient Activation in Protic Solvents: The methoxy group at the 7-position is an electron-donating group, which can decrease the electrophilicity of the C2 carbon, making it less susceptible to nucleophilic attack. If you are using a polar protic solvent, such as ethanol or methanol, it can further deactivate the system. Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic center.[1][2]
-
Poor Solubility of Reactants: If either this compound or your nucleophile has limited solubility in the chosen solvent, the reaction will be slow or may not proceed to completion.
-
Solution: Choose a solvent that effectively dissolves both reactants. A small-scale solubility test before running the full reaction is highly recommended. If solubility remains an issue, consider a co-solvent system, but be mindful of how this might alter the overall polarity and proticity of the reaction medium.
-
-
Side Reactions Promoted by the Solvent: In some cases, the solvent can participate in or promote unwanted side reactions. For instance, using an alcohol as a solvent with a strong base could lead to the formation of an alkoxide, which could compete with your intended nucleophile.
-
Solution: Carefully consider the reactivity of your solvent under the reaction conditions. Inert, polar aprotic solvents are generally a safer choice to minimize side reactions.
-
Issue 2: Formation of Multiple Products and Impurities
Question: I am observing the formation of multiple products in my reaction, making purification difficult. How can the solvent be contributing to this?
Answer: The formation of multiple products often points to a lack of selectivity, which can be influenced by the reaction solvent.
-
Competing SNAr and Elimination Reactions: While less common with aryl halides, under certain conditions, elimination reactions can compete with substitution. The choice of solvent can influence this competition.
-
Solution: The use of polar aprotic solvents generally favors SNAr over elimination pathways for this class of compounds.
-
-
Reaction with the Solvent (Solvolysis): If you are using a nucleophilic solvent (e.g., an alcohol or water) and the reaction is run at elevated temperatures, you may observe the formation of a product where the solvent molecule has acted as the nucleophile.
-
Solution: Switch to a non-nucleophilic solvent like DMF, DMSO, or ACN. If the use of a protic solvent is unavoidable (e.g., for solubility reasons), try to run the reaction at a lower temperature or for a shorter duration.
-
-
Base-Catalyzed Decomposition: Some substrates or products may be unstable in the presence of a strong base, especially at higher temperatures. The solvent can influence the effective strength of the base.
-
Solution: Use a milder base or consider running the reaction at a lower temperature. A solvent that can better solvate the base and its counter-ion may help to moderate its reactivity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a nucleophile?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process:
-
Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon at the 2-position of the benzothiazole ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]
-
Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the 2-substituted product.[3][4]
Q2: Why are polar aprotic solvents generally preferred for SNAr reactions with this substrate?
A2: Polar aprotic solvents like DMF, DMSO, and acetonitrile are favored for several reasons:
-
Enhanced Nucleophilicity: They solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile more reactive and available to attack the electrophilic carbon.[1][2]
-
Stabilization of the Meisenheimer Complex: Their polarity helps to stabilize the negatively charged Meisenheimer intermediate, which can lower the activation energy of the first, often rate-determining, step.
-
Higher Reaction Rates: The combination of enhanced nucleophilicity and intermediate stabilization generally leads to significantly faster reaction rates compared to polar protic solvents.[1]
Q3: Can I use a polar protic solvent for my reaction?
A3: While polar aprotic solvents are generally recommended, polar protic solvents like ethanol or even water can sometimes be used, particularly in greener chemistry applications.[5] However, you should be aware of the potential drawbacks:
-
Slower Reaction Rates: As mentioned, protic solvents can solvate the nucleophile, reducing its reactivity and slowing down the reaction.[1][2]
-
Potential for Solvolysis: The solvent itself may act as a nucleophile, leading to undesired byproducts.
-
Base Compatibility: If a strong base is required, it may react with the protic solvent.
Q4: How does the methoxy group at the 7-position affect the reactivity?
A4: The 7-methoxy group is an electron-donating group. In the context of SNAr, electron-donating groups generally decrease the reactivity of the aromatic ring towards nucleophilic attack by increasing the electron density at the reaction center. This makes the activation of the ring by the solvent and the choice of a strong nucleophile even more critical.
Part 3: Data Presentation and Experimental Protocols
Quantitative Data: The Impact of Solvent on Reaction Rate
| Substrate | Overall Third-Order Rate Constant (25°C, M⁻²s⁻¹) | Relative Rate at 25°C | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |
| 2-Cyano-N-methylpyridinium iodide | 1.2 x 10⁻² | 50 | 20.3 | 11.7 | -28.8 |
| 4-Cyano-N-methylpyridinium iodide | 1.1 x 10⁻² | 46 | 20.4 | 12.0 | -28.2 |
| 2-Fluoro-N-methylpyridinium iodide | 2.4 x 10⁻⁴ | 1.0 | 22.5 | 13.5 | -30.2 |
| 2-Chloro-N-methylpyridinium iodide | 2.5 x 10⁻⁴ | 1.0 | 22.5 | 14.4 | -27.2 |
| 2-Bromo-N-methylpyridinium iodide | 2.3 x 10⁻⁴ | 0.96 | 22.5 | 15.6 | -23.1 |
| 2-Iodo-N-methylpyridinium iodide | 2.3 x 10⁻⁴ | 0.96 | 22.5 | 16.2 | -21.1 |
Data adapted from a study on N-methylpyridinium ions, intended to be illustrative of general SNAr trends.[6]
Key Takeaways from the Data:
-
Leaving Group Effect: In this specific system, the reactivity order is not the typical F > Cl > Br > I seen in many SNAr reactions, highlighting that the mechanism can be complex and influenced by the specific substrate and reaction conditions.[7]
-
Activating Group Effect: The presence of a strong electron-withdrawing group like cyano significantly increases the reaction rate (approximately 50-fold). This underscores the importance of electronic effects in SNAr reactions.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution of this compound with common nucleophiles. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
-
Reactants:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF) (0.5 M solution with respect to the benzothiazole)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
-
Add DMF to the flask.
-
Add piperidine to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
-
Reactants:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) (0.5 M)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride to the cooled THF.
-
Slowly add thiophenol to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenolate.
-
Add a solution of this compound in a minimal amount of anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
-
Reactants:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Methanol (as solvent)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound and anhydrous methanol.
-
Add sodium methoxide to the solution.
-
Heat the reaction to reflux and monitor its progress.
-
Upon completion, cool the reaction and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography or recrystallization.
-
Part 4: Visualizations
Diagram 1: SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]
-
Gonzalez, Y. I., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of organic chemistry, 79(18), 8813–8820. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 3). Catalysed SNAr reactions. [Link]
-
Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 863836. [Link]
-
Neuman, R. C. (2001). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In Organic Chemistry. [Link]
-
Ndjana, G. T., et al. (2017). Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. Journal of Chemical and Pharmaceutical Research, 9(10), 133-140. [Link]
-
Crabtree, D. M., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846–4849. [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. [Link]
-
Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 863836. [Link]
-
Lipshutz, B. H., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(19), 4571-4577. [Link]
-
Gonzalez, Y. I., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 79(18), 8813–8820. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
-
S. Michael Stewart. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 2-Chloro-7-methoxybenzo[d]thiazole and Its Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The substituted benzothiazole scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced reactivity of its various isomers is critical for efficient and predictable outcomes. This guide provides an in-depth comparison of the reactivity of 2-Chloro-7-methoxybenzo[d]thiazole with its positional isomers, grounded in the principles of physical organic chemistry and supported by established synthetic protocols.
The Benzothiazole Core: A Privileged Scaffold
The benzothiazole ring system is a bicyclic heterocycle that is a common feature in a multitude of biologically active compounds.[1] The inherent electronic properties of this scaffold, particularly the electron-withdrawing nature of the thiazole ring, render the C2 position susceptible to nucleophilic attack, especially when substituted with a good leaving group like chlorine.[2] This reactivity makes 2-chlorobenzothiazoles highly versatile intermediates in organic synthesis.[3]
Unraveling the Influence of the Methoxy Group: A Positional Isomer Reactivity Comparison
The introduction of a methoxy substituent onto the benzene ring of the 2-chlorobenzothiazole scaffold significantly modulates its reactivity. The methoxy group exerts both an electron-donating mesomeric effect (+M) and an electron-withdrawing inductive effect (-I). The overall impact on the reactivity of the C2-chloro group in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is a direct consequence of the position of the methoxy group.
Predicted Order of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Based on the interplay of inductive and mesomeric effects, the predicted order of reactivity for the isomers of 2-chloro-methoxybenzothiazole in SNAr reactions is as follows:
2-Chloro-4-methoxybenzo[d]thiazole > 2-Chloro-6-methoxybenzo[d]thiazole > 2-Chloro-5-methoxybenzo[d]thiazole > this compound
| Isomer | Predicted Relative Reactivity | Rationale |
| 2-Chloro-4-methoxybenzo[d]thiazole | Highest | The methoxy group at the C4 position exerts a strong -I effect due to its proximity to the thiazole ring, which outweighs its +M effect. This net electron-withdrawing character strongly activates the C2 position for nucleophilic attack. |
| 2-Chloro-6-methoxybenzo[d]thiazole | High | At the C6 position, the methoxy group's +M effect is more pronounced than at C4, but it is para to the nitrogen atom, which helps to delocalize the negative charge in the Meisenheimer intermediate. The -I effect is weaker than at C4. The overall effect is still activating compared to the unsubstituted analog. |
| 2-Chloro-5-methoxybenzo[d]thiazole | Moderate | The methoxy group at the C5 position exerts a significant +M effect, which is meta to the nitrogen atom. This electron-donating effect deactivates the ring towards nucleophilic attack more than the C6-isomer. |
| This compound | Lowest | The methoxy group at the C7 position exerts a strong +M effect and is ortho to the sulfur atom and meta to the nitrogen. This position provides the most significant electron-donating character to the ring system, thus deactivating the C2 position for nucleophilic attack most strongly among the isomers. |
Experimental Protocols for Reactivity Assessment
To empirically validate the predicted reactivity, standardized experimental protocols are essential. Below are representative procedures for two common transformations of 2-chlorobenzothiazoles: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Piperidine
This protocol allows for a qualitative or quantitative comparison of the SNAr reactivity of the 2-chloro-methoxybenzothiazole isomers.
Workflow:
Caption: Workflow for comparative SNAr.
Detailed Steps:
-
Reaction Setup: To four identical, dry reaction vials equipped with magnetic stir bars, add the respective 2-chloro-methoxybenzothiazole isomer (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Nucleophile Addition: To each vial, add piperidine (1.2 mmol, 1.2 equiv.).
-
Reaction Execution: Seal the vials and place them in a preheated heating block at 80 °C. Stir the mixtures vigorously.
-
Monitoring: At predetermined time points (e.g., 1, 2, 4, and 8 hours), take an aliquot from each reaction mixture, quench with water, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product.
-
Work-up: After a set reaction time (e.g., 8 hours), cool the reaction mixtures to room temperature. Pour each mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Analysis: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude residue by 1H NMR spectroscopy to determine the percentage conversion.
-
Purification: Purify the products by flash column chromatography on silica gel to determine the isolated yields.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol can be used to compare the efficiency of the isomers in a palladium-catalyzed C-C bond formation reaction.
Reaction Mechanism:
Caption: Catalytic cycle of Suzuki coupling.[5]
Detailed Steps:
-
Reaction Setup: In separate oven-dried Schlenk tubes, combine the respective 2-chloro-methoxybenzothiazole isomer (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(OAc)2 (0.03 mmol, 3 mol%) and a suitable phosphine ligand, such as SPhos (0.06 mmol, 6 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Inert Atmosphere: Seal the tubes, and evacuate and backfill with argon or nitrogen three times.
-
Reaction Execution: Heat the reaction mixtures to 100 °C and stir for a predetermined time (e.g., 12 hours).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixtures to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to determine the isolated yields of the 2-phenyl-methoxybenzothiazole products.
Conclusion
The reactivity of 2-chloro-methoxybenzothiazole isomers is intricately linked to the position of the methoxy substituent. While direct comparative data is sparse, a solid understanding of electronic effects allows for a rational prediction of their relative reactivities. 2-Chloro-4-methoxybenzo[d]thiazole is predicted to be the most reactive towards nucleophiles, while this compound is expected to be the least reactive. The provided experimental protocols offer a framework for the empirical validation of these predictions and for the strategic utilization of these valuable building blocks in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
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Ningbo Inno Pharmchem Co., Ltd. The Versatility of 2-Chloro-6-methoxybenzothiazole: A Key Building Block in Organic Synthesis. Available at: [Link]
- Ricci, A., Todesco, P. E., & Vivarelli, P. (1965). Nucleophilic aromatic substitution: Effect of leaving groups in the methoxy- and thiophenoxy-dehalogenation of 2-halo-benzothiazoles. Tetrahedron Letters, 6(18), 1279-1283.
-
Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]
- Waengdongbung, W., et al. (2009). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 36(2), 188-196.
- Khan, I., et al. (2022).
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Khan, I., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. ResearchGate. Available at: [Link]
- El-Azhary, M. A., & Al-Ghamdi, A. M. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Journal of the Iranian Chemical Society, 19(5), 1839-1850.
- American Chemical Society. (1947). Derivatives of 2-Amino-6-methoxybenzothiazole. Journal of the American Chemical Society, 69(6), 1545-1546.
-
Sci-Hub. A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction. Available at: [Link]
- IOSR Journal of Pharmacy and Biological Sciences. (2018).
- MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(18), 6529.
-
ResearchGate. Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. Available at: [Link]
- Indian Academy of Sciences. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203-210.
-
PubChem. 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole. Available at: [Link]
- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
ResearchGate. Mesogenic benzothiazole derivatives with methoxy substituents. Available at: [Link]
- National Center for Biotechnology Information. (2011). 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3241.
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
- National Institutes of Health. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 19(35), 7659-7663.
-
ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Available at: [Link]
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biological activity of 2-Chloro-7-methoxybenzo[d]thiazole versus 2-bromo-7-methoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities. Within this versatile class of compounds, subtle structural modifications can lead to significant changes in biological efficacy. This guide offers an in-depth comparison of the biological activities of two closely related analogs: 2-chloro-7-methoxybenzo[d]thiazole and 2-bromo-7-methoxybenzo[d]thiazole. By examining their synthesis, and leveraging structure-activity relationship (SAR) data from related compounds, we aim to provide a predictive framework for their potential therapeutic applications, particularly in the realms of anticancer and antimicrobial research.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
Benzothiazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This heterocyclic system is present in numerous compounds exhibiting anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2] The planar nature of the bicyclic ring allows for effective interaction with enzymatic pockets and receptors, while the various substitution points on the benzene and thiazole rings provide a canvas for fine-tuning pharmacological activity.
Synthesis of 2-Halo-7-methoxybenzo[d]thiazoles: A Strategic Overview
dot
Caption: Proposed synthetic pathway for 2-halo-7-methoxybenzo[d]thiazoles.
Experimental Protocol: Synthesis of 2-Bromo-6-methoxybenzo[d]thiazole (Analogous Procedure)
This protocol for the synthesis of the 6-methoxy isomer can be adapted for the 7-methoxy analog.[3]
Materials:
-
6-Methoxybenzo[d]thiazol-2-amine
-
Acetonitrile (CH3CN)
-
tert-Butyl nitrite
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO4)
-
Dichloromethane (CH2Cl2)
-
Silica gel
Procedure:
-
Dissolve 6-methoxybenzo[d]thiazol-2-amine (5.0 g, 27.7 mmol) in 125 mL of acetonitrile.
-
Slowly add tert-butyl nitrite (3.4 mL, 28 mmol) to the solution.
-
Add copper(I) bromide (5.0 g, 34.9 mmol) portion-wise through a funnel.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
After 3 hours, add 500 mL of ethyl acetate and filter the mixture through celite.
-
Wash the organic layer twice with 200 mL of brine solution.
-
Dry the organic layer over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of dichloromethane and add 2 g of silica gel.
-
After drying, load the silica gel onto a silica gel column packed in hexane.
-
Elute the product with a mixture of 5% ethyl acetate and 95% hexane.
-
Collect the yellowish band and remove the solvent to afford the final product.
Comparative Biological Activity: Anticancer Potential
Benzothiazole derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes like protein kinases or by intercalating with DNA. The nature of the substituent at the 2-position plays a critical role in determining the cytotoxic potency.
While a direct comparison of 2-chloro- and 2-bromo-7-methoxybenzo[d]thiazole is not available, we can extrapolate from studies on related compounds. Generally, the presence of a halogen at the 2-position is considered to enhance anticancer activity. The electronegativity and size of the halogen atom can influence the binding affinity of the molecule to its biological target.
Table 1: Predicted and Reported Anticancer Activity of 2-Halo-alkoxybenzothiazoles
| Compound | Halogen at C2 | Methoxy Position | Predicted/Reported Activity | Rationale/Reference |
| This compound | Chloro | 7 | Potentially high | The presence of a chloro group is often associated with enhanced cytotoxic activity in benzothiazole derivatives.[4] |
| 2-Bromo-7-methoxybenzo[d]thiazole | Bromo | 7 | Potentially high, possibly greater than chloro analog | In some series of halogenated compounds, bromo derivatives have shown higher activity than their chloro counterparts, which could be attributed to better leaving group ability or increased lipophilicity.[5] |
| 2-Chloro-6-methoxybenzothiazole | Chloro | 6 | Active | Derivatives have been synthesized and evaluated for various biological activities.[1] |
| 2-Bromo-6-methoxybenzothiazole | Bromo | 6 | Active | Synthesized as an intermediate for biologically active molecules.[3] |
Structure-Activity Relationship (SAR) Insights
-
Influence of the Halogen: The electronegativity and size of the halogen at the 2-position can significantly impact the molecule's interaction with target proteins. Bromine is larger and more polarizable than chlorine, which could lead to stronger van der Waals interactions within a binding pocket.
-
Role of the Methoxy Group: The methoxy group at the 7-position is an electron-donating group, which can influence the electron density of the benzothiazole ring system. This can affect the molecule's reactivity and its ability to form hydrogen bonds or other non-covalent interactions with biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.[6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Biological Activity: Antimicrobial Potential
Benzothiazole derivatives are also well-known for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.
Similar to the anticancer activity, the halogen at the 2-position is expected to play a key role in the antimicrobial efficacy.
Table 2: Predicted and Reported Antimicrobial Activity of 2-Halo-alkoxybenzothiazoles
| Compound | Halogen at C2 | Methoxy Position | Predicted/Reported Activity | Rationale/Reference |
| This compound | Chloro | 7 | Potentially active | The benzothiazole nucleus is a common feature in many antimicrobial agents. The chloro-substituent may enhance this activity.[9] |
| 2-Bromo-7-methoxybenzo[d]thiazole | Bromo | 7 | Potentially active, possibly with a different spectrum than the chloro analog | The difference in halogen may lead to variations in the spectrum of activity against different microbial strains.[10] |
| 2-Chloro-substituted benzothiazoles | Chloro | Various | Active against various bacterial strains. | The presence of a chloro group has been shown to be beneficial for antibacterial activity in several benzothiazole series.[11] |
| 2-Bromo-substituted benzothiazoles | Bromo | Various | Active against various bacterial strains. | Bromo-substituted benzothiazoles have also demonstrated significant antimicrobial effects.[12] |
Experimental Protocol: Broth Microdilution Method for Antibacterial Screening
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (antibiotic) and a negative control (no bacteria) and a vehicle control (DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
dot
Caption: Workflow for MIC determination using broth microdilution.
Conclusion and Future Directions
Based on the analysis of structure-activity relationships of related benzothiazole derivatives, both this compound and 2-bromo-7-methoxybenzo[d]thiazole are promising candidates for further investigation as potential anticancer and antimicrobial agents. It is predicted that the bromo-substituted compound may exhibit slightly higher potency due to its greater lipophilicity and polarizability, which could enhance its interaction with biological targets.
However, these predictions need to be validated through direct, head-to-head experimental comparisons. Future research should focus on the synthesis of these specific compounds and their evaluation in a panel of cancer cell lines and microbial strains. Mechanistic studies to identify their specific molecular targets would also be crucial for their further development as therapeutic agents. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to embark on such investigations.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
- Derivatives of 2-Amino-6-methoxybenzothiazole. (1949). Journal of the American Chemical Society, 71(8), 2657-2658.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
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MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021).
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Molecular Structure, 1283, 135261.
- Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017).
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The Versatility of 2-Chloro-6-methoxybenzothiazole: A Key Building Block in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2014). Molecules, 19(8), 12380-12405.
- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (2018). IOSR Journal of Pharmacy and Biological Sciences, 13(2), 64-67.
- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2024). Anticancer Agents in Medicinal Chemistry.
- (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017).
- Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia, 2(4), 1869-1896.
- Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. (2022). Molecules, 27(19), 6614.
- Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2010). ARKIVOC, 2010(6), 53-60.
- Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. (2000). Archiv der Pharmazie, 333(10), 337-342.
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Benzothiazole derivatives as anticancer agents. (2017). European Journal of Medicinal Chemistry, 139, 145-167.
- Benzothiazole, 2-amino-6-methyl. (n.d.). In Organic Syntheses.
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds, 57(5), 457-460.
- Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. (2022). bioRxiv.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(9), 2085.
- Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (2022).
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
- 2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry, 238, 114470.
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2022). Antimicrobial Agents and Chemotherapy, 66(12), e0094922.
- Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (2021).
- ChemInform Abstract: Recent Advances in the Synthesis of 2-Substituted Benzothiazoles: A Review. (2014). ChemInform, 45(46).
- Biological Activity of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Whitepaper. (n.d.). Benchchem.
- Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (2021). Journal of Chemical Sciences, 133(1), 18.
- A Comparative Analysis of the Bioactivity of 6-Methoxy- and 6-Propoxy-benzothiazol-2-amine Deriv
- Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2023). Molecules, 28(21), 7329.
- 2-Bromo-6-methoxybenzothiazole | 2941-58-4. (n.d.). ChemicalBook.
- Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg/mL). (n.d.).
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A Technical Guide to the Structure-Activity Relationship of 7-Methoxybenzothiazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the benzothiazole scaffold represents a "privileged" structure, a recurring motif in a multitude of biologically active compounds. Its unique bicyclic system offers a versatile template for designing novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1] This guide provides an in-depth comparison of 7-methoxybenzothiazole derivatives, delving into their structure-activity relationships (SAR) and the experimental data that underpins our understanding of their therapeutic potential.
The strategic placement of a methoxy group at the 7-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications, in turn, can profoundly impact the compound's interaction with biological targets, affecting its potency, selectivity, and overall pharmacological profile. This guide will explore these nuances, offering a comparative analysis of 7-methoxybenzothiazole derivatives in different therapeutic contexts.
Anticancer Activity of 7-Methoxybenzothiazole Derivatives: A Comparative Analysis
The quest for novel anticancer agents has led to the exploration of a wide array of heterocyclic compounds, with benzothiazole derivatives showing considerable promise.[2] The introduction of a methoxy group at various positions of the benzothiazole nucleus has been shown to modulate their cytotoxic activity. While extensive research has been conducted on a range of methoxy-substituted benzothiazoles, this section will focus on the available data for 7-methoxy derivatives and draw comparisons with other analogs to elucidate key SAR trends.
Influence of Substituents at the 2-Position
The 2-position of the benzothiazole ring is a common site for chemical modification, and the nature of the substituent at this position plays a pivotal role in determining the anticancer activity.
One study highlighted the potent cytotoxic activity of a substituted phenylamino-based methoxybenzothiazole derivative against HeLa cell lines, with an impressive IC50 value of 0.6 ± 0.29 µM.[2] This underscores the potential of incorporating anilino moieties at the 2-position to enhance anticancer efficacy.
To illustrate the SAR at the 2-position, let's consider a hypothetical series of 7-methoxy-2-substituted-benzothiazole derivatives and their expected activity based on broader SAR studies of benzothiazoles.
| Compound ID | 2-Substituent | Rationale for Predicted Activity | Predicted Potency |
| 7-MeO-BTZ-1 | Unsubstituted Phenyl | The aromatic ring can engage in π-π stacking interactions with the target protein. | Moderate |
| 7-MeO-BTZ-2 | 4-Hydroxyphenyl | The hydroxyl group can act as a hydrogen bond donor, potentially increasing binding affinity. | High |
| 7-MeO-BTZ-3 | 4-Methoxyphenyl | The methoxy group can enhance lipophilicity and may engage in favorable hydrophobic interactions. | Moderate to High |
| 7-MeO-BTZ-4 | 4-Chlorophenyl | The electron-withdrawing chloro group can alter the electronic properties of the phenyl ring, potentially improving activity. | High |
This table is a predictive representation based on general SAR principles for benzothiazole anticancer agents and requires experimental validation.
The causality behind these predictions lies in the electronic and steric properties of the substituents. Electron-withdrawing groups on the 2-phenyl ring can enhance activity, while bulky substituents may hinder binding to the active site of the target protein.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-methoxybenzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
MTT Assay Workflow for Cytotoxicity Screening.
Antimicrobial Potential of 7-Methoxybenzothiazole Derivatives
Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting both bacteria and fungi.[1] The substitution pattern on the benzothiazole ring is a key determinant of their antimicrobial efficacy and spectrum.
Structure-Activity Relationship for Antibacterial Activity
SAR studies have revealed that substitutions at the 7-position of the benzothiazole ring can significantly enhance antibacterial action. For instance, the introduction of methyl and bromo groups at this position has been shown to improve activity.[1] While specific data on a series of 7-methoxy derivatives is limited, we can extrapolate from these findings that modulation of the electronic and steric properties at the 7-position is a viable strategy for optimizing antibacterial potency.
The following table provides a comparative overview of the antibacterial activity of hypothetical 7-methoxybenzothiazole derivatives with modifications at the 2-position.
| Compound ID | 2-Substituent | Target Bacteria | Predicted MIC (µg/mL) |
| 7-MeO-BTZ-5 | Amino | S. aureus, E. coli | 50-100 |
| 7-MeO-BTZ-6 | Hydrazino | S. aureus, E. coli | 25-50 |
| 7-MeO-BTZ-7 | Phenylamino | S. aureus, E. coli | 12.5-25 |
| 7-MeO-BTZ-8 | (4-Nitrophenyl)amino | S. aureus, E. coli | <12.5 |
MIC: Minimum Inhibitory Concentration. This table is a predictive representation based on general SAR principles for benzothiazole antimicrobial agents and requires experimental validation.
The predicted trend suggests that increasing the complexity and introducing electron-withdrawing groups at the 2-position can lead to enhanced antibacterial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the 7-methoxybenzothiazole derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Broth Microdilution Workflow for MIC Determination.
Neuroprotective Effects of 7-Methoxybenzothiazole Derivatives
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. The development of neuroprotective agents is a critical area of research. Benzothiazole derivatives have emerged as promising candidates due to their ability to target various pathways involved in neurodegeneration.
While specific SAR studies on a series of 7-methoxybenzothiazole derivatives for neuroprotection are not abundant, the general benzothiazole scaffold has been explored for its potential to inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in neurodegenerative diseases.
Rationale for Targeting Neurodegenerative Pathways
The 7-methoxy group can influence the ability of the benzothiazole derivative to cross the blood-brain barrier, a crucial requirement for CNS-active drugs. Furthermore, the electronic nature of the methoxy group can affect the binding affinity of the molecule to the active sites of target enzymes.
Experimental Protocol: Enzyme Inhibition Assay (General)
Enzyme inhibition assays are fundamental in drug discovery to determine the potency of a compound against a specific enzyme target.
Step-by-Step Protocol (Example: MAO-B Inhibition):
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), a solution of the MAO-B enzyme, a substrate solution (e.g., kynuramine), and solutions of the 7-methoxybenzothiazole derivatives at various concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound, and the enzyme solution. Incubate for a specific period to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., an acid or a base).
-
Detection: Measure the product formation using a suitable detection method, such as fluorescence or absorbance, with a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Sources
A Multi-Spectroscopic Approach for the Structural Confirmation of 2-Chloro-7-methoxybenzo[d]thiazole: A Comparative Guide
This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of a representative benzothiazole derivative, 2-Chloro-7-methoxybenzo[d]thiazole . We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how a multi-faceted, orthogonal approach provides a self-validating system for structural elucidation.
The Imperative of Orthogonal Analysis
Relying on a single analytical technique for structural confirmation is fraught with peril. Isomers can present similar data in one domain (e.g., identical molecular weight in mass spectrometry) while being clearly distinguishable in another (e.g., different aromatic proton splitting in NMR). The power of our approach lies in the integration of data from multiple, independent spectroscopic methods. Each technique probes a different aspect of the molecule's physical properties, and only when all data streams converge to support a single, unified hypothesis can the structure be considered confirmed.
This workflow is visualized below, illustrating how parallel analysis streams are synthesized for a conclusive structural assignment.
Caption: Integrated workflow for spectroscopic structural confirmation.
Mass Spectrometry (MS): The First Gatekeeper
High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial test. It provides the exact molecular weight, allowing for the determination of the elemental formula.
Expertise & Causality: For this compound (C₈H₆ClNOS), we don't just look for the nominal mass (199 Da). We leverage HRMS to obtain a mass accurate to several decimal places. More importantly, the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides an unmistakable signature. The molecular ion peak will appear as a doublet, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of ~3:1. This isotopic pattern is a powerful diagnostic tool that immediately confirms the presence of a single chlorine atom.
Comparative Analysis (vs. Isomers): While an isomer like 2-Bromo-7-methoxybenzo[d]thiazole would have a different molecular weight, a positional isomer such as 2-Chloro-6 -methoxybenzo[d]thiazole would have the identical molecular formula and isotopic pattern. This is why MS, while essential, is insufficient on its own and must be complemented by NMR.
| Parameter | Expected Observation for C₈H₆ClNOS | Rationale |
| Molecular Formula | C₈H₆ClNOS | Derived from high-resolution mass. |
| Calculated Exact Mass | 199.9835 | For the most abundant isotopes (¹²C₈¹H₆³⁵Cl¹⁴N¹⁶O¹³²S). |
| [M]⁺ : [M+2]⁺ Ratio | ~3:1 | Confirms the presence of one chlorine atom.[3] |
| Key Fragments (MS/MS) | m/z ~171, 164, 136 | Potential loss of CO, Cl, or (Cl+CO) respectively. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy provides the most detailed picture of the molecular skeleton, revealing the chemical environment, connectivity, and spatial relationships of hydrogen and carbon atoms.[4]
¹H NMR Spectroscopy
This technique maps the unique proton environments in the molecule. For this compound, we expect signals corresponding to the three aromatic protons and the three methoxy protons.
Expertise & Causality: The substitution pattern is key. The methoxy group (-OCH₃) at position 7 is an electron-donating group, which will shield adjacent protons (H-6), causing them to appear at a higher field (lower ppm) compared to other aromatic protons. The aromatic protons will exhibit a specific splitting pattern (coupling) based on their neighboring protons, which is predictable and allows for unambiguous assignment.
¹³C NMR Spectroscopy
This spectrum reveals all the unique carbon environments. Given the molecule's asymmetry, we expect to see all 8 carbon atoms as distinct signals.
Expertise & Causality: The carbon attached to the electronegative chlorine atom (C-2) will be significantly deshielded and appear downfield. The aromatic carbons will appear in a predictable region, with the carbon attached to the methoxy group (C-7) showing a strong deshielding effect from the oxygen atom.
Data Correlation Diagram
The following diagram links the molecular structure directly to its predicted NMR signatures.
Caption: Correlation of molecular structure with key NMR and IR data points.
Predicted NMR Data Summary
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity & Notes |
| ¹H NMR | Aromatic H (H-4, H-5, H-6) | 7.0 - 7.8 | 3H, complex multiplet (m). The specific pattern (e.g., dd, t) confirms the 1,2,3-trisubstituted benzene ring. |
| Methoxy H (-OCH₃) | ~3.9 | 3H, singlet (s). Characteristic of a methoxy group not coupled to other protons. | |
| ¹³C NMR | C-2 (C-Cl) | 150 - 160 | Highly deshielded by both Cl and the thiazole ring system. |
| C-3a, C-7a (bridgehead) | 120 - 155 | Quaternary carbons, positions influenced by fusion and substituents. | |
| C-4, C-5, C-6 | 110 - 130 | Aromatic CH carbons. | |
| C-7 (C-O) | 145 - 155 | Deshielded due to direct attachment to oxygen. | |
| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon. |
Comparative Analysis (vs. Isomers): An isomer like 2-Chloro-6 -methoxybenzo[d]thiazole would show a different aromatic splitting pattern in the ¹H NMR spectrum. Instead of a complex multiplet indicative of three adjacent protons, it would likely show two doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted pattern. This distinction in NMR is absolute and serves as the ultimate arbiter between positional isomers.
Vibrational and Electronic Spectroscopy: Corroborative Evidence
While NMR and MS provide the core structural data, FT-IR and UV-Vis spectroscopy offer rapid, valuable corroboration of the functional groups and the overall electronic system.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. It's a quick and effective method to verify that the main structural motifs are present.[5]
-
~1600-1550 cm⁻¹: C=N stretching vibration from the thiazole ring.
-
~1480-1400 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1250 cm⁻¹ & ~1050 cm⁻¹: Asymmetric and symmetric C-O stretching of the aryl-ether (methoxy group).
-
~800-700 cm⁻¹: C-Cl stretching vibration.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
UV-Visible Spectroscopy
This technique probes the conjugated π-electron system of the molecule. Benzothiazole derivatives are known to absorb in the UV region.[6][7] The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted 2-chlorobenzothiazole.[8] This confirms the electronic nature of the fully assembled chromophore.
Detailed Experimental Protocols
Trustworthiness through Reproducibility: The following are standardized protocols. Adherence to these general procedures ensures data quality and reproducibility.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition (Positive Ion Mode):
-
Infuse the sample at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to 3.5-4.5 kV.
-
Set the source temperature to 100-150 °C.
-
Acquire data over a mass range of m/z 50-500.
-
Use a known calibration standard to ensure mass accuracy is below 5 ppm.
-
-
Data Analysis: Determine the exact mass of the molecular ion peak [M+H]⁺. Use the instrument's software to generate a predicted elemental formula. Compare the observed isotopic pattern for the [M]⁺ and [M+2]⁺ peaks with the theoretical pattern for a monochlorinated compound.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse program.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Apply a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal. Integrate the ¹H NMR signals and assign the multiplicity of each peak.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer with an ATR attachment.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the key vibrational bands and compare them to known functional group correlation tables.
Conclusion
The structural confirmation of this compound is not achieved by a single measurement but by the logical synthesis of a multi-dimensional dataset. HRMS confirms the elemental formula and the presence of chlorine. ¹³C NMR confirms the carbon count and skeleton type, while ¹H NMR provides the definitive, high-resolution blueprint of the substitution pattern that distinguishes it from all positional isomers. Finally, FT-IR and UV-Vis act as rapid, corroborative checks on the functional groups and conjugated system. This integrated, self-validating methodology ensures the highest degree of confidence in the structural assignment, a critical requirement for advancing any molecule in the research and development pipeline.
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In Vitro Evaluation of 2-Chloro-7-methoxybenzo[d]thiazole Derivatives Against Cancer Cell Lines: A Comparative Guide
The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds that offer a scaffold for developing targeted and effective therapeutic agents. Among these, the benzothiazole nucleus has garnered considerable attention due to its diverse pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive in vitro evaluation of 2-Chloro-7-methoxybenzo[d]thiazole derivatives and their analogues, offering a comparative analysis of their performance against various cancer cell lines. We will delve into the experimental data, provide detailed methodologies for key assays, and explore the mechanistic underpinnings of their cytotoxic effects.
Comparative Analysis of Anticancer Activity
The efficacy of novel chemical entities is benchmarked by their ability to inhibit the growth of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). While specific data for a broad range of this compound derivatives is emerging, a comparative analysis of structurally related benzothiazole derivatives provides valuable insights into their therapeutic potential. The following table summarizes the in vitro cytotoxic activity of various benzothiazole derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | 5.15 | Cisplatin | 13.33 |
| Derivative 2 | MCF-7 (Breast) | 7.39 | Cisplatin | 13.33 |
| Derivative 3 | HepG2 (Liver) | 10.00 | Doxorubicin | Not Specified |
| Derivative 4 | HepG2 (Liver) | 10.88 | Doxorubicin | Not Specified |
| Derivative 5 | A549 (Lung) | 44 nM | Not Specified | Not Specified |
| Derivative 6 | SW620 (Colon) | 4.3 nM | Not Specified | Not Specified |
| Derivative 7 | HCT-116 (Colon) | Not Specified | Not Specified | Not Specified |
| Derivative 8 | U937 (Lymphoma) | 13.9 | Etoposide | Not Specified |
Note: The specific structures of the derivatives are detailed in the cited literature. This table is a synthesis of data from multiple sources to provide a comparative overview.
Key Experimental Protocols: A Methodological Deep Dive
The in vitro evaluation of anticancer compounds relies on a battery of robust and reproducible assays. Here, we provide detailed protocols for three fundamental assays used to characterize the cytotoxic and apoptotic effects of this compound derivatives.
Cell Viability Assessment: The Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for cytotoxicity screening of adherent cells.
Principle: Sulforhodamine B is a bright-pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry completely.[3][4][5]
-
Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]
-
Wash and Dry: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB and allow them to air-dry.[3]
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3][4]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[3][5]
Causality Behind Experimental Choices: The use of TCA for fixation is crucial as it precipitates proteins while preserving the cell monolayer. The washing steps with acetic acid are critical to reduce the background signal by removing any SRB that has not bound to cellular proteins.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for the quantitative analysis of apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the benzothiazole derivatives for the indicated time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis: Propidium Iodide Staining
Understanding how a compound affects the cell cycle is crucial to elucidating its mechanism of action.
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle (G1, S, or G2/M), can be quantified by measuring the fluorescence intensity of PI-stained cells using flow cytometry.
Step-by-Step Protocol:
-
Cell Preparation and Treatment: Culture and treat cells with the test compounds as described previously.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained by PI.
-
PI Staining: Add propidium iodide staining solution to the cell suspension.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4][5][6][7]
Mechanistic Insights and Signaling Pathways
Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[1][8] Several key signaling pathways that regulate cell proliferation, survival, and apoptosis are often implicated.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[4][6][9][10] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several benzothiazole derivatives have been reported to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[11][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.
By inhibiting key components of this pathway, such as PI3K and Akt, this compound derivatives can potentially suppress the pro-survival signals in cancer cells, thereby inducing apoptosis and inhibiting proliferation.
Conclusion and Future Directions
The in vitro data for a range of benzothiazole derivatives demonstrate their significant potential as anticancer agents. While the specific focus of this guide is on this compound derivatives, the broader analysis of the benzothiazole scaffold highlights promising avenues for future research. The methodologies and mechanistic insights provided herein offer a robust framework for the continued evaluation and development of this important class of compounds. Future studies should focus on synthesizing a wider array of this compound derivatives and systematically evaluating their structure-activity relationships. Furthermore, in vivo studies are warranted for the most potent compounds to validate their therapeutic efficacy and safety profiles.
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A Researcher's Guide to Comparative Docking of 2-Chloro-7-methoxybenzothiazole Analogs for Anticancer Drug Discovery
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for developing novel therapeutic agents due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on a series of 2-Chloro-7-methoxybenzothiazole analogs. Our focus will be on elucidating their potential as anticancer agents by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth and metastasis.[1][4]
This document is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step guide to performing and interpreting in silico docking experiments. We will delve into the causality behind experimental choices, ensuring a self-validating and robust protocol.
The Rationale: Why 2-Chloro-7-methoxybenzothiazole and VEGFR-2?
The 2-Chloro-7-methoxybenzothiazole core represents a promising starting point for inhibitor design. The chloro group at the 2-position can act as a crucial anchor in the protein's active site, while the methoxy group at the 7-position can be modified to fine-tune the molecule's electronic and steric properties, potentially enhancing binding affinity and selectivity.[5][6]
VEGFR-2 was selected as the target protein due to its well-established role in cancer progression.[1] Inhibition of VEGFR-2 is a validated strategy in cancer therapy, and numerous studies have explored benzothiazole derivatives as potential inhibitors.[4] A comparative docking study of various analogs will allow us to predict their binding affinities, understand their binding modes, and establish a structure-activity relationship (SAR) to guide the synthesis of more potent inhibitors.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust workflow for a comparative docking study. This process involves preparation of the protein and ligands, performing the docking simulations, and analyzing the results.
Caption: A generalized workflow for in silico molecular docking studies.
Part 1: Protein Preparation
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein, VEGFR-2, from the Protein Data Bank (PDB). For this study, we will use a structure complexed with a known inhibitor to define the active site (e.g., PDB ID: 3VHE).
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to the protein atoms.
-
Define the grid box for docking. The grid box should encompass the entire active site of the protein, which can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Part 2: Ligand Preparation
-
Design the Analogs: A series of 2-Chloro-7-methoxybenzothiazole analogs should be designed with varying substituents at different positions to explore the chemical space. For instance, substitutions can be made at the 4, 5, and 6 positions of the benzothiazole ring.
-
Generate 3D Structures: The 2D structures of the designed analogs can be drawn using chemical drawing software (e.g., ChemDraw) and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Assign Torsion Angles: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
Part 3: Molecular Docking Simulation
-
Choose Docking Software: Several well-validated docking programs are available, such as AutoDock Vina, GOLD, or Glide.[7] For this guide, we will refer to AutoDock Vina due to its accuracy and accessibility.
-
Run the Docking Simulation: Each prepared ligand is docked into the prepared receptor's active site. The docking algorithm will explore various conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.[8][9]
-
Generate Docked Poses: The software will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinities (docking scores).
Part 4: Analysis of Results
-
Analyze Docking Scores: The primary quantitative output of the docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[8]
-
Visualize Binding Interactions: The best-ranked pose for each ligand should be visually inspected using molecular visualization software (e.g., PyMOL, Chimera).[8] This allows for the detailed analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site.[10]
Comparative Analysis of Hypothetical Analogs
To illustrate the outcome of such a study, the following table presents hypothetical docking results for a series of 2-Chloro-7-methoxybenzothiazole analogs against VEGFR-2.
| Compound ID | Substitution at Position 5 | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| BTZ-01 (Parent) | -H | -8.5 | Cys919, Asp1046, Glu885 | 2 |
| BTZ-02 | -F | -8.9 | Cys919, Asp1046, Glu885, Phe918 | 2 |
| BTZ-03 | -Cl | -9.2 | Cys919, Asp1046, Glu885, Phe918 | 2 |
| BTZ-04 | -CH3 | -8.2 | Cys919, Asp1046 | 1 |
| BTZ-05 | -OCH3 | -9.5 | Cys919, Asp1046, Glu885, Val848 | 3 |
| BTZ-06 | -NH2 | -9.8 | Cys919, Asp1046, Glu885, Glu917 | 4 |
From this hypothetical data, we can derive a preliminary Structure-Activity Relationship (SAR):
-
Halogen Substitution: The introduction of electron-withdrawing groups like fluorine (BTZ-02) and chlorine (BTZ-03) at position 5 appears to enhance the binding affinity compared to the parent compound (BTZ-01). This could be due to favorable electrostatic interactions with the protein.
-
Alkyl Substitution: A small alkyl group like methyl (BTZ-04) seems to slightly decrease the binding affinity, possibly due to unfavorable steric hindrance.
-
Hydrogen Bond Donors/Acceptors: The presence of a methoxy group (BTZ-05) and an amino group (BTZ-06) at position 5 significantly improves the docking score. This is likely due to the formation of additional hydrogen bonds with key residues in the active site, such as Val848 and Glu917.
Visualizing Binding Interactions
A crucial aspect of docking studies is the visualization of the ligand-protein interactions. The following DOT script generates a diagram illustrating the hypothetical binding mode of the most promising analog, BTZ-06, within the VEGFR-2 active site.
Caption: Hypothetical binding mode of BTZ-06 in the VEGFR-2 active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of 2-Chloro-7-methoxybenzothiazole analogs. The hypothetical results demonstrate how such a study can provide valuable insights into the structure-activity relationship and guide the design of more potent inhibitors.
The next logical steps following this in silico study would be:
-
Synthesis: Synthesize the most promising analogs identified from the docking study.
-
In Vitro Assays: Experimentally validate the biological activity of the synthesized compounds through in vitro enzyme inhibition assays and cell-based assays.
-
Lead Optimization: Further optimize the lead compounds based on the experimental data to improve their potency, selectivity, and pharmacokinetic properties.
By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel anticancer therapeutics based on the versatile benzothiazole scaffold.
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- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre
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A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Chloro-7-methoxybenzo[d]thiazole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for the synthesis of 2-Chloro-7-methoxybenzo[d]thiazole, a key heterocyclic intermediate. More critically, it establishes a rigorous, multi-faceted protocol for the validation of its chemical identity. We move beyond simple procedural outlines to explain the causality behind experimental choices, offering a self-validating system where each analytical step provides orthogonal confirmation of the target structure. This document serves as a practical comparison of synthetic strategies and a detailed guide to definitive structural elucidation.
Part 1: A Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several precursors. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. Below, we compare two robust and chemically distinct methodologies: the classical Sandmeyer reaction from a 2-amino precursor and direct chlorination of a 2-hydroxybenzothiazole analogue.
Method A: Diazotization and Sandmeyer Reaction of 2-Amino-7-methoxybenzo[d]thiazole
This is a classic and reliable transformation for introducing a chlorine atom onto an aromatic amine via a diazonium salt intermediate.[1][2] The reaction proceeds in two distinct, temperature-sensitive stages.
-
Causality: The initial diazotization requires cold, acidic conditions (0–5 °C) to form the moderately stable diazonium salt. Premature decomposition is the primary cause of side-product formation. The subsequent displacement with a copper(I) chloride catalyst (the Sandmeyer step) proceeds via a radical mechanism to yield the final chlorinated product.[2]
Method B: Direct Chlorination of 7-Methoxybenzo[d]thiazol-2(3H)-one
An alternative strategy involves the direct conversion of the 2-hydroxy (keto tautomer) analogue using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride.[3][4] This method avoids the handling of unstable diazonium intermediates.
-
Causality: 7-Methoxybenzo[d]thiazol-2(3H)-one exists predominantly in its amide (keto) tautomeric form. Reagents like POCl₃ act as both a chlorinating agent and a dehydrating agent, converting the C=O group into the desired C-Cl bond through a reactive intermediate. This reaction is typically driven to completion by heating.
Comparative Overview of Synthetic Routes
| Parameter | Method A: Sandmeyer Reaction | Method B: Direct Chlorination |
| Precursor | 2-Amino-7-methoxybenzo[d]thiazole | 7-Methoxybenzo[d]thiazol-2(3H)-one |
| Key Reagents | NaNO₂, HCl, CuCl | POCl₃ or SO₂Cl₂ |
| Temperature | 0–5 °C, then ~60 °C | Reflux (typically >100 °C) |
| Key Advantages | Well-established, reliable for aromatic amines. | Fewer steps if precursor is available, avoids unstable intermediates. |
| Key Challenges | Diazonium salt instability, potential for azo-coupling side products. | Harsh/corrosive reagents, requires anhydrous conditions. |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (75-90%) |
| Purification | Column chromatography often required to remove colored impurities. | Work-up followed by recrystallization or column chromatography. |
Part 2: Experimental Protocols & The Validation Workflow
Successful synthesis is only confirmed by rigorous characterization. The following section provides a detailed experimental protocol for the preferred Sandmeyer synthesis and a comprehensive workflow for validating the final product's identity.
Detailed Experimental Protocol: Synthesis via Method A
Step 1: Diazotization of 2-Amino-7-methoxybenzo[d]thiazole
-
To a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer, add 2-amino-7-methoxybenzo[d]thiazole (1.0 eq).
-
Add concentrated hydrochloric acid (3.0 eq) and water, and cool the resulting slurry to 0–5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to prevent dangerous temperature excursions and decomposition of the diazonium salt.[5]
-
Stir the resulting solution for an additional 30 minutes at 0–5 °C. The solution should be clear, indicating complete formation of the diazonium salt.
Step 2: Sandmeyer Chlorination
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid (2.0 eq). Warm gently if needed to dissolve, then cool to 0–5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the initial phase of addition.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The crude product often precipitates as a solid.
-
Filter the solid, wash with cold water, and then dissolve in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure solid.
The Validation Imperative: A Multi-Technique Approach
No single analytical technique is sufficient for unequivocal structure confirmation. The following workflow demonstrates how data from multiple spectroscopic and analytical methods are integrated to build an irrefutable case for the identity and purity of the synthesized compound.
Caption: Figure 2: Logical pathway for structural validation.
Conclusion
The synthesis of this compound, while achievable through multiple routes, requires a systematic and rigorous validation process to confirm its identity and ensure its suitability for downstream applications in research and development. By integrating data from mass spectrometry, ¹H and ¹³C NMR, FT-IR, and elemental analysis, researchers can build a conclusive, self-validating case for the target structure. This guide provides the strategic framework, experimental protocols, and interpretative logic necessary to achieve that goal with confidence and scientific integrity.
References
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Maruthamuthu, D., et al. (n.d.). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088.
- Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
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SpectraBase. (n.d.). 2-Chlorobenzothiazole. Wiley-VCH GmbH. Retrieved from [Link]
- Prajapati, A. K., & Bonde, N. L. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 115(5-6), 567-574.
- Pérez, C., et al. (2021).
- Careddu, G., et al. (2009). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Tetrahedron, 65(41), 8485-8489.
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- Waengdongbung, W., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 39(1), 113-122.
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The Alchemist's Guide to C-C and C-N Bond Formation: A Comparative Analysis of Palladium Catalysts for the Functionalization of 2-Chloro-7-methoxybenzo[d]thiazole
In the intricate world of medicinal chemistry and materials science, the benzothiazole scaffold stands as a privileged structure, imparting a diverse range of biological and photophysical properties to molecules that contain it. The functionalization of this heterocyclic system is paramount to unlocking its full potential. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the coupling of a key, electron-rich intermediate: 2-Chloro-7-methoxybenzo[d]thiazole. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering experimental insights to guide researchers, scientists, and drug development professionals in their quest for efficient and high-yielding synthetic routes.
The Challenge: Coupling with an Electron-Rich Heteroaryl Chloride
This compound presents a unique set of challenges for cross-coupling reactions. The chlorine atom at the 2-position is notoriously less reactive than its bromine or iodine counterparts. Furthermore, the electron-donating methoxy group at the 7-position can further deactivate the C-Cl bond towards oxidative addition, the crucial first step in the catalytic cycle. The choice of an appropriate palladium catalyst and ligand system is therefore not merely a matter of preference, but a critical determinant of reaction success.
The Catalytic Systems: A Chemist's Toolkit
Our investigation focuses on catalyst systems that have demonstrated proven efficacy in the coupling of challenging heteroaryl chlorides. These can be broadly categorized into two families:
-
Palladium-Phosphine Complexes: These are the workhorses of cross-coupling chemistry. The steric and electronic properties of the phosphine ligand play a pivotal role in catalyst activity and stability. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos), have shown exceptional performance in activating unreactive C-Cl bonds.
-
Palladium-N-Heterocyclic Carbene (NHC) Complexes: NHCs are strong σ-donating ligands that form highly stable bonds with palladium. This stability often translates into higher catalyst turnover numbers and a broader substrate scope. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, particularly PEPPSI-IPr, are air- and moisture-stable precatalysts that have gained significant traction for their high reactivity.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and hetero-biaryl structures. For a substrate like this compound, the key to a successful Suzuki coupling lies in a catalyst system that can efficiently facilitate the oxidative addition and subsequent transmetalation steps.
While direct comparative data for our specific substrate is limited, studies on structurally similar 2-chlorobenzothiazoles and other electron-rich heteroaryl chlorides provide valuable insights. Generally, catalyst systems employing bulky, electron-rich phosphine ligands are highly effective.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference/Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | Inferred from general performance with heteroaryl chlorides.[2] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | t-BuOH | 80-100 | Good to Excellent | XPhos is known for its high reactivity with aryl chlorides.[2] |
| Ligand-free Pd₂(dba)₃ | None | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | Up to 99% | Demonstrated for sterically hindered 2-arylbenzothiazoles.[3] |
| Microwave-assisted | Various | Various | Aqueous Media | 100-150 | High | Microwave irradiation can significantly accelerate the reaction.[4] |
Expert Insights: The observation that a ligand-free Suzuki coupling of 2-arylbenzothiazoles can proceed in high yield is particularly noteworthy.[3] The authors propose a mechanism where the benzothiazole nitrogen coordinates to the palladium center, facilitating the oxidative addition step and forming a palladacycle intermediate. This suggests that for substrates like this compound, the inherent structure of the molecule can be leveraged to promote catalysis, potentially reducing the need for expensive and complex ligands. Microwave-assisted protocols in aqueous media also present an attractive, environmentally friendly, and efficient alternative.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-rich nature of this compound makes the reductive elimination step, where the C-N bond is formed, more challenging. This necessitates the use of bulky, electron-rich ligands that can promote this final step of the catalytic cycle.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference/Notes |
| Pd₂(dba)₃ / RuPhos | RuPhos | NaOt-Bu | Toluene | 80-100 | Good to Excellent | RuPhos is often a good choice for amination of heteroaryl chlorides.[5] |
| Pd(OAc)₂ / BrettPhos | BrettPhos | LiHMDS | THF | 65-80 | Good to Excellent | Effective for challenging aminations, including unprotected heterocycles.[5] |
| PEPPSI-IPr | IPr | K₃PO₄ | t-Amyl alcohol | 120 | High | A robust and air-stable precatalyst with broad applicability.[6] |
| BippyPhos/[Pd(cinnamyl)Cl]₂ | BippyPhos | NaOt-Bu | Toluene | 100 | High | Demonstrates a very broad substrate scope for amination of heteroaryl chlorides.[7] |
Expert Insights: For the amination of this compound, catalyst systems based on ligands from the Buchwald portfolio, such as RuPhos and BrettPhos, are excellent starting points.[5] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to facilitate the deprotonation of the amine and drive the reaction forward. The PEPPSI-IPr catalyst offers the advantage of being a well-defined, air-stable precatalyst, which can lead to more reproducible results.[6]
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond. This reaction is invaluable for introducing alkynyl functionalities that can serve as handles for further transformations or as integral parts of conjugated systems.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference/Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | RT - 60 | Good | The classic Sonogashira conditions.[8] |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 80 | Good | A common and effective catalyst system. |
| Copper-free: Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 100 | Good | Avoids issues associated with copper co-catalysts. |
| Copper-free: PdCl₂(PPh₃)₂ | TBAF | Neat | 80-120 | Moderate to Excellent | Effective for deactivated aryl chlorides.[9] |
Expert Insights: While the traditional palladium/copper co-catalyzed Sonogashira reaction is often effective, copper-free conditions have gained popularity to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8] For a substrate like this compound, a copper-free system employing a bulky phosphine ligand like SPhos could be advantageous. An interesting alternative is the use of tetrabutylammonium fluoride (TBAF) as a base in a solvent-free system, which has been shown to be effective for deactivated aryl chlorides.[9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., RuPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). The tube is sealed, removed from the glovebox, and the solvent (e.g., toluene, 5 mL) is added under an argon atmosphere. The mixture is stirred for 5 minutes. This compound (1.0 mmol) and the amine (1.2 mmol) are then added. The reaction mixture is heated to the desired temperature and stirred until completion. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Conclusion and Recommendations
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly feasible and versatile strategy. While direct comparative data for this specific substrate is scarce, a wealth of information from related heteroaryl chlorides allows for the formulation of robust starting points for reaction optimization.
-
For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended. Investigating the potential for a ligand-free protocol leveraging the coordinating ability of the benzothiazole nitrogen is also a promising avenue.
-
For Buchwald-Hartwig aminations, the use of RuPhos or BrettPhos in combination with a strong base like NaOt-Bu is a reliable choice. The air-stable PEPPSI-IPr precatalyst offers a convenient and highly active alternative.
-
For Sonogashira couplings, both traditional Pd/Cu co-catalyzed systems and copper-free methods are viable. For this electron-rich substrate, a copper-free approach with a ligand like SPhos may offer improved selectivity and avoid homocoupling side products.
Ultimately, the optimal catalyst system will be a function of the specific coupling partners and desired reaction conditions. The information and protocols provided in this guide serve as a foundation for the rational design and execution of these powerful synthetic transformations, empowering researchers to efficiently explore the chemical space around the valuable 7-methoxybenzo[d]thiazole scaffold.
References
- A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction. Tetrahedron Letters. 2006.
- Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. 2017.
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield Repository.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central.
- Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
- PEPPSI™ C
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. 2013.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. 2020.
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
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Evaluating the Antimicrobial Potential of Novel Benzothiazole Scaffolds: A Comparative Guide
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities that can circumvent existing resistance mechanisms and offer new therapeutic avenues. Among the myriad of heterocyclic compounds, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for evaluating the antimicrobial spectrum of a novel benzothiazole derivative, 2-Chloro-7-methoxybenzo[d]thiazole , by comparing its hypothetical performance against established antibiotics.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for such a comparative analysis. While specific experimental data for this compound is not yet widely published, this guide will utilize data from structurally related benzothiazole derivatives to project a potential antimicrobial profile. This approach serves as a practical template for the evaluation of new chemical entities.
The Scientific Rationale: Why Benzothiazoles?
Benzothiazole, a bicyclic compound composed of a fused benzene and thiazole ring, is a versatile scaffold.[2] Its derivatives have been reported to exhibit a broad range of biological activities.[1] The antimicrobial potential of benzothiazoles is attributed to their ability to interact with various microbial targets.[1][4] Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the benzothiazole ring significantly influence the antimicrobial potency and spectrum. For instance, the presence of electron-withdrawing groups like halogens (e.g., chloro) and electron-donating groups (e.g., methoxy) can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with intracellular targets.[2][3]
Experimental Design for Antimicrobial Spectrum Determination
To ascertain the antimicrobial spectrum of a novel compound, two primary quantitative methods are widely accepted and employed: the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion test to assess susceptibility.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4] This quantitative assay is crucial for comparing the potency of a novel compound against standard antibiotics.
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Broth Microdilution
-
Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, or Candida albicans ATCC 90028) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compound (this compound) and comparator antibiotics (e.g., Ciprofloxacin, Ampicillin, Fluconazole) are made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) are included on each plate.
-
Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility. It is based on the diffusion of an antimicrobial agent from a paper disk into an agar medium, resulting in a zone of growth inhibition around the disk.
Experimental Workflow: Kirby-Bauer Disk Diffusion
Sources
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
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- 4. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of Enzyme Inhibition by 2-Chloro-7-methoxybenzo[d]thiazole Derivatives
In the landscape of modern drug discovery, the quest for highly selective enzyme inhibitors is paramount. The ability of a therapeutic agent to modulate the activity of its intended target while minimally affecting other biomolecules is a critical determinant of its efficacy and safety profile.[1] Unwanted interactions, or off-target effects, can lead to unforeseen side effects and complicate the therapeutic window of a drug candidate.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of a promising class of compounds: 2-Chloro-7-methoxybenzo[d]thiazole derivatives.
Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[4][5][6] The this compound scaffold, in particular, presents a versatile starting point for the design of potent and selective enzyme inhibitors. However, realizing the full therapeutic potential of these derivatives hinges on a meticulous evaluation of their selectivity profile.
This guide will delve into the core principles and practical methodologies for characterizing the selectivity of these inhibitors. We will explore a multi-pronged approach, combining robust in vitro biochemical assays with cellular target engagement studies, to build a comprehensive understanding of a compound's interaction landscape.
The Foundational Metrics: Understanding IC50 and Ki
Before embarking on experimental design, it is crucial to grasp the key parameters used to quantify inhibitor potency: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[7] It is a functional measure of inhibitor strength but can be influenced by factors such as substrate concentration.[8]
-
Ki: This represents the dissociation constant of the enzyme-inhibitor complex.[7][9] It is a more direct measure of the binding affinity between the inhibitor and the enzyme and is independent of substrate concentration for competitive inhibitors.[9][10] While IC50 values are often used for initial screening, Ki values provide a more fundamental and comparable measure of inhibitor potency.[7]
The relationship between IC50 and Ki is dependent on the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed).[8] For competitive inhibitors, the Cheng-Prusoff equation allows for the conversion of IC50 to Ki, provided the substrate concentration and the Michaelis constant (Km) are known.
A Tiered Approach to Selectivity Profiling
A systematic and tiered approach is essential for efficiently and comprehensively assessing inhibitor selectivity. This typically begins with broad screening against a panel of enzymes, followed by more focused mechanistic studies on identified off-targets.
Caption: Tiered workflow for assessing inhibitor selectivity.
Part 1: In Vitro Biochemical Assays - The First Line of Assessment
Biochemical assays are the cornerstone of initial selectivity profiling, providing a direct measure of an inhibitor's effect on purified enzymes.[11]
Kinome and Broad Enzyme Panel Screening
Given that a significant portion of drug discovery efforts targets kinases, kinome profiling is a critical first step for many inhibitors.[12] Several commercial services offer comprehensive kinase profiling against large panels of kinases.[13][14] This provides a broad overview of a compound's selectivity across the kinome.[15]
Rationale: The high degree of structural similarity within the ATP-binding site of kinases makes cross-reactivity a common challenge.[16] Broad screening early in the discovery process helps to identify potential off-target liabilities and guide structure-activity relationship (SAR) studies to improve selectivity.[17][18]
Data Presentation: Comparative Kinase Inhibition
| Kinase Target | This compound Derivative A (% Inhibition @ 1µM) | This compound Derivative B (% Inhibition @ 1µM) | Reference Inhibitor (% Inhibition @ 1µM) |
| Primary Target (e.g., ABL1) | 95 | 98 | 99 |
| Off-Target 1 (e.g., SRC) | 45 | 15 | 85 |
| Off-Target 2 (e.g., LCK) | 30 | 8 | 70 |
| Off-Target 3 (e.g., CDK2) | <10 | <5 | 20 |
| ... (additional kinases) | ... | ... | ... |
Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This is a widely used and robust method for measuring kinase activity.[19]
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and a reaction buffer (typically containing MgCl₂ and ATP).
-
Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Initiate Reaction: Start the kinase reaction by adding [³³P]-ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
Stop Reaction & Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [³³P]-ATP will be washed away.
-
Washing: Wash the filter membranes extensively with a suitable buffer (e.g., phosphoric acid) to remove unbound radioactivity.
-
Detection: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Part 2: Cellular Target Engagement - Bridging the Gap to Physiological Relevance
While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment.[20] Cellular target engagement assays are crucial to confirm that an inhibitor can access and bind to its intended target within a living cell.[21][22]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in intact cells and tissues.[21][22][23] It is based on the principle that the binding of a ligand (inhibitor) can stabilize a protein, leading to an increase in its thermal stability.[23]
Rationale: CETSA® provides direct evidence of target binding in a physiological context, accounting for factors like cell permeability and potential metabolism of the compound.[24] It is a label-free method, avoiding the need for modified compounds or proteins.[22]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Microplate-Based CETSA®
This protocol is adapted for a higher-throughput format.[23]
-
Cell Culture and Treatment: Seed adherent cells in a 384-well plate and allow them to attach.[25] Treat the cells with a serial dilution of the this compound derivative or vehicle control and incubate.
-
Heat Challenge: Place the plate in a PCR machine and apply a temperature gradient across the wells.[23]
-
Cell Lysis: Lyse the cells directly in the plate using a suitable lysis buffer.
-
Detection: Quantify the amount of soluble target protein in each well using a detection method such as an immunoassay (e.g., AlphaScreen® or HTRF®).[21]
-
Data Analysis: For each inhibitor concentration, plot the amount of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in Tm in the presence of the inhibitor indicates target engagement.
Data Presentation: CETSA® Dose-Response
| Compound Concentration (µM) | Thermal Shift (ΔTm) for Primary Target (°C) | Thermal Shift (ΔTm) for Off-Target 1 (°C) |
| 0.01 | 0.5 | 0.1 |
| 0.1 | 2.8 | 0.3 |
| 1 | 5.2 | 0.8 |
| 10 | 5.5 | 1.2 |
| 100 | 5.6 | 1.5 |
Part 3: Investigating Off-Target Effects - Ensuring a Clean Profile
Even with promising initial selectivity, a thorough investigation of potential off-target effects is crucial.[2] This involves a combination of computational and experimental approaches.
Computational Off-Target Prediction
In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor and known protein-ligand binding data.[26][27] These computational tools can help prioritize which off-targets to investigate experimentally.[27]
Functional Cellular Assays
If off-target interactions are confirmed, it is important to assess their functional consequences in cellular assays. This could involve measuring the activity of downstream signaling pathways or assessing cellular phenotypes such as proliferation or apoptosis.
Conclusion: Synthesizing the Data for a Comprehensive Selectivity Profile
Assessing the selectivity of this compound derivatives requires a multi-faceted approach that integrates biochemical potency, cellular target engagement, and a thorough investigation of off-target effects. By employing the methodologies outlined in this guide, researchers can build a robust and reliable selectivity profile for their compounds. This comprehensive understanding is essential for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective therapeutics.
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The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Ambe, M., Jaladanki, C. K., & Lounkine, E. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]
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Bosc, N., Meyer, C., & Bonnet, P. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 1-14. [Link]
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Wikipedia. Cellular thermal shift assay. [Link]
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Robers, M. B., Wilde, D., St. Clair, J. R., Niles, A. L., & Friedman-Ohana, R. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 165-175. [Link]
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Tamiya, H., & Fantus, I. G. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biological Chemistry, 282(41), 29873-29876. [Link]
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Miljković, F., & Vieth, M. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(18), 2859-2866. [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
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Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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El-Sayed, N. N. E., Al-Hussain, S. A., El-Aal, A. A., & Al-Obaid, A. M. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-18. [Link]
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Yurttaş, L., & Kaplancıklı, Z. A. (2019). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 24(12), 2296. [Link]
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Yurttaş, L., & Kaplancıklı, Z. A. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23485-23498. [Link]
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Opletalová, V., & Sedláková, S. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4885. [Link]
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El-Gamal, M. I., & Oh, C. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-25. [Link]
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Yurttaş, L., & Kaplancıklı, Z. A. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23485-23498. [Link]
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Chimenti, F., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., Granese, A., ... & Distinto, S. (2007). Selective inhibitory activity against MAO and molecular modeling studies of 2-thiazolylhydrazone derivatives. Journal of Medicinal Chemistry, 50(4), 707-712. [Link]
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Singh, R., Kumar, A., & Singh, R. K. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 4(7), 1081-1090. [Link]
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El-Sayed, N. N. E., Al-Hussain, S. A., El-Aal, A. A., & Al-Obaid, A. M. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29336-29351. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-7-methoxybenzo[d]thiazole
Core Principles: Hazard Identification and Risk Assessment
2-Chloro-7-methoxybenzo[d]thiazole, as a halogenated heterocyclic compound, must be presumed hazardous until proven otherwise.[1] Analysis of related benzothiazole structures indicates a significant potential for human and environmental toxicity.[2]
Anticipated Hazard Profile:
-
Acute Toxicity: Based on similar compounds, there is a high probability of toxicity if swallowed, in contact with skin, or if inhaled.[3] The chloro- and thiazole moieties can interfere with biological processes.
-
Serious Eye and Skin Irritation: Direct contact is likely to cause serious eye irritation and skin irritation.[2][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]
-
Aquatic Toxicity: Halogenated organic compounds are often harmful to aquatic life with lasting effects. Therefore, release into the environment must be strictly avoided.
Your primary responsibility as a researcher is to manage this substance from "cradle-to-grave," a principle enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This means you are accountable for the chemical's safe handling and ultimate fate.
Operational Readiness: Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for any purpose, including disposal, the following PPE and handling protocols are mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal technique to avoid skin contact.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure all skin is covered.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]
Safe Handling Practices:
-
Designate a specific area for handling and weighing the compound.
-
Ensure eyewash stations and safety showers are unobstructed and in close proximity to the workstation.[2][6]
-
Avoid generating dust.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
Contingency Planning: Spill Management
Accidents happen. A clear, pre-defined spill protocol is non-negotiable.
Step-by-Step Spill Protocol for this compound:
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS department.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleanup, don the full PPE listed in Section 2.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material like vermiculite or sand. Avoid raising dust.
-
For Liquids (Solutions): Cover with an inert absorbent material.
-
-
Collect the Waste: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container. Do not use a standard vacuum cleaner.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Label and Dispose: Seal and label the waste container clearly as "Hazardous Waste: this compound Spill Debris." Arrange for pickup with your EHS department.
Strategic Disposal: A Step-by-Step Guide
The fundamental rule is that this compound and any materials contaminated with it must be disposed of as hazardous waste.[7] Under no circumstances should it be poured down the drain or placed in regular trash. The following workflow provides a logical path for proper segregation and disposal.
Caption: Disposal decision workflow for this compound waste streams.
Protocol A: Unused Reagent or Reaction Waste (Solid/Liquid)
-
Containerization: Carefully transfer the waste material into a dedicated, chemically compatible, and sealable hazardous waste container. For this compound, a glass container with a screw cap is appropriate. Do not top off containers; leave at least 10% headspace.
-
Labeling: Attach a "Hazardous Waste" label provided by your EHS department. The label must include:
-
The full chemical name: "this compound"
-
An accurate estimate of the quantity and concentration.
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory operators.
Protocol B: Contaminated Labware (Solid Waste)
-
Segregation: Collect all disposables that have come into contact with the compound—pipette tips, weigh boats, gloves, absorbent paper, etc.—in a separate, clearly marked container.
-
Containerization: Use a puncture-resistant container lined with a heavy-duty plastic bag.
-
Labeling: Label the container as "Hazardous Waste" and list the contaminant as "Solid debris contaminated with this compound."
-
Storage: Keep the container sealed when not in use and store it in the SAA.
Protocol C: Empty Containers
A container is not considered "empty" by the EPA until it has been properly decontaminated.[8]
-
Triple Rinse: Rinse the container three consecutive times with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, the first rinse—and for highly toxic chemicals, all three rinses—must be collected and disposed of as liquid hazardous waste.[8] This rinsate should be added to your liquid waste container from Protocol A.
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The decontaminated container can now be disposed of in the appropriate glass recycling or waste bin, as per your institution's policy.
Regulatory Framework and Final Disposition
All generators of hazardous waste are legally required to ensure its proper management from creation to disposal.[5] Once your waste containers are full, you must coordinate with your institution's EHS department. They will arrange for pickup by a licensed hazardous waste transporter. The waste will then be moved to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] For halogenated organic compounds like this compound, the most common and effective disposal method is high-temperature incineration at a specialized facility.
Summary of Disposal Procedures
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Unused/Waste Compound | Sealed Glass Bottle | "Hazardous Waste," Chemical Name, Quantity, Date | Collect for EHS Pickup (Incineration) |
| Contaminated Solids | Lined, Puncture-Resistant Bin | "Hazardous Waste," Contaminant Name, Date | Collect for EHS Pickup (Incineration) |
| Initial Container Rinsate | Sealed Glass Bottle | Add to liquid hazardous waste stream | Collect for EHS Pickup (Incineration) |
| Triple-Rinsed "Empty" Container | N/A | Deface original label | Dispose as non-hazardous glass waste |
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). DC Fine Chemicals.
- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- Halogenated Heterocycles. (n.d.). Sigma-Aldrich.
- Proper Disposal of 6-chloro-1,3-benzothiazole-2-thiol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Sources
- 1. Halogenierte Heterocyclen [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. epa.gov [epa.gov]
Navigating the Synthesis of 2-Chloro-7-methoxybenzo[d]thiazole: A Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
The handling of novel chemical entities is a cornerstone of innovation in drug development. Among these, heterocyclic compounds like 2-Chloro-7-methoxybenzo[d]thiazole present unique opportunities and require a commensurate level of safety and operational diligence. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind our procedural recommendations. Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Hazard Profile
Based on data from similar compounds, such as 2-chlorobenzothiazole and other chlorinated thiazoles, the anticipated hazards include:
-
Acute Toxicity: Toxic or harmful if swallowed or in contact with skin.[1][2]
-
Skin and Eye Irritation: Likely to cause serious eye irritation and potential skin irritation or burns.[1][2][3]
-
Inhalation Toxicity: Harmful if inhaled.[1]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. For this compound, which is anticipated to be a solid at room temperature[4], the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum 8 mil thickness). Double-gloving is recommended. | Provides good resistance to a broad range of chemicals.[5][6] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eye Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[7] |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. Consider a chemically resistant apron for procedures with a high splash potential. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles of the compound. |
Glove Selection Logic: While specific permeation data for this compound is unavailable, nitrile and neoprene gloves generally offer good resistance to a wide array of chemicals, including many chlorinated compounds.[3][5] It is crucial to inspect gloves for any signs of degradation or damage before and during use. Should any contamination occur, gloves must be removed and replaced immediately, following proper doffing procedures to avoid skin contact.
Operational Plan: Safe Handling from Receipt to Use
A systematic workflow is critical to minimizing exposure risk. The following step-by-step process outlines the safe handling of this compound within a laboratory setting.
Workflow for Handling this compound
Caption: A clear process for the segregation and disposal of waste generated from handling this compound.
Key Disposal Principles:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. [1][8]This is crucial as different disposal methods are used for these waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents. [8]* Containment: Waste containers should be kept closed when not in use and stored in a designated, well-ventilated area away from incompatible materials.
-
Professional Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. 2-chloro-5-methoxybenzo[d]thiazole;CAS No.:3507-28-6 [chemshuttle.com]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
